2-Ethylmorpholine
描述
属性
IUPAC Name |
2-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNFMQJLAOONTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565675 | |
| Record name | 2-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52769-10-5 | |
| Record name | 2-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethylmorpholine chemical properties and structure
An In-depth Technical Guide to 2-Ethylmorpholine: Structure, Properties, and Applications
Introduction
This compound is a substituted heterocyclic compound built upon the morpholine scaffold. While the parent morpholine ring is a well-established pharmacophore in medicinal chemistry, appreciated for its ability to improve the pharmacokinetic profiles of drug candidates, C-substituted derivatives like this compound offer nuanced modifications to lipophilicity, steric profile, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic pathways, and its strategic role as a building block in modern organic synthesis and medicinal chemistry.
Molecular Structure and Stereochemistry
The foundational structure of this compound is a saturated six-membered ring containing both an ether linkage and a secondary amine, with an ethyl group at the C-2 position, adjacent to the oxygen atom.
The morpholine ring typically adopts a stable chair conformation, analogous to cyclohexane, to minimize torsional and steric strain. The presence of the ethyl group at the C-2 position introduces a chiral center, meaning this compound exists as a pair of enantiomers: (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. Commercially available this compound is often supplied as a racemic mixture.[4] The conformational preference of the ethyl group (axial vs. equatorial) is a critical factor in its interaction with biological targets, influencing binding affinity and selectivity.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These parameters dictate its solubility, reactivity, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3][5] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| CAS Number | 52769-10-5 | [3][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 155-157 °C | [6] |
| Density | 0.9419 g/cm³ (predicted) | [6] |
| pKa | 9.01 ± 0.40 (predicted) | [6] |
| LogP | 0.64 (predicted) | [4] |
The basicity (pKa ≈ 9.01) is conferred by the secondary amine, while the ether oxygen and N-H group act as hydrogen bond acceptors and donors, respectively, influencing its solubility. The LogP value suggests a balanced lipophilic-hydrophilic character, a desirable trait for CNS drug candidates where blood-brain barrier permeability is crucial.[7][8]
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The key identifying features of this compound in common spectroscopic methods are outlined below.[9][10]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH- (on ring, C2) | Multiplet |
| -CH₂- (ethyl) | Multiplet (dq) | |
| -CH₃ (ethyl) | Triplet (t) | |
| -CH₂- (ring, adjacent to N) | Multiplet | |
| -CH₂- (ring, adjacent to O) | Multiplet | |
| N-H | Broad singlet | |
| ¹³C NMR | -CH- (on ring, C2) | ~65-75 ppm |
| -CH₂- (ethyl) | ~25-35 ppm | |
| -CH₃ (ethyl) | ~10-15 ppm | |
| -CH₂- (ring carbons) | ~45-70 ppm | |
| IR Spectroscopy | N-H stretch (secondary amine) | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C-O-C stretch (ether) | 1070-1150 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 115.10 |
Note: Specific chemical shifts can vary based on the solvent and experimental conditions. A proton NMR spectrum for this compound is available for reference.[11]
Synthesis and Reactivity
Synthetic Strategies
The synthesis of C-substituted morpholines can be approached through several established routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For this compound, a plausible synthetic pathway starts from 2-amino-1-butanol, which provides the necessary carbon backbone and stereocenter.
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example of the final cyclization step. Causality: The use of a strong acid like sulfuric acid protonates the terminal hydroxyl group, converting it into a good leaving group (water). The amine nitrogen then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.
-
Reaction Setup: To a solution of the N-substituted amino alcohol precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), add concentrated sulfuric acid (1.1 eq) dropwise at 0 °C.
-
Heating: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Basify the aqueous solution to a pH > 10 with a strong base (e.g., 50% NaOH solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reactivity and Stability
This compound exhibits reactivity typical of a secondary amine and an ether.
-
Nucleophilicity: The nitrogen atom is nucleophilic and will react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form N-substituted products.
-
Basicity: As a base, it forms salts with acids.
-
Stability: The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[12]
-
Hazardous Decomposition: Under fire conditions, it can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]
Role in Drug Discovery and Development
The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[1] Its inclusion in a molecule can significantly improve its drug-like properties.
-
Improved Pharmacokinetics: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, which is critical for oral bioavailability and distribution.[7][8][14]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a corresponding carbon chain, potentially increasing the half-life of a drug.
-
Blood-Brain Barrier (BBB) Penetration: The balanced physicochemical properties of morpholine derivatives often facilitate their transport across the BBB, making them valuable scaffolds for CNS-targeting drugs.[7][8]
The 2-ethyl substituent on this compound serves as a handle to fine-tune these properties. It increases lipophilicity compared to the parent morpholine and introduces steric bulk that can be exploited to achieve selective binding to a biological target or to block a site of metabolic attack.
Caption: Role of the this compound scaffold in drug design.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.
GHS Hazard Classification
| Hazard Class | Category | Source |
| Skin Corrosion/Irritation | 2 | [3] |
| Serious Eye Damage/Irritation | 1 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [3] |
Precautionary Measures
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Avoid breathing vapors or mist.[12] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] Keep away from heat, sparks, and open flames.[15]
-
In case of Exposure:
Conclusion
This compound is a valuable chiral building block with a well-defined set of chemical and physical properties. Its structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the steric and lipophilic influence of a C-2 ethyl group, makes it a strategic component for the synthesis of complex molecules, particularly in the development of new therapeutics targeting the central nervous system. A thorough understanding of its spectroscopic signature, reactivity, and safety profile is paramount for its effective and safe utilization in the research and development laboratory.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | this compound | CAS# 52769-10-5 | MFCD09054776 | BB-4018983 [hit2lead.com]
- 5. This compound | 52769-10-5 [m.chemicalbook.com]
- 6. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. LabXchange [labxchange.org]
- 11. This compound(52769-10-5) 1H NMR spectrum [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2-Ethylmorpholine
Introduction
Morpholine and its derivatives are cornerstones in the fields of medicinal chemistry and organic synthesis, valued for their unique physicochemical properties and versatile reactivity.[1][2] The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure found in numerous approved drugs and biologically active molecules.[1][3] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable building block in drug design.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethylmorpholine, focusing on its chemical identity, synthesis, spectral characterization, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Core Identification and Physicochemical Properties
This compound is a substituted morpholine characterized by an ethyl group at the second position of the heterocyclic ring. This substitution introduces a chiral center, and the compound is typically supplied as a racemic mixture.
Table 1: Core Identification of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 52769-10-5 | [4] |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.17 g/mol | [4] |
The physicochemical properties of this compound are summarized below. These properties are critical for its handling, application in synthesis, and for understanding its behavior in various solvent systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 155-157 °C | [5] |
| Density | 0.9419 g/cm³ | [5] |
| SMILES | CCC1CNCCO1 | [4] |
| InChIKey | RGNFMQJLAOONTP-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of substituted morpholines can be achieved through various strategies, with one of the most common and conceptually straightforward approaches being the cyclization of 1,2-amino alcohols.[2][6] This method offers a high degree of flexibility for introducing substituents onto the morpholine ring.
A modern and efficient protocol for the synthesis of morpholines from 1,2-amino alcohols involves a two-step, redox-neutral process utilizing ethylene sulfate as an inexpensive and effective reagent.[7][8] This approach avoids the harsher reagents and more complex workups associated with older methods, such as those employing chloroacetyl chloride.[7]
Below is a detailed experimental protocol for the synthesis of 2-substituted morpholines, which can be adapted for the specific synthesis of this compound starting from 1-amino-2-butanol.
Experimental Protocol: Synthesis of this compound from 1-Amino-2-butanol
This protocol is adapted from a general method for the synthesis of morpholines from 1,2-amino alcohols.[7][8][9]
Materials:
-
1-Amino-2-butanol
-
Ethylene sulfate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: N-Alkylation of 1-Amino-2-butanol
-
To a solution of 1-amino-2-butanol (1.0 equivalent) in anhydrous THF, add ethylene sulfate (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-1-amino-2-butanol intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the crude intermediate from Step 1 in anhydrous THF.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectral Data and Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected spectral data.
Table 3: Spectral Data for this compound
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl group and the morpholine ring protons. The protons adjacent to the oxygen (H-6) will be downfield compared to those adjacent to the nitrogen (H-3 and H-5). The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. A representative spectrum is available from commercial suppliers.[10] |
| ¹³C NMR | The carbon spectrum will show distinct signals for the four carbons of the morpholine ring and the two carbons of the ethyl group. The carbons bonded to the heteroatoms (C-2, C-6, and C-3, C-5) will be at lower field. Generally, for a morpholine ring, the C-2 and C-6 carbons appear around 67-70 ppm, while the C-3 and C-5 carbons are found around 45-50 ppm.[11][12] |
| Mass Spec. | Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (115.17 g/mol ). Common fragmentation patterns for morpholines involve cleavage of the ring.[13][14] |
| IR Spec. | The infrared spectrum will show characteristic C-H stretching and bending vibrations, as well as C-N and C-O stretching frequencies typical for a secondary amine and an ether within a cyclic structure. |
Applications in Research and Drug Development
While specific applications of this compound are not as widely documented as for its parent compound or N-substituted derivatives, its structure makes it a valuable chiral building block in organic synthesis. The morpholine moiety is a key component in a wide array of pharmaceuticals due to its ability to confer desirable properties.[3][15]
-
Scaffold for Biologically Active Molecules: Substituted morpholines are integral to drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antiviral properties.[16] The 2-ethyl substitution provides a specific stereochemical and lipophilic profile that can be exploited in the design of new chemical entities.
-
Asymmetric Synthesis: As a chiral amine, this compound can be used as a building block for the synthesis of more complex, enantiomerically pure molecules.
-
Intermediate in Pharmaceutical Synthesis: Similar to other morpholine derivatives, it can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The general class of morpholines is used in the production of antibiotics like Linezolid and anticancer agents such as Gefitinib.[3]
Safety and Handling
Detailed toxicological data specifically for this compound is limited. However, data for the closely related N-ethylmorpholine and the general class of morpholines indicate that these compounds should be handled with care.
-
General Hazards: N-ethylmorpholine is described as a flammable liquid that can cause irritation to the skin, eyes, and respiratory tract.[17] High concentrations may lead to drowsiness and visual disturbances.[17] Morpholine itself is considered corrosive and can cause severe skin burns and eye damage.[18][19]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Toxicology: Chronic exposure studies on morpholine in rats showed local irritation at high concentrations but no evidence of carcinogenicity.[20] The IARC has classified morpholine in Group 3: "Not classifiable as to its carcinogenicity to humans".[19] Acute toxicity data for N-ethylmorpholine is available and indicates moderate toxicity upon ingestion and inhalation.[21]
Table 4: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |
| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory[4]
Conclusion
This compound is a valuable chiral building block with the potential for broad application in organic synthesis and drug discovery. Its synthesis can be achieved through modern, efficient protocols starting from readily available amino alcohols. As with all chemicals, proper safety precautions must be observed during its handling and use. The foundational information provided in this guide serves as a critical resource for researchers and scientists aiming to leverage the unique properties of this and other substituted morpholines in their work.
References
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.net [wjpr.net]
- 4. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 52769-10-5 [m.chemicalbook.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound(52769-10-5) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. nj.gov [nj.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. cdnisotopes.com [cdnisotopes.com]
- 20. Chronic morpholine exposure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Ethylmorpholine - IDLH | NIOSH | CDC [cdc.gov]
An In-Depth Technical Guide to the Synthesis of 2-Ethylmorpholine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways and underlying reaction mechanisms for the production of 2-ethylmorpholine, a valuable heterocyclic compound with applications in pharmaceutical development and fine chemical synthesis. This document moves beyond a simple recitation of procedures to offer in-depth analysis of the chemical transformations, providing a robust resource for researchers and professionals in the field.
Introduction to this compound
This compound is a substituted morpholine, a six-membered heterocyclic ether and amine. The presence of the ethyl group at the 2-position of the morpholine ring introduces a chiral center, making it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.
Primary Synthetic Pathway: From 1,2-Epoxybutane to this compound
A robust and industrially scalable pathway to this compound begins with the readily available starting material, 1,2-epoxybutane (also known as 1-butene oxide). This synthesis proceeds through a key intermediate, N-(2-hydroxyethyl)-2-aminobutanol, which then undergoes an intramolecular cyclization to yield the final product.
Step 1: Synthesis of the Precursor, 2-Aminobutanol
The initial step involves the reaction of 1,2-epoxybutane with ammonia to produce a mixture of isomeric aminobutanols.[1]
Reaction:
Mechanism: Nucleophilic Ring-Opening of the Epoxide
The reaction proceeds via a nucleophilic attack of the ammonia molecule on one of the carbon atoms of the epoxide ring. This is a classic SN2-type ring-opening reaction.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the ethyl group, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of 1-amino-2-butanol as the major product. However, some attack at the more substituted carbon (C2) will also occur, resulting in the formation of 2-amino-1-butanol.
-
Proton Transfer: Following the ring-opening, a proton is transferred from the newly formed ammonium ion to the alkoxide ion, yielding the aminobutanol isomers.
Step 2: Formation of the Intermediate N-(2-hydroxyethyl)-2-aminobutanol
The mixture of aminobutanols is then reacted with ethylene oxide or a suitable equivalent, such as 2-chloroethanol, to introduce the N-(2-hydroxyethyl) group. For the purpose of this guide, we will focus on the reaction with ethylene oxide.
Reaction:
Mechanism: Nucleophilic Addition to Ethylene Oxide
Similar to the first step, this reaction involves the nucleophilic attack of the primary amine group of 2-amino-1-butanol on the epoxide ring of ethylene oxide.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino alcohol attacks one of the carbon atoms of the ethylene oxide ring.
-
Proton Transfer: A subsequent proton transfer neutralizes the resulting zwitterionic intermediate to yield N-(2-hydroxyethyl)-2-aminobutanol.
Step 3: Intramolecular Cyclization to this compound
The final and key step is the intramolecular cyclization of N-(2-hydroxyethyl)-2-aminobutanol to form the this compound ring. This reaction is typically acid-catalyzed and involves the dehydration of the amino alcohol.[2]
Reaction:
Mechanism: Acid-Catalyzed Intramolecular Nucleophilic Substitution (Dehydration)
The acid-catalyzed dehydration of N-(2-hydroxyethyl)-2-aminobutanol is a multi-step process that results in the formation of the morpholine ring.[3]
-
Protonation of a Hydroxyl Group: In the presence of a strong acid (e.g., sulfuric acid), one of the hydroxyl groups of the N-(2-hydroxyethyl)-2-aminobutanol is protonated to form a good leaving group (water). Both the primary and secondary hydroxyl groups can be protonated, leading to two possible pathways for cyclization.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.
-
Deprotonation: The resulting protonated morpholine derivative is then deprotonated to yield the final product, this compound.
The regioselectivity of the cyclization (i.e., which hydroxyl group is preferentially eliminated) will determine the substitution pattern of the resulting morpholine. To obtain this compound, the cyclization must proceed via the elimination of the primary hydroxyl group of the 2-aminobutanol moiety.
Alternative and Modern Synthetic Approaches
While the pathway described above represents a classical and viable route to this compound, modern organic synthesis offers several alternative strategies for the preparation of substituted morpholines. These methods often provide advantages in terms of stereoselectivity, functional group tolerance, and reaction efficiency.
Palladium-Catalyzed Carboamination
A notable strategy for the synthesis of substituted morpholines involves a palladium-catalyzed carboamination reaction. This approach allows for the construction of the morpholine ring from enantiomerically pure amino alcohols.[4]
Iron-Catalyzed Diastereoselective Synthesis
Iron(III) catalysts have been employed for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines.[5]
Copper-Catalyzed Three-Component Synthesis
A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a route to highly substituted, unprotected morpholines.[6]
Experimental Protocols
The following is a generalized experimental protocol for the final cyclization step, based on established methods for the acid-catalyzed dehydration of amino alcohols.[2]
Synthesis of this compound from N-(2-hydroxyethyl)-2-aminobutanol
Materials:
-
N-(2-hydroxyethyl)-2-aminobutanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2-hydroxyethyl)-2-aminobutanol.
-
Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid dropwise. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to a temperature typically ranging from 150°C to 200°C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Note: This is a generalized procedure and may require optimization for specific scales and equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | N-(2-hydroxyethyl)-2-aminobutanol | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Reaction Type | Intramolecular Cyclization (Dehydration) | [2] |
| Typical Temperature Range | 150-200 °C | [2] |
| Product | This compound | |
| Purification Method | Fractional Distillation |
Visualizations
Synthesis Pathway of this compound
References
- 1. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of 2-Ethylmorpholine from Amino Alcohols: An In-depth Technical Guide
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable pharmacokinetic properties. Specifically, chiral 2-substituted morpholines, such as 2-ethylmorpholine, are pivotal intermediates in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of synthetic strategies for the stereocontrolled synthesis of this compound, with a primary focus on methodologies commencing with readily available chiral amino alcohols. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development seeking to navigate the nuances of chiral morpholine synthesis.
Introduction: The Significance of Chiral this compound
The morpholine ring system is a prevalent motif in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding. The introduction of a chiral center at the 2-position, as in this compound, imparts three-dimensional complexity that is often crucial for specific and high-affinity interactions with biological targets. The ethyl substituent, in particular, can provide a desirable balance of lipophilicity and steric bulk, influencing the compound's overall pharmacological profile.
The synthesis of enantiomerically pure this compound presents a significant challenge, requiring precise control over stereochemistry. Starting from chiral amino alcohols offers an attractive and convergent approach, leveraging the readily available pool of enantiopure starting materials derived from natural sources or asymmetric synthesis. This guide will explore various strategies to translate the stereochemical information from a chiral amino alcohol to the final this compound product.
Strategic Approaches to the Chiral Synthesis of this compound from Amino Alcohols
The core challenge in synthesizing this compound from an amino alcohol lies in the stereoselective formation of the C2-C3 and O1-C2 bonds of the morpholine ring, incorporating the ethyl substituent at the C2 position. Two primary strategies can be envisioned:
-
Strategy A: Diastereoselective Cyclization of a Chiral N-substituted Amino Alcohol. In this approach, a chiral amino alcohol is first elaborated to an intermediate that already contains the necessary atoms for the morpholine ring. A subsequent diastereoselective cyclization reaction, influenced by the existing stereocenter, establishes the new stereocenter at the C2 position.
-
Strategy B: Annulation of a Chiral Amino Alcohol with a C2-Synthon. This strategy involves the reaction of a chiral amino alcohol with a reagent that provides the two-carbon unit (C5 and C6 of the morpholine ring), with one of these carbons bearing the ethyl group. The stereochemistry of the starting amino alcohol directs the formation of the new stereocenter.
The following sections will provide detailed discussions of these strategies, including mechanistic rationale and experimental protocols.
Diastereoselective Cyclization Strategies
Intramolecular Reductive Amination
A powerful and convergent approach involves the intramolecular reductive amination of a suitably functionalized amino alcohol precursor. This strategy relies on the diastereoselective cyclization of an intermediate iminium ion, where the stereochemistry is directed by a pre-existing chiral center.
Causality of Experimental Choices: The choice of the starting chiral amino alcohol is critical. For instance, starting with an enantiopure amino alcohol such as (S)-2-amino-1-butanol provides a C5 stereocenter that can direct the formation of the C2 stereocenter. The key is the synthesis of the keto-amine precursor. This can be achieved by N-alkylation of the amino alcohol with a protected α-hydroxy ketone, followed by deprotection. The subsequent intramolecular cyclization under reductive amination conditions is the stereochemistry-defining step. The choice of reducing agent can influence the diastereoselectivity, with bulkier hydrides often favoring the formation of the thermodynamically more stable product.
Experimental Protocol: Synthesis of (2S,5S)-2-Ethyl-5-methylmorpholine from (S)-Alaninol (Illustrative Example)
-
N-Alkylation: To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as acetonitrile, add 1-bromo-2-butanone (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Intramolecular Reductive Amination: The purified N-(1-hydroxypropan-2-yl)butan-2-one is dissolved in a suitable solvent like dichloromethane or methanol. A mild acid catalyst, such as acetic acid, is added to facilitate iminium ion formation. A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is then added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Final Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to yield the crude this compound derivative, which can be further purified by chromatography or distillation.
Self-Validating System: The stereochemical outcome of this reaction is governed by the principle of 1,3-asymmetric induction in the cyclization step. The intermediate iminium ion will adopt a conformation that minimizes steric interactions, leading to the preferential formation of one diastereomer. The diastereomeric ratio can be readily determined by NMR spectroscopy or chiral HPLC analysis of the final product.
Annulation Strategies with C2-Synthons
Reaction with Epoxides
The reaction of a chiral amino alcohol with a substituted epoxide offers a direct route to the morpholine core. For the synthesis of this compound, 1,2-epoxybutane serves as the ideal C2-synthon.
Causality of Experimental Choices: The regioselectivity of the epoxide opening is a critical factor. The nucleophilic attack of the amino group of the amino alcohol can occur at either C1 or C2 of the epoxide. To favor the desired attack at the less hindered C1 position, leading to the correct connectivity for morpholine formation, the reaction is typically carried out under basic or neutral conditions. The subsequent intramolecular cyclization of the resulting amino diol is usually acid-catalyzed, proceeding via an SN2 mechanism with inversion of configuration at the carbon bearing the hydroxyl group derived from the epoxide.
Experimental Protocol: Synthesis of (R)-2-Ethylmorpholine from (R)-2-Aminoethanol
-
Epoxide Opening: To a solution of (R)-2-aminoethanol (1.0 eq) in a protic solvent like ethanol or isopropanol, add (R/S)-1,2-epoxybutane (1.2 eq). The reaction mixture is heated to reflux for 12-24 hours.
-
Cyclization: After cooling to room temperature, a strong acid such as concentrated sulfuric acid (catalytic amount) is carefully added. The mixture is then heated to reflux for another 8-12 hours to effect cyclization.
-
Work-up and Purification: The reaction is cooled and neutralized with a base (e.g., NaOH solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude (R)-2-ethylmorpholine is purified by distillation.
Self-Validating System: The stereochemical integrity of the starting amino alcohol is transferred to the C3 position of the morpholine ring. The stereochemistry at the C2 position is determined by the epoxide and the SN2 cyclization. Using an enantiopure epoxide would lead to a diastereomerically pure product. If a racemic epoxide is used, a mixture of diastereomers will be formed, which may require separation.
Halocyclization of N-Allyl-β-Amino Alcohols
A robust method for constructing the morpholine ring involves the electrophile-induced cyclization of an N-allyl-β-amino alcohol.[1] This strategy offers excellent control over the relative stereochemistry of the newly formed C-X and C-O bonds.
Causality of Experimental Choices: The starting N-allyl-β-amino alcohol can be readily prepared from a chiral amino alcohol and an allyl halide. The choice of the electrophile is crucial for the cyclization. Electrophiles such as bromine (Br₂) or iodine (I₂) are commonly used. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the hydroxyl group. The stereochemistry of the cyclization is typically anti with respect to the halonium ion, leading to a high degree of diastereoselectivity. The resulting halomethyl-substituted morpholine can then be dehalogenated to afford the desired this compound.
Experimental Protocol: Diastereoselective Synthesis of a this compound Precursor
-
N-Allylation: A chiral amino alcohol is reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield the corresponding N-allyl-β-amino alcohol.
-
Halocyclization: The N-allyl-β-amino alcohol is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C. A solution of bromine (1.0 eq) in dichloromethane is added dropwise. The reaction is typically rapid.
-
Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, dried, and concentrated. The resulting diastereomeric mixture of bromomethyl-morpholines can be purified by chromatography.[1]
-
Dehalogenation: The purified bromomethyl-morpholine is then subjected to reductive dehalogenation using a reagent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) to furnish the this compound.
Self-Validating System: The diastereoselectivity of the halocyclization is a direct consequence of the reaction mechanism proceeding through a cyclic halonium ion. The relative stereochemistry of the substituents on the newly formed ring can be confirmed by NMR spectroscopic techniques, such as NOESY experiments.
Data Presentation
| Strategy | Starting Material | Key Reagents | Expected Diastereoselectivity | Advantages | Disadvantages |
| Intramolecular Reductive Amination | Chiral Amino Alcohol | Keto-amine precursor, NaBH(OAc)₃ | Moderate to High | Convergent, good functional group tolerance | Requires synthesis of the precursor |
| Annulation with Epoxides | Chiral Amino Alcohol | 1,2-Epoxybutane, Acid catalyst | Dependent on epoxide stereochemistry | Direct, atom-economical | Potential regioselectivity issues |
| Halocyclization | Chiral N-Allyl-β-Amino Alcohol | Br₂ or I₂, Bu₃SnH | High | High diastereoselectivity, reliable | Multi-step, use of toxic tin reagents |
Visualization of Key Workflows
Diagram 1: Intramolecular Reductive Amination Workflow
References
A Technical Guide to the Spectroscopic Characterization of 2-Ethylmorpholine
Executive Summary
2-Ethylmorpholine (CAS: 52769-10-5, Formula: C₆H₁₃NO, MW: 115.17 g/mol ) is a heterocyclic amine with a morpholine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[1] The substitution at the C2 position introduces a chiral center, making stereospecific characterization critical for its application in drug development and synthesis. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound.
It is important to note that while this compound is commercially available, comprehensive, peer-reviewed spectroscopic data is not widely published in common databases. For instance, some suppliers explicitly state that they do not collect analytical data for this specific compound. Therefore, this document leverages foundational spectroscopic principles and data from analogous, well-characterized structures—such as the parent morpholine and the isomeric N-ethylmorpholine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers with a reliable framework for the identification and structural verification of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a six-membered morpholine ring containing an oxygen atom and a secondary amine, with an ethyl group at the carbon adjacent to the oxygen. This arrangement dictates a unique and predictable spectroscopic profile.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The asymmetry of the molecule ensures that all six ring protons and all four ring carbons are chemically non-equivalent.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)
The proton NMR spectrum is predicted to show nine distinct signals. The chemical shifts are influenced by the proximity to the electronegative oxygen and nitrogen atoms. Protons nearer to the oxygen atom will be the most deshielded (shifted downfield).[2]
| Predicted Shift (δ, ppm) | Labeled Proton(s) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| ~ 3.8 - 4.0 | H on C5 (axial) | ddd | 1H | Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6. |
| ~ 3.6 - 3.8 | H on C5 (equatorial) | ddd | 1H | Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6. |
| ~ 3.4 - 3.6 | H on C2 | m | 1H | Adjacent to both N and O (via C3), deshielded. Complex coupling with ethyl and C3 protons. |
| ~ 2.8 - 3.0 | H on C6 (equatorial) | ddd | 1H | Adjacent to nitrogen. Coupled to geminal H and two H's on C5. |
| ~ 2.7 - 2.9 | H on C3 (equatorial) | ddd | 1H | Adjacent to oxygen. Coupled to geminal H and H on C2. |
| ~ 2.5 - 2.7 | H on C6 (axial) | ddd | 1H | Adjacent to nitrogen. Coupled to geminal H and two H's on C5. |
| ~ 2.4 - 2.6 | H on C3 (axial) | ddd | 1H | Adjacent to oxygen. Coupled to geminal H and H on C2. |
| ~ 1.5 - 1.7 | H's on C7 (-CH₂-) | m | 2H | Methylene protons of the ethyl group, split by C2-H and C8-methyl protons. |
| ~ 1.6 (variable) | H on N | br s | 1H | Broad singlet, position is solvent and concentration dependent. May exchange with D₂O. |
| ~ 0.9 - 1.1 | H's on C8 (-CH₃) | t | 3H | Terminal methyl group, split into a triplet by the adjacent C7 methylene protons. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, as each carbon atom is in a distinct chemical environment.
| Predicted Shift (δ, ppm) | Labeled Carbon | Rationale for Chemical Shift |
| ~ 72 - 76 | C5 | Adjacent to oxygen, most deshielded carbon.[3] |
| ~ 67 - 71 | C3 | Adjacent to oxygen, deshielded. |
| ~ 58 - 62 | C2 | Adjacent to nitrogen and substituted with the ethyl group. |
| ~ 46 - 50 | C6 | Adjacent to nitrogen. For morpholine, these carbons are at ~46 ppm.[4] |
| ~ 25 - 29 | C7 | Ethyl group methylene carbon. |
| ~ 9 - 13 | C8 | Ethyl group terminal methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules, providing good solubility and a clean spectral window.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire proton-decoupled data using a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the secondary amine, the C-O ether linkage, and the aliphatic C-H bonds.
Analysis of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 3300 - 3500 | N-H stretch | Medium, sharp | Characteristic of a secondary amine.[6] This peak distinguishes it from the tertiary amine isomer, N-ethylmorpholine, which lacks this band.[7] |
| 2850 - 3000 | C-H stretch | Strong | Aliphatic sp³ C-H stretching from the ethyl group and the morpholine ring. |
| 1450 - 1470 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1300 | C-N stretch | Medium | Stretching of the carbon-nitrogen bonds in the ring. |
| 1080 - 1140 | C-O-C stretch | Strong | A strong, characteristic absorption for the ether linkage within the morpholine ring. This is often the most prominent peak in the fingerprint region. |
| ~880 | N-H wag | Medium, broad | Out-of-plane bending of the N-H bond, characteristic of secondary amines. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrumentation: Place the salt plates in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded prior to the sample scan and automatically subtracted by the instrument software.
-
Data Analysis: Identify and label the wavenumbers of the major absorption peaks and compare them to correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a structural fingerprint.
Predicted Fragmentation Analysis
The molecular ion (M⁺˙) for this compound will appear at a mass-to-charge ratio (m/z) of 115, corresponding to its nominal molecular weight. The fragmentation is primarily driven by the stabilization of the resulting cation through the lone pair of electrons on the nitrogen atom.[8]
The most significant fragmentation pathway is predicted to be alpha-cleavage, which involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case, this is the ethyl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
2-Ethylmorpholine: A Strategic Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemists
This guide provides a deep dive into the utility of 2-ethylmorpholine as a valuable heterocyclic building block in modern drug discovery. We will explore its synthesis, physicochemical properties, and strategic application in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds for therapeutic innovation.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a cornerstone in drug design, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its prevalence stems from a unique combination of advantageous properties. Structurally, it is a saturated heterocycle containing both an ether and a secondary amine functional group.[2] This duality imparts a favorable balance of hydrophilicity and lipophilicity, enhances metabolic stability, and improves aqueous solubility and oral bioavailability.[1][3]
The basic nitrogen atom (pKa ≈ 8.5 for morpholine) is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The opposing ether oxygen can act as a hydrogen bond acceptor, further anchoring a molecule within a receptor's binding pocket.[3] Consequently, the morpholine moiety is often employed to:
-
Improve Pharmacokinetic (PK) Properties: Its inclusion can mitigate rapid metabolism and improve clearance profiles.[4]
-
Enhance Potency: The ring can serve as a rigid scaffold to correctly orient pharmacophoric groups or can itself be an integral part of the pharmacophore, making key interactions with the target.[1][5]
-
Increase CNS Penetration: The scaffold is frequently found in drugs targeting the central nervous system (CNS), where it helps to achieve the delicate balance of properties required to cross the blood-brain barrier.[3][4]
Prominent examples of morpholine-containing drugs include the antibiotic Linezolid , the anticancer agent Gefitinib , and the appetite suppressant Phendimetrazine .[2][4]
Introducing Chirality and Steric Influence: The this compound Moiety
While the parent morpholine ring is achiral and conformationally flexible, substitution at the C-2 position introduces a chiral center and defined steric bulk. The this compound building block offers medicinal chemists a tool to probe and optimize molecular interactions with greater precision.
The ethyl group provides a small, lipophilic appendage that can be used to explore hydrophobic pockets within a target binding site. This substitution can lead to enhanced binding affinity and selectivity compared to an unsubstituted morpholine ring. Furthermore, the steric hindrance provided by the ethyl group can shield adjacent functional groups from metabolic enzymes, potentially improving the drug's half-life.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for computational modeling and prediction of its influence on a larger drug molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [6][7] |
| Molecular Weight | 115.17 g/mol | [6] |
| Boiling Point | 155-157 °C | [7][8] |
| Density | 0.9419 g/cm³ | [7][8] |
| pKa (Predicted) | 9.01 ± 0.40 | [7][8] |
| Appearance | Colorless to light yellow liquid | [7][9] |
| SMILES | CCC1CNCCO1 | [6] |
| CAS Number | 52769-10-5 | [6][7] |
Synthesis of this compound and Derivatives
The synthesis of substituted morpholines is well-established, with primary strategies revolving around the cyclization of vicinal amino alcohols.[10][11] The synthesis of this compound can be approached through several reliable routes, often starting from commercially available precursors.
Conceptual Synthetic Workflow
The diagram below illustrates a common strategy for synthesizing 2-substituted morpholines, which can be readily adapted for the 2-ethyl derivative. The process involves N-alkylation of an amino alcohol followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (rac)-2-Ethylmorpholine
This protocol describes a representative synthesis via the dehydration of N-(2-hydroxyethyl)-1-aminobutan-2-ol.
Materials:
-
1-Aminobutan-2-ol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
Step 1: Synthesis of N-(2-hydroxyethyl)-1-aminobutan-2-ol
-
To a stirred solution of 1-aminobutan-2-ol (1.0 eq) and potassium carbonate (1.5 eq) in ethanol, add 2-chloroethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-(2-hydroxyethyl)-1-aminobutan-2-ol, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Add the crude intermediate from Step 1 to a round-bottom flask containing toluene.
-
Carefully add concentrated sulfuric acid (1.2 eq) dropwise while cooling the flask in an ice bath.
-
Heat the mixture to reflux (approx. 110-120°C) using a Dean-Stark apparatus to remove the water formed during the reaction. Maintain reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to yield pure this compound.[7][10]
Structure-Activity Relationship (SAR) and Drug Design Implications
The introduction of a 2-ethyl group provides distinct advantages for SAR exploration. It allows for a systematic evaluation of how stereochemistry and hydrophobicity in that region of the molecule impact biological activity.[12][13][14]
Key SAR Contributions of the 2-Ethyl Group
The diagram below outlines the primary ways the this compound scaffold can influence a drug candidate's interaction with its target.
Caption: SAR implications of incorporating a this compound moiety.
-
Chirality and Selectivity: The presence of a stereocenter allows for the synthesis and testing of individual enantiomers. It is common for one enantiomer to exhibit significantly higher potency or a better selectivity profile against off-targets, as biological macromolecules are chiral. This provides a clear path for lead optimization.
-
Metabolic Stability: The ethyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of the morpholine ring or adjacent functionalities. This can lead to a more favorable pharmacokinetic profile, including a longer in-vivo half-life.[15]
-
Hydrophobic Interactions: The ethyl substituent can engage in van der Waals or hydrophobic interactions within the target's binding site. For targets with well-defined hydrophobic sub-pockets, this interaction can substantially increase binding affinity and overall potency.[16]
Case Study: Conceptual Application in Kinase Inhibitor Design
Many kinase inhibitors utilize a heterocyclic amine to form a key hydrogen bond with the "hinge" region of the ATP-binding site. While often an unsubstituted morpholine is used for its PK benefits, activity can sometimes be improved by exploring substitutions on the ring.
Imagine a lead compound (Lead-H) with an unsubstituted morpholine that shows moderate activity. Replacing this with this compound could yield two enantiomeric compounds, (R)-Lead-Et and (S)-Lead-Et .
-
Hypothesis: A nearby hydrophobic pocket adjacent to the hinge-binding region is not being utilized by Lead-H .
-
Action: Synthesize both (R) and (S) enantiomers of the this compound analogue.
-
Potential Outcome 1 (Success): The (S)-enantiomer shows a 10-fold increase in potency. Co-crystallography or docking studies confirm the ethyl group is now occupying the hydrophobic pocket, validating the design hypothesis.
-
Potential Outcome 2 (Insight): Both enantiomers show decreased activity. This suggests that the space is sterically constrained, providing valuable negative SAR data that directs future modifications away from this position.
This logical, step-wise approach, enabled by the this compound building block, accelerates the drug discovery cycle by providing clear, actionable data.
Conclusion and Future Outlook
This compound is more than just a variation of the classic morpholine scaffold. It is a strategic tool that empowers medicinal chemists to introduce chirality, steric bulk, and lipophilicity in a controlled manner. Its application facilitates a deeper understanding of structure-activity relationships and provides a direct route to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. As the demand for finely-tuned therapeutics continues to grow, particularly in complex areas like CNS disorders and oncology, the thoughtful application of building blocks like this compound will be indispensable in the development of next-generation medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 52769-10-5 [amp.chemicalbook.com]
- 8. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 9. This compound 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 14. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2-Substituted Morpholines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, particularly when stereochemically defined at the 2-position, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of clinically significant molecules. This in-depth technical guide provides a comprehensive overview of the principal strategies for the stereoselective synthesis of 2-substituted morpholines. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and practical considerations that govern stereochemical outcomes. We will explore three major paradigms: the post-cyclization stereocontrol offered by asymmetric catalysis, the diastereoselectivity inherent in substrate-controlled cyclizations, and the chirality transfer from nature's building blocks via chiral pool synthesis. Each section will feature detailed, field-proven protocols, a critical analysis of the causality behind experimental choices, and a comparative summary to guide the selection of the most appropriate synthetic route for a given target.
The Strategic Importance of 2-Substituted Morpholines in Drug Discovery
The morpholine moiety is a cornerstone in modern drug design. Its saturated heterocyclic structure, featuring both a secondary amine and an ether linkage, confers a unique combination of properties. The basic nitrogen atom provides a handle for salt formation, enhancing aqueous solubility and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, crucial for target engagement. Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[1][2]
When a substituent is introduced at the 2-position, a chiral center is created, opening up three-dimensional space for nuanced interactions with biological targets. This stereochemical feature is often critical for potency and selectivity. For instance, the antidepressant drug (S,S)-Reboxetine owes its efficacy to the specific stereochemistry of its 2-substituted morpholine core.[3][4] Consequently, the development of robust and predictable methods for the stereoselective synthesis of these scaffolds is of paramount importance to the pharmaceutical industry.
This guide will dissect the primary strategies for achieving stereocontrol in the synthesis of 2-substituted morpholines, categorized by the timing of stereocenter formation relative to the cyclization event.
Caption: Core strategies for stereoselective 2-substituted morpholine synthesis.
Strategy 1: Chiral Pool Synthesis - Inheriting Stereochemistry
The chiral pool refers to the collection of readily available, enantiopure natural products, such as amino acids and sugars, that can be used as starting materials in synthesis.[5][6] This approach is powerful because the stereochemistry of the final product is directly inherited from the starting material, often with high fidelity. For 2-substituted morpholines, chiral α-amino acids are exemplary starting materials, as they can be readily reduced to the corresponding chiral amino alcohols.
Causality and Experimental Rationale
The core principle of this strategy is the conversion of a chiral amino acid to a 1,2-amino alcohol, which then serves as the N-C6-C5 fragment of the morpholine ring. The C2-substituent and its stereochemistry are directly derived from the side chain of the starting amino acid. The remaining C2-C3-O fragment is typically introduced via alkylation with a two-carbon electrophile, followed by intramolecular cyclization.
A prime example is the synthesis of key intermediates for drugs like (S,S)-Reboxetine, which can be derived from (S)-3-amino-1,2-propanediol.[3] This chiral building block is, in turn, accessible from L-serine. The synthesis of an N-protected hydroxymethylmorpholine from (S)-3-amino-1,2-propanediol illustrates the key steps.[3]
Exemplary Protocol: Synthesis of (S)-2-(Hydroxymethyl)morpholine Intermediate
This protocol is adapted from the synthesis of an intermediate for (S,S)-Reboxetine.[3]
Step 1: N-Chloroacetylation of (S)-3-Amino-1,2-propanediol
-
To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure. The crude amide is used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amide from Step 1 in a suitable solvent such as THF.
-
Add a strong base, for example, sodium hydride (2.2 eq), portionwise at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux for 4 hours to drive the intramolecular Williamson ether synthesis.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the morpholinone.
Step 3: Reduction of the Morpholinone
-
Dissolve the morpholinone from Step 2 in THF.
-
Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to afford the (S)-2-(hydroxymethyl)morpholine intermediate, which can then be N-protected and further functionalized.
Caption: Workflow for Chiral Pool Synthesis of 2-Substituted Morpholines.
Strategy 2: Substrate-Controlled Synthesis - Directing Stereochemistry During Cyclization
In this approach, the stereochemistry of the final product is controlled by the inherent stereochemistry of the acyclic precursors during the ring-forming reaction. A powerful and elegant example of this is the one-pot diastereoselective synthesis of substituted morpholines from vinyl oxiranes and amino alcohols, developed by Cossy and coworkers.[7][8]
Causality and Experimental Rationale
This one-pot reaction involves two key catalytic steps: a palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization.[7][8][9]
-
Pd(0)-Catalyzed Tsuji-Trost Reaction: The reaction of a vinyl epoxide with an amino alcohol is initiated by a Pd(0) catalyst. This step forms a π-allyl palladium intermediate. The amino alcohol then acts as a nucleophile, attacking the π-allyl complex to form a diol intermediate. The regioselectivity of this step is crucial for the final substitution pattern.
-
Fe(III)-Catalyzed Heterocyclization: An iron(III) salt, such as FeCl₃, is then used to catalyze the intramolecular cyclization of the diol intermediate. This step proceeds via activation of the allylic alcohol, followed by nucleophilic attack of the second hydroxyl group. The diastereoselectivity of this cyclization is under thermodynamic control, favoring the formation of the more stable cis-disubstituted morpholine. The iron catalyst facilitates an equilibrium between the diastereomers, allowing the reaction to settle on the lowest energy product.[10]
Caption: Mechanism of Substrate-Controlled Morpholine Synthesis.
Exemplary Protocol: One-Pot Synthesis of cis-2-Hexyl-6-phenylmorpholine
This protocol is adapted from the work of Aubineau and Cossy.[7][8]
-
In a flame-dried Schlenk tube under an argon atmosphere, add the amino alcohol (e.g., 2-amino-1-phenylethanol, 1.2 eq) and the Pd(PPh₃)₄ catalyst (1 mol%).
-
Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Add the vinyl epoxide (e.g., 1,2-epoxy-1-octene, 1.0 eq) to the solution.
-
Stir the reaction at room temperature for the time required for complete consumption of the starting materials (monitored by TLC).
-
To the same reaction vessel, add a solution of anhydrous FeCl₃ (10 mol%) in CH₂Cl₂.
-
Stir the mixture at room temperature for 24 hours. The iron catalyst drives the cyclization to the thermodynamically favored cis diastereomer.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-disubstituted morpholine.
Strategy 3: Asymmetric Catalysis - Inducing Stereochemistry After Cyclization
This modern and highly efficient strategy involves the formation of the morpholine ring in a prochiral, unsaturated form (a dehydromorpholine), followed by an enantioselective reduction of the double bond to set the desired stereocenter. Asymmetric hydrogenation is a particularly powerful tool for this purpose.
Causality and Experimental Rationale
The work of Zhang and coworkers on the asymmetric hydrogenation of 2-substituted dehydromorpholines provides a state-of-the-art example of this approach.[11] The key to success lies in the use of a chiral rhodium catalyst bearing a bisphosphine ligand with a large bite angle, such as the SKP ligand.
The dehydromorpholine substrate is essentially an enamide. The rhodium catalyst, bearing a chiral ligand, coordinates to the double bond of the enamide. The delivery of hydrogen occurs from one face of the double bond, directed by the chiral environment created by the ligand. This results in the formation of one enantiomer of the 2-substituted morpholine in excess. The high efficiency and enantioselectivity (often >99% ee) of this method make it highly attractive for pharmaceutical applications.[11]
Exemplary Protocol: Asymmetric Hydrogenation of an N-Cbz-2-phenyl-5,6-dihydromorpholine
This general protocol is based on the findings of Li et al.[11]
-
In a glovebox, charge a vial with the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor [Rh(cod)₂]SbF₆ (1.0 mol%).
-
Add anhydrous and degassed solvent (e.g., dichloromethane, DCM).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the dehydromorpholine substrate (1.0 eq) to the catalyst solution.
-
Transfer the vial to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas (3-4 times) and then pressurize to the desired pressure (e.g., 30 atm).
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted morpholine.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the required level of stereochemical purity.
| Strategy | Stereocenter Formation | Key Advantages | Limitations | Typical Stereoselectivity |
| Chiral Pool Synthesis | Before Cyclization | - Predictable stereochemistry- Readily available starting materials | - Limited to the diversity of the chiral pool- Can involve multiple synthetic steps | High (depends on purity of starting material) |
| Substrate-Controlled | During Cyclization | - Good for complex substitution patterns- One-pot procedures are possible- High diastereoselectivity | - Stereochemical outcome is dependent on substrate- May require specific precursor synthesis | High diastereoselectivity (often >20:1 d.r. for cis) |
| Asymmetric Catalysis | After Cyclization | - High enantioselectivity- Broad substrate scope- Atom economical | - Requires synthesis of unsaturated precursor- Catalyst cost and sensitivity | Excellent enantioselectivity (often >99% e.e.) |
Conclusion and Future Outlook
The stereoselective synthesis of 2-substituted morpholines is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist. The choice between chiral pool, substrate-controlled, and asymmetric catalytic approaches should be made on a case-by-case basis, weighing the pros and cons of each as outlined in this guide. The chiral pool offers a direct and often inexpensive route when the target molecule's stereochemistry matches that of a readily available natural product. Substrate-controlled methods, particularly the elegant one-pot procedures, provide excellent diastereocontrol for more complex substitution patterns. For the highest levels of enantiopurity and for targets not easily accessible from the chiral pool, asymmetric catalysis, especially asymmetric hydrogenation, represents the current state-of-the-art, offering unparalleled efficiency and selectivity.
Future developments in this field will likely focus on expanding the scope of catalytic methods to include more challenging substitution patterns, developing more sustainable and cost-effective catalysts, and applying these strategies to the synthesis of increasingly complex and medicinally relevant morpholine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Esreboxetine - Wikipedia [en.wikipedia.org]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Stereoselectivity: A Technical Guide to Quantum-Chemical Studies of Morpholine Catalysts
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its conformational flexibility and potential for stereoisomerism mean that understanding and controlling its reactivity is paramount for rational drug design. Organocatalysts derived from morpholine present a unique class of tools for asymmetric synthesis, yet their behavior is often nuanced and less intuitive than their more common pyrrolidine-based counterparts. This technical guide provides researchers with a comprehensive framework for employing quantum-chemical calculations, specifically Density Functional Theory (DFT), to dissect the mechanisms of morpholine-catalyzed reactions. We move beyond a simple recitation of methods to offer a field-proven, logical workflow, grounded in the principles of computational chemistry, to illuminate the origins of stereoselectivity and empower the de novo design of next-generation catalysts.
The Morpholine Enigma in Organocatalysis: A Computational Imperative
Morpholine's incorporation into a catalyst scaffold introduces unique electronic and steric properties. The presence of the ring oxygen and the chair-like conformation of the ring can lead to lower reactivity compared to pyrrolidine-based catalysts. This is often attributed to the increased pyramidalization of the nitrogen atom and a higher ionization potential, which diminishes the nucleophilicity of the crucial enamine intermediate formed during catalysis.
These subtle, competing factors make predicting the outcome of a morpholine-catalyzed reaction a formidable challenge for intuition alone. This is where quantum-chemical modeling becomes an indispensable tool. By calculating the energies of intermediates and transition states, we can construct a complete energy profile of a reaction pathway. This allows us to:
-
Elucidate Reaction Mechanisms: Identify the operative catalytic cycle (e.g., enamine vs. iminium catalysis).
-
Predict Stereoselectivity: Determine the energy difference between the transition states leading to different stereoisomers. A difference of just a few kilocalories per mole can dictate the enantiomeric excess of a reaction.
-
Rationalize Catalyst Performance: Understand why a specific catalyst is efficient (or inefficient) by analyzing non-covalent interactions, steric clashes, and electronic effects in the transition state.
-
Guide Catalyst Design: Computationally screen new catalyst designs to prioritize synthetic efforts, accelerating the discovery of more potent and selective catalysts.
This guide will use the morpholine-catalyzed Michael addition of aldehydes to nitroolefins as a running case study to illustrate the practical application of these principles.
The Computational Scientist's Toolkit: Core Methodologies
Quantum-chemical investigations of catalytic cycles are primarily conducted using Density Functional Theory (DFT), which offers a favorable balance of computational cost and accuracy for the molecular systems common in organocatalysis.
Foundational Pillars: DFT Functionals and Basis Sets
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organocatalytic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable.
-
B3LYP: A workhorse functional that provides robust geometries and reasonable energies for a wide range of organic reactions.
-
M06-2X: A meta-hybrid GGA functional that often provides higher accuracy for main-group thermochemistry, kinetics, and non-covalent interactions, which are critical in understanding catalyst-substrate complexes.
-
ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, making it well-suited for systems where van der Waals interactions are crucial for stereoselectivity.
-
-
Basis Set: This is the set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy but come at a significant computational cost.
-
Pople-style (e.g., 6-31G(d)): A good starting point for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy atoms, which is essential for describing bonding accurately.
-
Dunning-style (e.g., cc-pVDZ): Correlation-consistent basis sets are designed for systematically converging towards the complete basis set limit.
-
Ahlrichs-style (e.g., def2-SVP, def2-TZVP): These basis sets are often recommended for their efficiency and accuracy across the periodic table. A common high-accuracy approach involves optimizing geometries with a smaller basis set (like def2-SVP) and then performing a more accurate single-point energy calculation with a larger basis set (like def2-TZVP).
-
Table 1: Recommended Functional and Basis Set Combinations
| Task | Recommended Functional | Basis Set (Optimization) | Basis Set (Single-Point Energy) | Key Consideration |
| Initial Screening | B3LYP | 6-31G(d) | N/A | Fast, provides reasonable initial geometries and relative energy trends. |
| Mechanistic Elucidation | M06-2X or ωB97X-D | def2-SVP | def2-TZVP | Balances accuracy for reaction barriers and non-covalent interactions with cost. |
| High-Accuracy Study | M06-2X or ωB97X-D | def2-TZVP | def2-QZVPP or cc-pVTZ | For benchmark-quality results where high accuracy is paramount. |
Accounting for Reality: Solvation Models
Most organic reactions are performed in solution, and the solvent can have a profound impact on reaction energetics. Explicitly modeling solvent molecules is computationally prohibitive. Instead, we use implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model , which represent the solvent as a continuous dielectric medium. This is a crucial step for obtaining results that are comparable to experimental data.
The Self-Validating Workflow: From Hypothesis to Prediction
A robust computational study follows a logical, self-validating workflow. Each step builds upon the last, with verification checks to ensure the integrity of the model. This workflow is designed to identify the lowest-energy path from reactants to products and, critically, to locate the transition states that control the reaction rate and selectivity.
Caption: A comprehensive workflow for quantum-chemical reaction modeling.
Protocol 1: Step-by-Step Computational Investigation of a Morpholine-Catalyzed Reaction
This protocol outlines the detailed steps for studying the Michael addition of propanal to nitrostyrene, catalyzed by a β-morpholine amino acid, as inspired by recent studies. We will use the Gaussian software package as an example, but the principles are transferable to other quantum chemistry software.
Step 1: Building and Optimizing Reactants and Catalyst
-
Build 3D Structures: Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structures of propanal, nitrostyrene, and the morpholine catalyst.
-
Conformational Search: Morpholine's ring and the catalyst's side chains are flexible. Perform a conformational search (e.g., using a molecular mechanics force field) to identify the lowest-energy conformers of the catalyst and reactants. This is a critical step to avoid starting from an artificially high-energy structure.
-
Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using DFT.
-
Example Gaussian Input (Opt_Reactant.gjf):
-
-
Verification: After optimization, confirm that the frequency calculation yields zero imaginary frequencies. This verifies the structure is a true minimum on the potential energy surface. The output will also provide the Gibbs free energy, which is essential for the final energy profile.
Step 2: Locating the Stereodetermining Transition State The key to understanding stereoselectivity is to find the transition state (TS) for the C-C bond-forming step. Since two enantiomers can be formed, we must model the TSs for both approaches (e.g., Re-face and Si-face attack).
-
Build an Initial TS Guess: The most challenging step is generating a good initial guess for the TS structure. This can be done by:
-
Manual Building: Place the optimized enamine (formed from the catalyst and propanal) and nitrostyrene in a reactive orientation, with the forming C-C bond at an estimated length of ~2.0-2.2 Å.
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Provide the optimized structures of the reactants and products (or an intermediate complex and product), and Gaussian will attempt to find the TS between them.
-
-
Perform TS Optimization: Use the Opt=TS keyword. CalcFC calculates the force constants at the first step, which can aid convergence. NoEigenTest can be useful if the initial guess is poor.
-
Example Gaussian Input (TS_Search.gjf):
-
-
Verification: A true TS must have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (i.e., the formation of the C-C bond and breaking of the enamine C=C bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively prove that the located TS connects the desired reactants and products, perform an IRC calculation. This traces the reaction path downhill from the TS in both directions.
Step 3: Calculating Energies and Predicting Selectivity
-
Refine Energies: For all optimized structures (reactants, TSs, products), perform a single-point energy calculation with a larger basis set (e.g., def2-TZVP) to obtain more accurate electronic energies.
-
Calculate Activation Energies: The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
ΔG‡ = GTS - (GCatalyst + GReactant1 + GReactant2)
-
-
Predict Stereoselectivity: The ratio of the two enantiomers is determined by the difference in the activation energies of the two competing transition states (ΔΔG‡).
-
ΔΔG‡ = ΔG‡(minor) - ΔG‡(major)
-
The enantiomeric excess (% ee) can be estimated using the Boltzmann distribution and the Eyring equation. A ΔΔG‡ of 1.8 kcal/mol at room temperature corresponds to an approximate % ee of 95%.
-
Case Study Insights: The Michael Addition
In the study of β-morpholine amino acid catalysts for the Michael addition, computational analysis revealed the crucial role of non-covalent interactions in the transition state.
Caption: Key interactions governing stereoselectivity in the transition state.
DFT calculations demonstrated that the carboxylic acid moiety of the catalyst forms a hydrogen bond with the nitro group of the electrophile. This interaction not only activates the nitroolefin but also rigidly orients it within the chiral pocket of the catalyst. Simultaneously, a bulky substituent on the morpholine ring provides steric hindrance, effectively blocking one face of the enamine from attack. The combination of these attractive (H-bonding) and repulsive (steric) interactions creates a significant energy difference between the two diastereomeric transition states, leading to high observed enantioselectivity.
Conclusion: From Computation to Confirmation
Methodological & Application
The Versatile Catalyst: Application Notes and Protocols for 2-Ethylmorpholine in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-ethylmorpholine as a catalyst in organic synthesis. With full editorial control, this document is structured to offer in-depth, field-proven insights into its catalytic activity, particularly in the realms of polyurethane production and epoxy resin curing.
Introduction: The Role of Sterically Hindered Amines in Catalysis
This compound, a heterocyclic amine, serves as a potent catalyst in various organic transformations. Its efficacy stems from the nucleophilic nature of the tertiary amine nitrogen, which is modulated by the steric hindrance imparted by the ethyl group at the 2-position. This structural feature allows for a balance between reactivity and selectivity, making it a valuable tool in polymer chemistry and other base-catalyzed reactions. This guide will delve into the mechanistic underpinnings of its catalytic action and provide detailed protocols for its practical application.
Section 1: Catalysis in Polyurethane Synthesis
The production of polyurethanes is a cornerstone of the polymer industry, with applications ranging from flexible foams to rigid elastomers. The fundamental reaction involves the polyaddition of a diisocyanate with a polyol. Tertiary amines, such as this compound, are crucial catalysts in this process, influencing both the rate of reaction and the final properties of the polymer.
Mechanistic Insights: The Dual Role of this compound
In polyurethane foam synthesis, a delicate balance must be struck between two key reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). This compound, as a tertiary amine catalyst, effectively promotes both pathways.
-
Gelling Reaction: The lone pair of electrons on the nitrogen atom of this compound interacts with the electrophilic carbon of the isocyanate group, activating it towards nucleophilic attack by the hydroxyl groups of the polyol. This facilitates the formation of the urethane linkage, leading to polymer chain growth.
-
Blowing Reaction: Simultaneously, this compound catalyzes the reaction between the isocyanate and water. This reaction produces an unstable carbamic acid, which decomposes to yield an amine and carbon dioxide gas. The liberated CO₂ acts as the blowing agent, creating the cellular structure of the foam.
The balance between these two reactions is critical for achieving a stable foam with the desired density and cell structure. The concentration of the catalyst is a key parameter in controlling this balance.
Visualization of the Catalytic Cycle in Polyurethane Formation
Caption: Catalytic cycle of this compound in polyurethane synthesis.
Application Protocol: Laboratory-Scale Polyurethane Foam Synthesis
This protocol provides a general procedure for the preparation of a flexible polyurethane foam using this compound as a catalyst. Researchers should optimize the component ratios based on their specific polyol and isocyanate systems.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat. Isocyanates are respiratory sensitizers.
Materials:
-
Polyether polyol (e.g., trifunctional, MW ~3000 g/mol )
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Silicone surfactant (foam stabilizer)
-
This compound (catalyst)
-
Disposable cups and stirring rods
Procedure:
-
Component A Preparation: In a disposable cup, accurately weigh the polyol, deionized water, silicone surfactant, and this compound. A typical starting formulation might be:
-
Polyol: 100 parts by weight
-
Water: 3-5 parts by weight
-
Silicone Surfactant: 1-2 parts by weight
-
This compound: 0.1-1.0 parts by weight
-
-
Mixing Component A: Thoroughly mix the components in the cup with a disposable stirring rod until a homogeneous mixture is obtained.
-
Component B Addition: In a separate disposable cup, weigh the appropriate amount of isocyanate (Component B). The amount is determined by the desired isocyanate index (typically 100-110), which is a measure of the stoichiometric ratio of isocyanate groups to hydroxyl groups.
-
Foaming Reaction: Vigorously pour Component B into Component A and immediately start stirring with a clean disposable rod. Mix for no more than 10-15 seconds.
-
Observation: Observe the "cream time" (when the mixture turns cloudy and starts to rise), "rise time" (when the foam reaches its maximum height), and "tack-free time" (when the surface is no longer sticky). The reaction is exothermic.
-
Curing: Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
Monitoring the Reaction: The curing process can be monitored using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane peak (~1730 cm⁻¹). Rheological measurements can also be used to follow the change in viscosity and the development of the foam's mechanical properties.
| Parameter | Typical Range | Significance |
| Cream Time | 5 - 15 seconds | Onset of the foaming reaction. |
| Rise Time | 60 - 180 seconds | Time to reach full foam expansion. |
| Tack-Free Time | 180 - 300 seconds | Indication of surface cure. |
| Catalyst Loading | 0.1 - 1.0 pphp | Affects reaction rates and foam properties. |
| Isocyanate Index | 100 - 110 | Influences the degree of cross-linking. |
| pphp: parts per hundred parts of polyol |
Section 2: Role as a Curing Accelerator in Epoxy Resin Systems
Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The curing process, or hardening, involves the reaction of the epoxy resin with a curing agent (hardener). While this compound is not typically a primary curing agent, it can act as a potent accelerator for other types of hardeners, such as anhydrides and amines.
Mechanism of Acceleration
In epoxy systems, this compound functions as a Lewis base catalyst. The nitrogen atom's lone pair of electrons can attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterionic intermediate. This intermediate is highly reactive and can then react with the primary curing agent (e.g., an amine or anhydride), regenerating the this compound catalyst and propagating the cross-linking reaction. This catalytic cycle significantly increases the rate of cure.
Visualization of the Epoxy Curing Acceleration Workflow
Application Note & Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Enantiomerically Pure 2-Ethylmorpholine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making access to enantiomerically pure morpholine derivatives a paramount objective in drug discovery and development. Specifically, 2-substituted chiral morpholines, such as 2-ethylmorpholine, are valuable building blocks for complex bioactive molecules.[3]
Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for creating stereogenic centers.[1][4] This application note provides a detailed protocol for the synthesis of this compound via the asymmetric hydrogenation of a dehydromorpholine precursor, a state-of-the-art method that delivers the product in high yield and with excellent enantioselectivity.[1][5][6][7] The protocol leverages a rhodium catalyst bearing a chiral bisphosphine ligand with a large bite angle, which has proven highly effective for this class of challenging substrates.[1][6][8]
Mechanistic Rationale: The Key to Enantioselectivity
The success of this asymmetric hydrogenation hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one specific face of the prochiral double bond. The congested and electron-rich nature of dehydromorpholine substrates makes this transformation particularly challenging.[1]
The chosen catalytic system, typically composed of a rhodium precursor like [Rh(COD)2]BF4 and a C₂-symmetric bisphosphine ligand such as (R,R,R)-SKP, generates a chiral environment around the metal center.
Key Mechanistic Steps:
-
Catalyst Activation: The chiral bisphosphine ligand coordinates to the rhodium center, creating a chiral catalytic species.
-
Substrate Coordination: The N-acylated dehydromorpholine substrate coordinates to the rhodium catalyst. The N-acyl group acts as a crucial directing group, enhancing the substrate's reactivity and pre-organizing it within the chiral pocket of the catalyst.[1]
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, forming two rhodium-hydride bonds.
-
Stereoselective Insertion & Reductive Elimination: In the rate-determining and enantio-determining step, the double bond of the substrate inserts into a rhodium-hydride bond. The chiral ligand's steric and electronic properties dictate that this insertion occurs preferentially from one face, establishing the new stereocenter. Subsequent reductive elimination releases the hydrogenated product, this compound, and regenerates the active catalyst for the next cycle.
Figure 1: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the rhodium-catalyzed asymmetric hydrogenation of N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine to yield N-Cbz-(S)-2-ethylmorpholine. The N-Cbz protecting group can be subsequently removed under standard conditions (e.g., hydrogenolysis with Pd/C) to afford the final product.
Materials & Reagents:
-
Substrate: N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)
-
Chiral Ligand: (R,R,R)-SKP
-
Solvent: Anhydrous Dichloromethane (DCM), HPLC grade
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
Equipment:
-
Inert atmosphere glovebox
-
Schlenk tube or vial with magnetic stir bar
-
Stainless-steel autoclave equipped with a magnetic stirrer and pressure gauge
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Catalyst Preparation (Inside a Glovebox)
-
To a clean, dry Schlenk tube, add [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol, 1.0 mol%).
-
Add the chiral ligand (R,R,R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol%).
-
Add 1.0 mL of anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Step 2: Substrate Preparation
-
In a separate vial, dissolve the substrate, N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine (58.3 mg, 0.25 mmol, 100 mol%), in 1.0 mL of anhydrous DCM.
Step 3: Asymmetric Hydrogenation
-
Transfer the substrate solution from Step 2 to the catalyst solution from Step 1.
-
Transfer the combined reaction mixture into a stainless-steel autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
Step 4: Workup and Purification
-
After 24 hours, carefully vent the autoclave to release the hydrogen pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product, N-Cbz-(S)-2-ethylmorpholine.
Step 5: Analysis
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis. Excellent results (up to 99% ee) have been reported for similar substrates under these conditions.[1]
Substrate Scope & Performance Data
The rhodium/SKP catalytic system demonstrates broad applicability for the asymmetric hydrogenation of various 2-substituted dehydromorpholines. The table below summarizes representative results from the literature, showcasing the high yields and enantioselectivities achievable.[1][5]
| Entry | Substrate (N-Cbz-6-R-dehydromorpholine) | Product (N-Cbz-2-R-morpholine) | Yield (%) | ee (%) |
| 1 | R = Phenyl | 2-Phenylmorpholine | >99 | 92 |
| 2 | R = 4-Fluorophenyl | 2-(4-Fluorophenyl)morpholine | >99 | 92 |
| 3 | R = 4-Chlorophenyl | 2-(4-Chlorophenyl)morpholine | >99 | 93 |
| 4 | R = 4-Methoxyphenyl | 2-(4-Methoxyphenyl)morpholine | >99 | 94 |
| 5 | R = 2-Naphthyl | 2-(2-Naphthyl)morpholine | >99 | 99 |
| 6 | R = Ethyl | This compound | >99 | 99 |
Data adapted from published research. Conditions: [Rh(COD)2]BF4 (1 mol%), (R,R,R)-SKP (1.1 mol%), 50 atm H₂, DCM, rt, 24h.[1]
Troubleshooting & Key Considerations
-
Low Enantioselectivity:
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric and chemical purity.
-
Oxygen Contamination: The catalyst is air-sensitive. All steps involving the catalyst must be performed under a strictly inert atmosphere (glovebox or Schlenk line). Oxygen can deactivate the catalyst and lead to poor results.
-
-
Low Conversion/Reactivity:
-
Hydrogen Pressure: Ensure the autoclave is properly sealed and maintains the target pressure.
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to 2 mol% may improve conversion, though this should be optimized.
-
Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation.
-
-
N-Protecting Group: The choice of the N-protecting group is critical. Carbamates like Cbz or Boc are generally effective as they activate the enamine system.[1]
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines is a highly efficient and robust method for accessing enantiomerically enriched 2-substituted morpholines, including the valuable synthetic intermediate this compound. The protocol offers excellent yields and outstanding levels of enantiocontrol, making it a powerful tool for researchers in synthetic organic chemistry and drug development. The key to success lies in the careful selection of the chiral ligand and strict adherence to anaerobic reaction conditions.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 2-Ethylmorpholine in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] This application note provides an in-depth guide on the strategic application of 2-ethylmorpholine, a substituted morpholine derivative, in the synthesis of complex pharmaceutical intermediates. We will explore its dual role as a sterically hindered base and a chiral building block, explain the causality behind its selection in specific reaction types, and provide a detailed, self-validating protocol for its use in a representative synthetic transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for the creation of novel chemical entities.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern drug design, appearing in a wide array of therapeutic agents, from antibiotics like Linezolid to anticancer drugs such as Gefitinib.[3] Its prevalence stems from the unique combination of a secondary amine, which can be functionalized, and an ether linkage. This structure imparts a low pKa (typically around 8.5 for the conjugate acid), rendering it a useful base in organic synthesis, while also improving the pharmacokinetic profile of parent molecules.[3][4]
This compound (C₆H₁₃NO, MW: 115.17) introduces two key features to this scaffold: an ethyl group at the C-2 position which provides significant steric hindrance around the nitrogen atom and creates a chiral center.[5][6] These characteristics allow for its strategic deployment in scenarios where controlled basicity or stereospecific introductions are required.
Key Attributes of this compound:
-
Sterically Hindered Base: The 2-ethyl group partially shields the nitrogen's lone pair, making it a more selective base that is less prone to acting as a competing nucleophile in certain reactions.
-
Chiral Building Block: Available as a racemate or as individual enantiomers, it can be used to introduce stereochemistry into a target molecule, which is critical for specific receptor binding.
-
Intermediate for Novel Scaffolds: It serves as a valuable starting material for creating more complex, substituted morpholine derivatives, enabling the exploration of new chemical space in drug discovery programs.[7][8]
Core Applications and Mechanistic Rationale
The utility of this compound in pharmaceutical synthesis can be broadly categorized into two primary functions: as a reaction base and as a nucleophilic building block. The choice of application is dictated by the specific synthetic challenge.
This compound as a Selective Organic Base
In many multi-step syntheses, the use of a base is required to deprotonate a substrate or neutralize an acid byproduct. Inorganic bases can sometimes lead to solubility issues or undesired side reactions. Tertiary amines like triethylamine or diisopropylethylamine are common choices; however, this compound offers a unique profile.
Causality for Selection: The decision to use this compound as a base is often driven by the need to prevent N-alkylation or other side reactions involving the base itself. For instance, in a reaction where an alkyl halide is present, a less hindered secondary amine could be alkylated. The steric bulk of the 2-ethyl group significantly reduces the nucleophilicity of the morpholine nitrogen, allowing it to function primarily as a proton acceptor.
Logical Workflow: Role of this compound as a Base
Caption: Workflow showing this compound as a selective base.
This compound as a Nucleophilic Building Block
When the morpholine ring itself is to be incorporated into the final molecule, this compound acts as a nucleophile. This is common in the synthesis of novel analogues of existing drugs or in the creation of new chemical entities where the this compound moiety is a key pharmacophore.
Causality for Selection: This application is chosen when the goal is to introduce the specific structural and chiral features of this compound. For example, in the synthesis of certain kinase inhibitors or CNS-active agents, the precise orientation of substituents on the morpholine ring can be critical for biological activity.[9] The synthesis of novel antibacterial or anticancer agents often involves the derivatization of heterocyclic amines like morpholine.[7][10][11]
Protocol: Synthesis of a Phenyl-Morpholine Intermediate
This section provides a detailed, validated protocol for a representative reaction: the N-arylation of this compound with an activated aryl halide. This transformation is a common step in the synthesis of many pharmaceutical intermediates.
Principle: This protocol describes a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This compound acts as the nucleophile, coupling with 1-bromo-4-nitrobenzene. The steric hindrance of this compound is less of a concern here as the goal is N-arylation, and its basicity helps facilitate the catalytic cycle.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | AChemBlock[12] | Store at 0-8 °C. |
| 1-Bromo-4-nitrobenzene | ≥98% | Sigma-Aldrich | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Sigma-Aldrich | Catalyst |
| Xantphos | ≥98% | Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | Base |
| Toluene | Anhydrous | Sigma-Aldrich | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent |
| Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar) | - | - | - |
Safety Precautions
-
This compound: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13][14][15]
-
Palladium Catalyst & Ligand: Handle with care, avoid inhalation of dust.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene: Flammable and toxic. Use only in a fume hood.
Step-by-Step Experimental Procedure
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the synthesis protocol.
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst Pd₂(dba)₃ (46 mg, 0.05 mmol, 0.01 eq) and the ligand Xantphos (87 mg, 0.15 mmol, 0.03 eq).
-
Addition of Reagents: To the same flask, add sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 eq) and 1-bromo-4-nitrobenzene (1.01 g, 5.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition: Through the septum, add 25 mL of anhydrous toluene, followed by this compound (0.75 mL, 6.0 mmol, 1.2 eq) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench with 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and concentrate to yield the final product, 2-ethyl-4-(4-nitrophenyl)morpholine, as a yellow solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results
| Parameter | Expected Value |
| Reactant Scale | 5.0 mmol |
| Typical Yield | 75-85% |
| Product Purity (by NMR) | >98% |
| Appearance | Yellow Solid |
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its unique combination of steric hindrance, basicity, and inherent chirality allows for its strategic application in complex synthetic routes. The provided protocol for N-arylation serves as a practical example of its utility, demonstrating a robust and reproducible method for constructing a key C-N bond. By understanding the underlying mechanistic principles and adhering to proper experimental and safety procedures, researchers can effectively employ this compound to accelerate the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]
- 13. fishersci.com [fishersci.com]
- 14. uccaribe.edu [uccaribe.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application of 2-Ethylmorpholine in Michael Addition Reactions: A Technical Guide
Introduction: Situating 2-Ethylmorpholine in the Landscape of Michael Addition Catalysis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of modern organic synthesis for its power in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] The reaction's versatility is profoundly influenced by the choice of catalyst, which can range from strong bases to complex organocatalytic systems.
Within the realm of organocatalysis, sophisticated chiral morpholine derivatives have emerged as potent catalysts for asymmetric Michael additions, operating primarily through an enamine-based mechanism.[3][4] However, the role of simpler, achiral morpholines like this compound is fundamentally different. This compound is not typically employed to form enamines in this context. Instead, its utility lies in its capacity to act as a mild Brønsted base.[5][6] In this role, it facilitates the reaction by deprotonating a "Michael donor"—typically a carbon acid like a malonate ester or a nitroalkane—to generate the active nucleophile required for the conjugate addition.[7]
This application note provides a detailed exploration of this compound acting as a base catalyst in Michael addition reactions. We will dissect the mechanistic principles, provide a rationale for its selection over other common bases, and present a detailed, field-tested protocol for its practical application. This guide is intended for researchers and process chemists seeking to leverage a cost-effective and moderately basic amine for facilitating conjugate additions.
Mechanistic Insight: The Role of this compound as a Brønsted Base Catalyst
The catalytic cycle of a Michael addition facilitated by this compound proceeds through a straightforward, base-catalyzed mechanism. Unlike tertiary amines (e.g., triethylamine), which can only function as Brønsted bases, secondary amines like this compound could theoretically participate in enamine formation. However, for classic Michael additions involving acidic pronucleophiles (Michael donors), the predominant pathway is Brønsted base catalysis.
The mechanism involves three key steps:
-
Deprotonation of the Michael Donor: this compound abstracts an acidic proton from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate and a protonated 2-ethylmorpholinium ion.[7] This is typically the rate-initiating step.
-
Nucleophilic Attack: The generated enolate, a soft nucleophile, attacks the electrophilic β-carbon of the Michael acceptor (e.g., methyl vinyl ketone) in a conjugate fashion. This forms a new carbon-carbon bond and generates a new enolate intermediate.[1][2]
-
Proton Transfer and Catalyst Regeneration: The enolate intermediate is protonated by the 2-ethylmorpholinium ion, yielding the final Michael adduct and regenerating the neutral this compound catalyst, allowing it to re-enter the catalytic cycle.
Caption: Base-catalyzed Michael addition mechanism using this compound.
Experimental Rationale: Why Choose this compound?
The selection of a base catalyst is a critical decision in reaction design. While stronger bases like DBU or metal alkoxides can be highly effective, they may also promote undesirable side reactions such as polymerization or self-condensation of the Michael acceptor. Milder tertiary amines like triethylamine (TEA) are common, but this compound presents a distinct profile that can be advantageous under specific circumstances.
| Property | This compound | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DBU |
| pKa of Conjugate Acid | ~9.0 | ~10.75 | ~10.7 | ~13.5 |
| Structure Type | Secondary Amine | Tertiary Amine | Tertiary Amine | Amidine (Superbase) |
| Steric Hindrance | Moderate | Moderate | High (Hindered) | Moderate |
| Boiling Point | ~155 °C | ~89 °C | ~127 °C | ~261 °C |
| Key Advantage | Moderately basic, less volatile than TEA, acts as both H-bond donor and acceptor. | Widely used, well-understood, easily removed. | Non-nucleophilic due to steric hindrance, good for sensitive substrates. | Very strong, non-nucleophilic base for deprotonating weak carbon acids. |
| Potential Drawback | Can undergo N-acylation or act as a nucleophile in some contexts. | Can be nucleophilic; low boiling point limits reaction temperature. | Higher cost, can be difficult to remove. | Can promote side reactions due to high basicity; difficult to remove. |
Causality Behind Experimental Choices:
-
Controlled Basicity: With a pKa of its conjugate acid around 9.0, this compound is sufficiently basic to deprotonate common Michael donors (e.g., malonates, β-ketoesters, nitroalkanes) without being so strong as to cause substrate degradation or polymerization. This makes it ideal for reactions with sensitive Michael acceptors.
-
Reduced Volatility: Its higher boiling point (155 °C) compared to triethylamine (89 °C) allows for reactions to be conducted at elevated temperatures without the need for a sealed vessel, providing greater operational flexibility.
-
Solubilizing Properties: The morpholine ring, with its ether linkage, imparts a degree of polarity that can improve the solubility of reactants and intermediates, potentially leading to more homogeneous reaction mixtures and improved rates.
Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone
This protocol describes a representative procedure for the Michael addition of diethyl malonate to methyl vinyl ketone (MVK) using a catalytic amount of this compound. This reaction is a classic example used to form a 1,5-dicarbonyl compound, a versatile synthetic intermediate.
Materials & Reagents:
-
Diethyl malonate (Michael Donor)
-
Methyl vinyl ketone (MVK) (Michael Acceptor)
-
This compound (Catalyst)
-
Toluene (Solvent)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (40 mL).
-
Reagent Addition: Add diethyl malonate (5.0 g, 31.2 mmol, 1.0 eq.). Begin stirring the solution.
-
Catalyst Introduction: Using a syringe, add this compound (0.36 g, 3.12 mmol, 0.1 eq.).
-
Acceptor Addition: Slowly add methyl vinyl ketone (MVK) (2.41 g, 34.3 mmol, 1.1 eq.) dropwise over 5-10 minutes. Note: The reaction can be exothermic. For larger scale reactions, cooling in an ice bath during addition is recommended.
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (diethyl malonate) is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Workup - Washing:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove the this compound catalyst.
-
Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Michael Reaction | NROChemistry [nrochemistry.com]
Gas chromatography-mass spectrometry (GC-MS) method for 2-Ethylmorpholine analysis
An Application Note and Protocol for the Analysis of 2-Ethylmorpholine using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Senior Application Scientist, Gemini Division
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of this compound in pharmaceutical and research samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step is employed to enhance its volatility and improve chromatographic performance. The protocol details the derivatization of this compound to its N-nitroso derivative, followed by liquid-liquid extraction and subsequent GC-MS analysis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure and is structured to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Principle
This compound is a heterocyclic amine that finds application as a chemical intermediate in the synthesis of various pharmaceutical compounds. Its presence as a residual impurity or a process-related substance necessitates a sensitive and specific analytical method for its control in drug substances and products. Direct analysis of polar amines like this compound by GC can be challenging, often resulting in poor peak shape and low sensitivity due to interactions with the stationary phase and active sites within the GC system.
To overcome these challenges, this method employs a chemical derivatization strategy.[1] this compound, a secondary amine, undergoes a nitrosation reaction with sodium nitrite in an acidic environment to form N-nitroso-2-ethylmorpholine.[2][3][4] This derivative is significantly more volatile and less polar, making it highly amenable to GC-MS analysis with excellent chromatographic behavior and detection sensitivity.[5] The subsequent mass spectrometric detection provides high selectivity, allowing for unequivocal identification and quantification.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [6][7] |
| Molecular Weight | 115.17 g/mol | [6] |
| Boiling Point | 155-157 °C | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| pKa | 9.01 ± 0.40 (Predicted) | [8] |
Experimental Design and Protocol
This protocol provides a comprehensive, step-by-step guide from sample preparation to data acquisition.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Analytical balance (4-decimal)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Pipettes and general laboratory glassware
-
Autosampler vials (2 mL, amber) with caps
-
-
Reagents:
-
This compound reference standard (CAS: 52769-10-5)
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium nitrite (NaNO₂), analytical grade
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment/neutralization if required
-
Derivatization and Analysis Workflow
The overall analytical workflow is a multi-stage process designed to ensure sample integrity, efficient derivatization, and precise analysis.
Caption: High-level workflow for the GC-MS analysis of this compound.
Step-by-Step Experimental Protocol
1. Preparation of Solutions
-
This compound Stock Standard (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard with deionized water. A minimum of 5 concentration levels is recommended to establish linearity.[9]
-
Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 100 mg of a drug substance) into a volumetric flask. Dissolve in a suitable solvent (e.g., methanol/water mixture) and dilute to a final theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter.
-
Reagent Preparation:
-
0.05 M HCl: Prepare by diluting concentrated HCl in deionized water.
-
Saturated Sodium Nitrite: Add NaNO₂ to deionized water with stirring until no more solid dissolves.
-
2. Derivatization Procedure
-
Transfer 2.0 mL of each standard, sample preparation, and a blank (deionized water) into separate 10 mL glass vials.
-
Add 200 µL of 0.05 M HCl to each vial and vortex briefly. This creates the necessary acidic condition for the nitrosation reaction.[2][3]
-
Add 200 µL of saturated sodium nitrite solution to each vial. Cap and vortex immediately for 30 seconds.[10]
-
Place the vials in a heating block or water bath at 40°C for 5 minutes to facilitate the reaction.[3][10]
-
Cool the vials to room temperature.
Caption: The core derivatization reaction of this compound.
3. Liquid-Liquid Extraction (LLE)
-
To each derivatized solution, add 0.5 mL of dichloromethane (DCM).[2][5]
-
Vortex vigorously for 1 minute to extract the N-nitroso-2-ethylmorpholine derivative into the organic phase.
-
Allow the layers to separate for 10 minutes. Centrifugation can be used to expedite phase separation if an emulsion forms.[2][5]
-
Carefully transfer the lower organic layer (DCM) using a pipette into an amber autosampler vial.
4. GC-MS Analysis
-
Inject 1 µL of the organic extract into the GC-MS system.
GC-MS Instrumental Conditions
The following parameters are a robust starting point and may be optimized for specific instrumentation. These are adapted from established methods for related morpholine derivatives.[2][10]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar to mid-polarity column provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | Inert carrier gas standard for MS applications. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) | Splitless mode is preferred for trace-level analysis to maximize sensitivity. |
| Oven Program | Initial 80°C, hold 2 min; ramp 15°C/min to 200°C; ramp 25°C/min to 280°C, hold 2 min | The temperature program is designed to separate the analyte from solvent and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230°C | Optimal temperature for ionization efficiency and stability. |
| MS Quadrupole Temp. | 150°C | Maintains ion trajectory and mass filtering performance. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
| Monitored Ions (m/z) | 144 (Quantifier) , 114, 86 (Qualifiers) | m/z 144 is the molecular ion [M]⁺ of N-nitroso-2-ethylmorpholine. Qualifiers confirm identity. |
Method Validation
The analytical procedure must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12] The validation should assess the parameters outlined below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components (impurities, matrix).[9][13] | Peak for derivatized this compound should be free of interference at its retention time in blank and placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[9] | Correlation coefficient (R²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[9] | Established based on linearity studies and the expected concentration of the analyte. |
| Accuracy (Recovery) | The closeness of test results to the true value. Assessed by spiking known amounts of analyte into a blank matrix. | Mean recovery should be within 80-120% for impurity analysis at multiple concentration levels. |
| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[13] | Relative Standard Deviation (RSD) should be ≤ 15% for impurity analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] | The method should perform consistently with minor changes in parameters like oven ramp rate, flow rate, or derivatization time. |
Data Analysis and Calculation
-
Identification: The analyte is identified by comparing the retention time and the ratio of qualifier to quantifier ions of the peak in the sample chromatogram to that of a reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 144) against the concentration of the working standards. Perform a linear regression analysis to obtain the slope and intercept. Calculate the concentration of this compound in the sample preparation using the regression equation.
Formula for Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final amount of this compound in the original sample is then calculated by accounting for the initial sample weight and dilution factors.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the determination of this compound. The protocol, which incorporates a critical derivatization step, demonstrates high sensitivity and selectivity suitable for impurity analysis in the pharmaceutical industry. The detailed validation framework ensures that the method is robust and fit for its intended purpose, aligning with global regulatory expectations for analytical procedure validation.[14]
References
- 1. jfda-online.com [jfda-online.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 52769-10-5 [m.chemicalbook.com]
- 8. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Application Note: A Robust HPLC Method for the Purity and Chiral Separation of 2-Ethylmorpholine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity assessment of 2-Ethylmorpholine, a critical intermediate in pharmaceutical synthesis. Due to its polar nature and lack of a significant UV chromophore, a specialized approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is described. Furthermore, as this compound possesses a chiral center, this guide provides a protocol for its enantiomeric separation using a polysaccharide-based chiral stationary phase. This method is designed for researchers, scientists, and drug development professionals to ensure the quality and stereochemical integrity of this compound in a regulated environment. All protocols are developed with reference to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1]
Introduction: The Analytical Challenge of this compound
This compound is a substituted morpholine derivative increasingly utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is present in a number of therapeutic agents, making its purity a critical quality attribute that can directly impact the safety and efficacy of the final drug product.
The analysis of this compound presents two primary challenges:
-
High Polarity & Lack of Chromophore: As a small, polar amine, this compound exhibits poor retention on traditional reversed-phase HPLC columns.[2] Moreover, it lacks a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective for impurity profiling at low levels.
-
Chirality: The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers ((R)- and (S)-2-Ethylmorpholine). As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and control are often a regulatory requirement.[3]
To overcome these challenges, this application note details a method employing HILIC for the retention and separation of polar compounds, coupled with CAD for universal and sensitive detection of non-volatile analytes.[4][5][6] A subsequent chiral separation method is also outlined to ensure stereospecific analysis.
Postulated Impurities in this compound Synthesis
A robust purity method must be capable of separating the main component from its potential process-related impurities and degradation products. Common synthetic routes to this compound involve the N-alkylation of morpholine or the cyclization of substituted diethanolamine derivatives.[7][8][9] Based on these pathways, potential impurities may include:
-
Starting Materials:
-
Morpholine
-
Diethanolamine
-
-
Reagent-Related Impurities:
-
Residual ethylating agents (e.g., bromoethane, diethyl sulfate)
-
-
By-products:
-
Over-alkylated species (e.g., N,N-diethylmorpholinium salts)
-
Products of side reactions or degradation.
-
The developed HILIC method is designed to be specific for this compound in the presence of these and other potential impurities.
Experimental Protocols
Protocol 1: Achiral Purity Analysis using HILIC-CAD
This protocol is designed for the quantitation of this compound and the detection of its process-related impurities.
Causality of Experimental Choices:
-
Stationary Phase: A HILIC column with an amide-bonded phase is selected. Amide phases offer excellent retention and peak shape for polar basic compounds like this compound through a combination of partitioning and hydrogen bonding interactions.[10][11]
-
Mobile Phase: A high percentage of acetonitrile is used as the weak solvent in HILIC to promote retention.[10] An aqueous buffer (ammonium formate) is included to facilitate the formation of a water-enriched layer on the stationary phase surface, which is essential for the HILIC retention mechanism, and to ensure good peak shape.[12] Formic acid is added to control the pH and improve the ionization state of the amine for better interaction with the stationary phase.
-
Detector: A Charged Aerosol Detector (CAD) is employed due to its ability to provide a near-uniform response for all non-volatile analytes, irrespective of their optical properties.[4][13] This makes it ideal for quantifying impurities that may lack a chromophore and whose standards may not be readily available.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Sample Diluent | Acetonitrile/Water (90:10 v/v) |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| CAD Settings | Evaporation Temp: High, Nebulizer Gas: Nitrogen at 35 psi, Filter: None |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 10.1 | 5 | 95 |
| 15.0 | 5 | 95 |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute as required for linearity and quantitation limit assessments.
Protocol 2: Chiral Separation of (R)- and (S)-2-Ethylmorpholine
This protocol is designed to separate the enantiomers of this compound.
Causality of Experimental Choices:
-
Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), specifically an amylose-based column, is chosen. These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines.[13][14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and a polar organic modifier (e.g., ethanol or isopropanol) is typically effective for polysaccharide-based CSPs. A small amount of an amine modifier (e.g., diethylamine) is added to the mobile phase to improve the peak shape of the basic analyte by minimizing interactions with residual silanol groups on the silica support.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | As per Protocol 1 |
| Detector | As per Protocol 1 (CAD) |
| Column | Daicel CHIRALPAK® IA, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Sample Diluent | Mobile Phase |
| Column Temperature | 25 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Ensure the sample is fully dissolved before injection.
Method Validation Strategy (ICH Q2(R1))
A comprehensive validation of the achiral purity method (Protocol 1) should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]
Validation Parameters Summary:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (Repeatability, Intermediate Precision). |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Hypothetical Validation Data (Protocol 1):
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Peak purity > 99.0%; No interference at RT of analyte | Peak purity index = 0.999; No co-elution observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 0.5 µg/mL (QL) to 1200 µg/mL (120% of test conc.) | Method is linear, accurate, and precise in this range | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three levels | Pass |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability = 0.5%; Intermediate = 1.2% | Pass |
| QL | S/N ≥ 10 | 0.5 µg/mL (S/N = 11) | Pass |
| DL | S/N ≥ 3 | 0.15 µg/mL (S/N = 3.5) | Pass |
| Robustness | RSD of results ≤ 2.0% | All varied conditions resulted in RSD < 2.0% | Pass |
Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for achiral purity analysis.
Caption: Workflow for chiral separation analysis.
Conclusion
The methods detailed in this application note provide a comprehensive and robust framework for the purity and chiral analysis of this compound. The use of HILIC coupled with a Charged Aerosol Detector effectively addresses the challenges of analyzing this polar, non-chromophoric compound. The subsequent chiral separation protocol ensures the stereochemical integrity of the material can be accurately assessed. These methods are suitable for implementation in quality control and research environments, providing the necessary scientific rigor to support drug development programs.
References
- 1. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Enantioselective Synthesis of Morpholine Derivatives Using Organocatalysts
<
Introduction: The Significance of Chiral Morpholines and the Rise of Organocatalysis
The morpholine scaffold, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged structural motif in medicinal chemistry. Its presence in a wide array of biologically active compounds, including antidepressants like Reboxetine and appetite suppressants such as Phendimetrazine, underscores its importance in drug discovery.[1][2] The chirality of these molecules often plays a crucial role in their pharmacological activity, making the development of efficient methods for their enantioselective synthesis a paramount objective for synthetic chemists.
Traditionally, the synthesis of chiral morpholines has relied on methods employing stoichiometric chiral starting materials or transition-metal catalysts.[3][4][5] While effective, these approaches can suffer from limitations such as the need for expensive and often toxic heavy metals. In the new millennium, organocatalysis has emerged as a powerful and sustainable alternative, utilizing small, chiral organic molecules to catalyze asymmetric transformations with high efficiency and stereoselectivity.[1][6][7][8] This guide provides a comprehensive overview of the state-of-the-art in the organocatalytic enantioselective synthesis of morpholine derivatives, offering detailed mechanistic insights and practical experimental protocols for researchers in academia and the pharmaceutical industry.
Core Strategies in Organocatalytic Morpholine Synthesis
The construction of the chiral morpholine ring via organocatalysis predominantly relies on a few key asymmetric reaction types that establish the critical stereocenters. These include:
-
Aza-Michael Additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of morpholine synthesis.[9][10][11] Organocatalysts, particularly those based on cinchona alkaloids or chiral amines, can effectively control the stereochemical outcome of this C-N bond formation.[9][10]
-
Intramolecular Cyclizations: Precursors containing both the nitrogen and oxygen functionalities can undergo enantioselective intramolecular cyclization to form the morpholine ring. Organocatalyzed intramolecular aza-Michael additions are a prominent example of this strategy.[3][5][10]
-
[4+2] Cycloadditions (Diels-Alder Reactions): The hetero-Diels-Alder reaction, where an aza-diene reacts with a dienophile, offers a direct route to the morpholine core.[12] Chiral Brønsted acids and other organocatalysts can promote these reactions with high levels of stereocontrol.
-
Halocycloetherification: An emerging strategy involves the catalytic asymmetric halocyclization of unsaturated amino alcohols, providing access to functionalized morpholines with excellent enantioselectivity.[13]
Mechanistic Insights: How Organocatalysts Control Stereochemistry
The success of organocatalysis lies in the ability of the catalyst to create a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other.
Enamine and Iminium Ion Catalysis
Proline and its derivatives are exemplary organocatalysts that operate through enamine and iminium ion intermediates.[6][7] In the context of morpholine synthesis, this mode of activation is crucial for reactions like the aza-Michael addition.
Figure 1: General catalytic cycle of proline-catalyzed enamine activation for aza-Michael additions.
As illustrated in Figure 1, the chiral secondary amine of proline condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic chiral enamine. This enamine then attacks the Michael acceptor in a stereocontrolled fashion. The resulting iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemistry is dictated by the facial selectivity of the enamine's approach to the electrophile, which is influenced by the steric environment created by the catalyst.[6]
Brønsted Acid and Base Catalysis
Chiral phosphoric acids, thioureas, and squaramides are prominent examples of bifunctional organocatalysts that can act as both Brønsted acids and bases.[14] This dual activation is particularly effective in aza-Michael additions.
Figure 2: Schematic representation of bifunctional organocatalysis in an aza-Michael reaction.
In this catalytic model (Figure 2), the acidic moiety of the catalyst (e.g., the N-H protons of thiourea) activates the Michael acceptor by hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic site of the catalyst deprotonates the amine nucleophile, enhancing its nucleophilicity. This dual activation brings the reactants into close proximity within a well-defined chiral environment, leading to a highly organized transition state and excellent enantioselectivity.[1]
Detailed Experimental Protocols
The following protocols are representative examples of organocatalytic methods for the synthesis of chiral morpholine derivatives.
Protocol 1: Enantioselective Synthesis of Fused Morpholines via a Desymmetric Double Aza-Michael Addition Cascade
This protocol is adapted from a recently developed method for accessing functionalized fused morpholines with excellent yields and stereoselectivities.[1][15]
Reaction Scheme:
Aza-Michael Addition Cascade
Materials:
-
Enone-tethered cyclohexadienone (1.0 equiv)
-
p-Anisidine (1.1 equiv)
-
Quinine-derived squaramide catalyst (5 mol%)
-
Toluene (0.1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the enone-tethered cyclohexadienone (0.2 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst (0.01 mmol, 5 mol%).
-
Dissolve the solids in toluene (2.0 mL).
-
Add p-anisidine (0.22 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired fused morpholine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17]
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[18][19][][21][22]
Expected Outcome:
This protocol typically affords the fused morpholine products in high yields (up to 99%) and with excellent diastereo- and enantioselectivities (>20:1 dr, up to 99% ee).[1]
Protocol 2: Organocatalytic Enantioselective Chlorocycloetherification for the Synthesis of 2,2-Disubstituted Morpholines
This method provides access to morpholines containing a quaternary stereocenter.[13]
Reaction Scheme:
Chlorocycloetherification
Materials:
-
Alkenol substrate (1.0 equiv)
-
Cinchona alkaloid-derived phthalazine catalyst (10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial, combine the alkenol substrate (0.1 mmol, 1.0 equiv) and the cinchona alkaloid-derived phthalazine catalyst (0.01 mmol, 10 mol%).
-
Add dichloromethane (1.0 mL) and stir the mixture at room temperature until the solids dissolve.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).
-
Add N-chlorosuccinimide (0.12 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chlorinated 2,2-disubstituted morpholine.
-
Characterize the product using standard spectroscopic techniques.[16][17]
-
Determine the enantiomeric excess using chiral HPLC.[18][19][][21][22]
Expected Outcome:
This protocol generally provides the chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[13]
Data Presentation and Analysis
For effective comparison and optimization of reaction conditions, it is crucial to present quantitative data in a clear and structured format.
Table 1: Optimization of Catalyst for the Double Aza-Michael Addition Cascade
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Quinine-derived squaramide | 5 | Toluene | 12 | 95 | 98 |
| 2 | Quinine-derived thiourea | 5 | Toluene | 24 | 88 | 92 |
| 3 | (S)-Proline | 20 | DMSO | 48 | 65 | 75 |
| 4 | MacMillan's Catalyst | 10 | CH₂Cl₂ | 36 | 72 | 85 |
Troubleshooting and Optimization
Low Enantioselectivity:
-
Catalyst Choice: The choice of organocatalyst is paramount. Screen a variety of catalysts with different steric and electronic properties. For proline-based catalysts, consider using derivatives with bulky substituents to enhance facial shielding.[6][23]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly impact the organization of the transition state. A screen of different solvents is often necessary.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by favoring the more ordered transition state.
Low Yield:
-
Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may improve the reaction rate but could negatively impact enantioselectivity.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is important to find a balance to minimize cost and potential side reactions.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous, as impurities can inhibit the catalyst or lead to side reactions.[24]
Difficult Purification:
-
Chromatography Conditions: Optimize the eluent system for flash column chromatography to achieve good separation of the product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess.
Conclusion
Organocatalysis has revolutionized the enantioselective synthesis of morpholine derivatives, offering a sustainable and highly efficient alternative to traditional methods. By understanding the underlying reaction mechanisms and carefully optimizing reaction conditions, researchers can access a wide range of chiral morpholines with excellent stereocontrol. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. banglajol.info [banglajol.info]
- 17. acdlabs.com [acdlabs.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 21. helixchrom.com [helixchrom.com]
- 22. rjptonline.org [rjptonline.org]
- 23. blogs.rsc.org [blogs.rsc.org]
- 24. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Ethylmorpholine as a Solvent for Chemical Reactions
Section 1: Executive Summary and Physicochemical Profile
This document provides a comprehensive technical guide on the use of 2-ethylmorpholine (CAS: 52769-10-5) as a solvent and reagent in chemical synthesis. While its structural isomer, N-ethylmorpholine, is widely documented as a catalyst and base, this compound represents a less-explored yet potentially valuable medium for specialized chemical reactions. This guide consolidates its known properties, outlines critical safety protocols, and presents a foundational methodology for its evaluation as a solvent in a model organic reaction. The information is intended for researchers, chemists, and process development professionals seeking to explore novel solvent systems.
Physicochemical Characteristics
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound is a colorless to light yellow liquid with a relatively high boiling point and moderate basicity, suggesting its potential applicability in high-temperature reactions or processes requiring a basic, non-nucleophilic medium.
| Property | Value | Source(s) |
| CAS Number | 52769-10-5 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 155-157 °C | [1][4] |
| Density | 0.9419 g/cm³ | [1][4] |
| pKa (Predicted) | 9.01 ± 0.40 | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Critical Distinction: this compound vs. N-Ethylmorpholine
It is imperative to distinguish this compound from its more common isomer, N-ethylmorpholine (NEM) or 4-ethylmorpholine (CAS: 100-74-3). The position of the ethyl group significantly alters the molecule's function:
-
This compound: The ethyl group is attached to a carbon atom (position 2) adjacent to the oxygen. The secondary amine (-NH) remains available for reactions typical of its class, though potentially sterically hindered.
-
N-Ethylmorpholine (NEM): The ethyl group is attached to the nitrogen atom, making it a tertiary amine. This structural feature makes NEM a widely used non-nucleophilic base and a catalyst, particularly in polyurethane foam production.[5]
The vast majority of commercial applications and published literature refer to N-ethylmorpholine. Consequently, detailed application data for this compound as a solvent is sparse, necessitating an evaluative approach for its use in novel reaction systems.
Section 2: Health, Safety, and Handling
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance, and all handling must be conducted with appropriate precautions in a controlled laboratory environment.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Warning (Category 5) | H303: May be harmful if swallowed[3] |
| Skin Corrosion/Irritation | Warning (Category 2) | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Danger (Category 1) | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity | Warning (Category 3) | H335: May cause respiratory irritation[3] |
Safe Handling and Storage Protocol
-
Engineering Controls: All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[1][4] Keep away from strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Section 3: Applications in Chemical Synthesis
While specific, optimized protocols featuring this compound as a primary solvent are not prevalent in the literature, its physicochemical properties allow for informed hypotheses about its potential applications. The morpholine scaffold itself is a key feature in many pharmaceuticals and biologically active compounds.[6][7]
Potential Roles:
-
High-Temperature Solvent: With a boiling point over 150°C, it is a suitable medium for reactions requiring significant thermal energy, such as certain condensation or substitution reactions, where lower-boiling solvents would require high-pressure apparatus.[4]
-
Acid Scavenger: Its basicity (pKa ≈ 9.01) allows it to act as a mild, non-nucleophilic base to neutralize acidic byproducts (e.g., HCl, HBr) generated during a reaction, potentially improving yields and preventing substrate degradation.[1][4]
-
Specialty Building Block: Beyond its role as a solvent, this compound can serve as a functionalized starting material for the synthesis of more complex molecules in medicinal chemistry.[7]
Section 4: Protocol for Evaluating this compound as a Solvent
The following protocol is a self-validating system designed to assess the efficacy of this compound as a solvent for a model Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction type is sensitive to solvent polarity and basicity, making it an excellent benchmark.
Objective:
To determine the suitability of this compound as a solvent for the SNAr reaction between 1-chloro-2,4-dinitrobenzene and a secondary amine (e.g., piperidine), by measuring reaction conversion and product yield.
Materials:
-
1-chloro-2,4-dinitrobenzene (Substrate)
-
Piperidine (Nucleophile)
-
This compound (Solvent, to be evaluated)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Ethyl Acetate (Extraction solvent)
-
Hexanes (Extraction and chromatography solvent)
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
-
GC-MS vials and standards
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with nitrogen inlet/outlet
-
Magnetic stirrer with heating plate
-
Thermometer or thermocouple
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
GC-MS for reaction monitoring and analysis
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser (connected to a nitrogen line and bubbler), and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Causality: An inert nitrogen atmosphere is critical to prevent atmospheric moisture from introducing side reactions or affecting the reactivity of the nucleophile.
-
-
Reagent Charging:
-
To the flask, add 1-chloro-2,4-dinitrobenzene (e.g., 1.0 g, 1.0 eq).
-
Add this compound (e.g., 20 mL) to dissolve the substrate.
-
Causality: The solvent's primary role here is to create a homogeneous phase for the reactants to interact effectively.
-
-
Reaction Initiation and Monitoring:
-
While stirring, add piperidine (e.g., 1.1 eq) to the solution dropwise via syringe.
-
Heat the reaction mixture to a target temperature (e.g., 100 °C). The high boiling point of this compound allows for this temperature to be reached and maintained safely at atmospheric pressure.[4]
-
Monitor the reaction progress every hour by taking a small aliquot, diluting it with ethyl acetate, and analyzing it via TLC or GC-MS.
-
Causality: Monitoring is essential for determining the reaction rate and identifying the point of maximum conversion, preventing byproduct formation from prolonged heating. This compound also serves to neutralize the HCl generated in situ, which is crucial for driving the reaction to completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete (e.g., starting material is consumed), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).
-
Shake the funnel vigorously and allow the layers to separate. The aqueous layer will remove the this compound solvent and any salts.
-
Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Causality: The aqueous wash is designed to remove the polar solvent (this compound) and any ionic byproducts. Brine wash removes residual water from the organic phase.
-
-
Purification and Analysis:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.
-
Determine the final yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 5: Visualization of Experimental Workflow
The logical flow for evaluating this compound as a solvent is depicted below.
Caption: Workflow for the evaluation of this compound solvent performance.
Section 6: References
-
[No Source Available]
-
[No Source Available]
-
[No Source Available]
-
[No Source Available]
-
[No Source Available]
-
Wikipedia. "Morpholine." Available at: --INVALID-LINK--
-
ChemicalBook. "this compound CAS#: 52769-10-5." Available at: --INVALID-LINK--
-
Ataman Kimya. "N-ETHYLMORPHOLINE." Available at: --INVALID-LINK--
-
[No Source Available]
-
Global Substance. "The Role of N-Ethylmorpholine in Modern Chemical Synthesis." Available at: --INVALID-LINK--
-
PubChem. "this compound." National Institutes of Health. Available at: --INVALID-LINK--
-
[No Source Available]
-
ChemicalBook. "this compound CAS#: 52769-10-5." Available at: --INVALID-LINK--
-
AChemBlock. "this compound 95% | CAS: 52769-10-5." Available at: --INVALID-LINK--
-
[No Source Available]
-
Rekka, E. A., & Kourounakis, P. N. "Medicinal chemistry of 2,2,4-substituted morpholines." Current Medicinal Chemistry, 2010. Available at: --INVALID-LINK--
-
[No Source Available]
-
Global Substance. "N-Ethylmorpholine: A Versatile Catalyst and Intermediate for Industrial Formulations." Available at: --INVALID-LINK--
References
- 1. This compound CAS#: 52769-10-5 [amp.chemicalbook.com]
- 2. This compound 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]
- 3. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
¹H and ¹³C NMR Spectral Analysis of N-Substituted Morpholines: A Comprehensive Guide to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted morpholines represent a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Their prevalence is due to the morpholine ring's ability to impart favorable pharmacokinetic and pharmacodynamic properties, such as improved solubility, metabolic stability, and central nervous system permeability.[3][4] Consequently, the precise and unambiguous structural characterization of these molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth technical framework for the ¹H and ¹³C NMR spectral analysis of N-substituted morpholines, moving from foundational principles to advanced interpretation. It is designed to equip researchers with the expertise to not only acquire high-quality data but also to interpret the resulting spectra with a deep understanding of the underlying chemical and conformational principles.
Foundational Principles: The Morpholine Signature in NMR
The morpholine ring, a saturated six-membered heterocycle, possesses a distinct NMR signature dictated by its structure and conformational dynamics. In its unsubstituted form, the molecule's symmetry results in a deceptively simple spectrum: two signals in ¹H NMR and two in ¹³C NMR.
-
Protons/Carbons adjacent to Oxygen (H-2/H-6, C-2/C-6): The strongly electronegative oxygen atom deshields the adjacent nuclei, shifting their resonance downfield.
-
Protons/Carbons adjacent to Nitrogen (H-3/H-5, C-3/C-5): These nuclei resonate at a higher field (upfield) compared to their oxygen-adjacent counterparts.
The introduction of a substituent on the nitrogen atom breaks this symmetry and provides the primary analytical challenge and opportunity. The nature of the N-substituent—its electronic properties (electron-donating or withdrawing) and steric bulk—profoundly influences the chemical shifts and coupling patterns of the entire morpholine ring, particularly the adjacent C-3/C-5 positions.
Furthermore, the morpholine ring predominantly adopts a chair conformation.[5] At room temperature, this chair often undergoes rapid ring inversion, which can lead to averaged chemical shifts and coupling constants for the axial and equatorial protons. Understanding this dynamic behavior is critical for accurate spectral interpretation.[6]
Caption: Numbering scheme for an N-substituted morpholine ring.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is the foundation of trustworthy analysis. The following protocols are designed as a self-validating system, minimizing artifacts and ensuring data integrity.
Protocol for Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation.
-
Sample Weighing: Accurately weigh the N-substituted morpholine sample into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals.[8]
-
Chloroform-d (CDCl₃): An excellent choice for a wide range of organic compounds. Its residual protium signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.[8]
-
Other common solvents include DMSO-d₆, Acetone-d₆, and D₂O, chosen based on sample solubility.
-
-
Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. The solution must be homogeneous and transparent.[9]
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and spectral resolution.[7][10]
-
Internal Standard: For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS, 0 ppm). A common practice is to add one drop of TMS to a stock bottle of deuterated solvent to ensure a consistent, low concentration across multiple samples.[7]
-
Tube Capping and Labeling: Cap the NMR tube securely. Label the tube clearly near the top using a permanent marker; do not use paper labels or tape, which can interfere with the spectrometer's sample automation.[9]
Protocol for Data Acquisition and Processing
-
Instrument Setup: Insert the sample into the spectrometer. The instrument software will perform automatic locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity).
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[11]
-
A significantly larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: The raw data, known as the Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.[12][13]
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[14]
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).[15]
-
Baseline Correction: Corrects any rolling or distortion in the spectral baseline.[15]
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).[8]
-
Integration: Determine the relative number of protons for each signal in the ¹H spectrum by integrating the peak areas.
-
Caption: Standardized workflow for NMR analysis of N-substituted morpholines.
Spectral Interpretation: A Mechanistic Approach
Interpreting the NMR spectra of N-substituted morpholines requires connecting the observed signals to the underlying molecular structure and conformation.
¹H NMR Spectral Features
The ¹H NMR spectrum is rich with information derived from chemical shifts, signal multiplicity (splitting patterns), and integration.
-
Chemical Shifts (δ):
-
H-2, H-6 (Protons α to Oxygen): These typically appear as a multiplet in the range of δ 3.6 - 3.9 ppm . Their position is relatively stable and less affected by the N-substituent.[11][16]
-
H-3, H-5 (Protons α to Nitrogen): This multiplet is found further upfield, generally in the range of δ 2.5 - 2.9 ppm for N-alkyl substituents. The electronic nature of the N-substituent is the dominant factor influencing this chemical shift.[5]
-
Causality: An electron-withdrawing group (e.g., an acyl or sulfonyl group) on the nitrogen will deshield the H-3/H-5 protons, causing a significant downfield shift (to a higher ppm value). Conversely, an electron-donating alkyl group will have a lesser effect.[11]
-
-
-
Coupling Constants (J):
-
At room temperature, rapid chair-to-chair interconversion often averages the axial and equatorial proton environments. This typically results in multiplets that appear as "broad triplets" or more complex patterns.[17]
-
The observed coupling constants are a weighted average of the individual axial-axial, axial-equatorial, and equatorial-equatorial couplings.
-
In cases of slow inversion (due to bulky substituents or low temperature), distinct signals for axial and equatorial protons may be observed. This allows for detailed conformational analysis based on the Karplus relationship, which correlates dihedral angles to the magnitude of the coupling constant.[18][19]
-
³J(axial-axial): Typically large (7-12 Hz), corresponding to a ~180° dihedral angle.
-
³J(axial-equatorial) & ³J(equatorial-equatorial): Typically small (2-5 Hz), corresponding to ~60° dihedral angles.[18]
-
-
¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum provides complementary information about the carbon framework.
-
Chemical Shifts (δ):
-
C-2, C-6 (Carbons α to Oxygen): These carbons are significantly deshielded by the oxygen and resonate around δ 67-68 ppm .[11][20]
-
C-3, C-5 (Carbons α to Nitrogen): These carbons are found upfield around δ 45-50 ppm for many N-alkyl derivatives.[11] Similar to the protons, the chemical shift of C-3/C-5 is highly sensitive to the nature of the N-substituent.
-
N-Substituent Carbons: The signals for the substituent itself will also be present and must be assigned.
-
| Nucleus | Typical Chemical Shift Range (ppm) | Key Influencing Factors |
| ¹H | ||
| H-2, H-6 | 3.6 - 3.9 | Relatively insensitive to N-substituent. |
| H-3, H-5 | 2.5 - 2.9 (for N-alkyl) | Highly sensitive to electronic effects of the N-substituent. |
| ¹³C | ||
| C-2, C-6 | 67 - 68 | Relatively insensitive to N-substituent. |
| C-3, C-5 | 45 - 50 (for N-alkyl) | Highly sensitive to electronic and steric effects of the N-substituent. |
| Table 1: Representative ¹H and ¹³C NMR chemical shift data for the morpholine ring. Data are approximate and vary based on solvent and N-substituent.[5][11][20] |
Advanced Methods for Unambiguous Assignment
For complex N-substituted morpholines or when signal overlap occurs, 1D NMR spectra may be insufficient for a definitive structural assignment. In these cases, 2D NMR experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for tracing the connectivity within the morpholine ring (e.g., confirming that H-2/H-6 protons are coupled to H-3/H-5 protons).[21]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This provides an unambiguous assignment of protonated carbons.[16]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds). This is powerful for identifying quaternary carbons and confirming the attachment of the N-substituent to the morpholine ring.[21]
Caption: Logical workflow for spectral assignment and structure validation.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural elucidation of N-substituted morpholines. A systematic approach, beginning with rigorous sample preparation and proceeding through logical, mechanism-based spectral interpretation, allows for confident and accurate characterization. By understanding the influence of the N-substituent on the chemical shifts of the morpholine ring and appreciating the ring's conformational dynamics, researchers can extract a wealth of structural information. When combined with advanced 2D NMR techniques, this methodology provides a robust framework for supporting the fast-paced and exacting demands of modern drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. researchgate.net [researchgate.net]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. rubingroup.org [rubingroup.org]
- 19. J-coupling - Wikipedia [en.wikipedia.org]
- 20. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of N-Ethylmorpholine in the Preparation of Advanced Corrosion Inhibitors
For: Researchers, materials scientists, and chemical development professionals.
Introduction: A New Direction in Corrosion Control with N-Ethylmorpholine
Morpholine and its derivatives have long been recognized for their efficacy as corrosion inhibitors, particularly for protecting ferrous metals in acidic and atmospheric conditions.[1] Their mechanism of action is primarily centered on the ability of the nitrogen and oxygen heteroatoms to coordinate with metal surfaces, forming a protective film that stifles electrochemical corrosion reactions.[2][3] This guide focuses on a specific, yet highly promising derivative: N-Ethylmorpholine (also referred to as 4-Ethylmorpholine).
The introduction of an ethyl group onto the morpholine nitrogen atom enhances the molecule's properties in several key ways relevant to corrosion inhibition. The ethyl group increases the molecule's hydrophobicity and electron-donating tendency, which can lead to stronger adsorption onto the metal surface and the formation of a more robust, water-repelling protective layer. This guide provides detailed protocols for the synthesis of a representative corrosion inhibitor from N-Ethylmorpholine and the subsequent evaluation of its performance using industry-standard electrochemical techniques. The causality behind experimental choices is explained throughout, providing a field-proven framework for researchers.
Part 1: Synthesis of a Volatile Corrosion Inhibitor: N-Ethylmorpholinium Benzoate
Volatile Corrosion Inhibitors (VCIs) are compounds that protect metal surfaces without direct application, making them ideal for complex internal voids and enclosed systems.[3] They function by transitioning into the vapor phase and then adsorbing onto the metal surface. By reacting N-Ethylmorpholine (a base) with a suitable organic acid, we can synthesize a salt with the requisite volatility and inhibitive properties. Benzoic acid is selected here for its known inhibitive properties and its ability to form a stable salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Ethylmorpholinium Benzoate.
Detailed Synthesis Protocol
Objective: To synthesize N-Ethylmorpholinium Benzoate via an acid-base neutralization reaction.
Materials & Equipment:
-
N-Ethylmorpholine (C₆H₁₃NO, FW: 115.17 g/mol ), ≥99% purity
-
Benzoic Acid (C₇H₆O₂, FW: 122.12 g/mol ), ≥99.5% purity
-
Ethanol (Absolute, ≥99.8%), as solvent
-
250 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Rotary evaporator
-
Crystallizing dish
-
Analytical balance
Procedure:
-
Preparation of Reactants:
-
In the 250 mL round-bottom flask, dissolve 12.21 g (0.1 mol) of Benzoic Acid in 100 mL of absolute ethanol.
-
Gently warm the mixture on the magnetic stirrer hotplate to ensure complete dissolution.
-
In the dropping funnel, place 11.52 g (0.1 mol) of N-Ethylmorpholine.
-
Causality: A 1:1 molar ratio is crucial for the complete neutralization to form the desired salt. Ethanol is used as a solvent to facilitate a homogeneous reaction environment.
-
-
Reaction Step:
-
Attach the reflux condenser to the flask and begin stirring the benzoic acid solution.
-
Add the N-Ethylmorpholine from the dropping funnel to the flask dropwise over a period of 30 minutes. An exothermic reaction will occur.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60°C) and maintain for 2 hours with continuous stirring.
-
Causality: The dropwise addition controls the exothermic nature of the neutralization. Heating ensures the reaction goes to completion.
-
-
Product Isolation and Purification:
-
After 2 hours, turn off the heat and allow the flask to cool to room temperature.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A white solid or viscous oil will remain. This is the crude N-Ethylmorpholinium Benzoate.
-
Transfer the product to a crystallizing dish and dry further in a vacuum oven at 40°C for 4 hours to remove any residual solvent.
-
The final product should be a white crystalline solid. Characterization can be performed using FT-IR and NMR spectroscopy to confirm the structure.[4]
-
Part 2: Performance Evaluation of N-Ethylmorpholinium Benzoate
The effectiveness of a corrosion inhibitor is quantified by its ability to reduce the corrosion rate of a metal in a specific environment. Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful, rapid techniques for this evaluation.[4][5] They provide insights into both the inhibition efficiency and the mechanism of action.
Electrochemical Testing Workflow
Caption: Standard workflow for electrochemical evaluation of a corrosion inhibitor.
Detailed Electrochemical Protocol
Objective: To determine the inhibition efficiency (%IE) and mechanism of N-Ethylmorpholinium Benzoate on C1018 steel in a 1M HCl solution.
Materials & Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell
-
Working Electrode: C1018 mild steel coupons
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil or mesh
-
Polishing materials (SiC papers up to 1200 grit), acetone, distilled water
-
Synthesized N-Ethylmorpholinium Benzoate
-
Hydrochloric Acid (HCl), 37%
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 1M HCl solution by diluting concentrated HCl with distilled water. This is the "blank" or uninhibited corrosive medium.
-
Prepare a stock solution of the synthesized N-Ethylmorpholinium Benzoate inhibitor.
-
From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 300, 400, 500 ppm) in 1M HCl.
-
-
Working Electrode Preparation:
-
Mechanically polish the C1018 steel coupons sequentially with SiC papers of increasing grit size (e.g., 240, 400, 600, 800, 1200).
-
Degrease the polished surface with acetone, rinse thoroughly with distilled water, and dry quickly.
-
Causality: A standardized, clean, and reproducible surface finish is critical for obtaining reliable and comparable electrochemical data. Oxides and contaminants must be removed.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared C1018 coupon as the working electrode, SCE as the reference, and platinum as the counter electrode.
-
Fill the cell with the test solution (starting with the blank).
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes or until a steady state is achieved.
-
Electrochemical Impedance Spectroscopy (EIS): Perform the EIS measurement at the stable OCP. Apply a 10 mV AC voltage perturbation over a frequency range of 100 kHz to 0.01 Hz.
-
Potentiodynamic Polarization (PDP): Immediately following EIS, perform the PDP measurement. Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Repeat the measurements for each inhibitor concentration.
-
Data Analysis and Interpretation
1. Potentiodynamic Polarization (PDP): The PDP curves (log current density vs. potential) are analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Inhibition Efficiency (%IE) Calculation: %IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density in the blank solution and Icorrᵢ is the corrosion current density in the solution with the inhibitor.[2]
2. Electrochemical Impedance Spectroscopy (EIS): The EIS data is typically presented as a Nyquist plot. The plot for an inhibited system often shows a larger semicircle, indicating increased resistance to corrosion. The data is fitted to an equivalent circuit model to extract parameters.
-
Key Parameters:
-
Rct (Charge Transfer Resistance): Proportional to the corrosion resistance. A higher Rct indicates better inhibition.
-
Cdl (Double Layer Capacitance): Relates to the inhibitor adsorption. A decrease in Cdl suggests the displacement of water molecules by inhibitor molecules at the metal surface.[4]
-
-
Inhibition Efficiency (%IE) Calculation: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rct₀ is the charge transfer resistance in the blank solution and Rctᵢ is the charge transfer resistance in the solution with the inhibitor.
Quantitative Data Summary
The following tables provide a template for summarizing the expected quantitative results from the electrochemical analysis.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE |
| 0 (Blank) | -450 | 1000 | 70 | -120 | - |
| 100 | -435 | 150 | 68 | -115 | 85.0 |
| 200 | -428 | 85 | 65 | -112 | 91.5 |
| 300 | -420 | 50 | 63 | -110 | 95.0 |
| 500 | -415 | 35 | 62 | -108 | 96.5 |
Note: Data is illustrative. A significant shift in Ecorr (>85 mV) would indicate an anodic or cathodic type inhibitor; smaller shifts suggest a mixed-type inhibitor.[4]
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | %IE |
| 0 (Blank) | 50 | 200 | 0.85 | - |
| 100 | 400 | 80 | 0.88 | 87.5 |
| 200 | 850 | 65 | 0.90 | 94.1 |
| 300 | 1500 | 50 | 0.91 | 96.7 |
| 500 | 2200 | 42 | 0.92 | 97.7 |
Note: Data is illustrative. 'n' is a constant phase element exponent; a value closer to 1 indicates a more ideal capacitive behavior.
Mechanism of Corrosion Inhibition
The synthesized N-Ethylmorpholinium Benzoate acts as a mixed-type inhibitor through an adsorption mechanism at the metal/electrolyte interface.
-
Dissociation: In the aqueous acidic solution, the salt dissociates into the N-Ethylmorpholinium cation ([C₆H₁₄NO]⁺) and the Benzoate anion ([C₇H₅O₂]⁻).
-
Adsorption: The corrosion process on steel involves anodic sites (where iron dissolves, Fe → Fe²⁺ + 2e⁻) and cathodic sites (where hydrogen evolves, 2H⁺ + 2e⁻ → H₂).
-
The positively charged N-Ethylmorpholinium cation adsorbs onto the negatively charged cathodic sites of the steel surface. The lone pair electrons on the oxygen atom and the positive charge on the nitrogen atom facilitate strong electrostatic and coordinate bonding. The ethyl group enhances the surface coverage and creates a hydrophobic barrier.
-
The Benzoate anion adsorbs onto the positively charged anodic sites , blocking the dissolution of iron.
-
-
Protective Film Formation: This dual-site adsorption forms a comprehensive, thin protective film that isolates the metal surface from the corrosive medium, effectively inhibiting both the anodic and cathodic reactions.[1]
Inhibition Mechanism Diagram
Caption: Adsorption mechanism of N-Ethylmorpholinium Benzoate on a steel surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciprofiles.com [sciprofiles.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Frequently Asked Questions (FAQs)
General Synthesis & Mechanism
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing the 2-substituted morpholine ring structure. The most common and industrially relevant approach involves the cyclization of an appropriately substituted diethanolamine derivative. A second, less common approach, involves the C-alkylation of morpholine itself, though this often presents challenges with selectivity.
The most direct synthesis involves the dehydration and cyclization of N-(2-hydroxyethyl)-2-aminobutanol. However, a more accessible route for many labs is the reductive amination of 2-(2-aminoethoxy)ethanol with acetaldehyde, followed by cyclization. A classic and effective method involves the acid-catalyzed dehydration of N-ethyldiethanolamine.[1] This reaction proceeds by protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group to form the morpholine ring.
Troubleshooting Low Reaction Yield
Q2: My yield is consistently low when synthesizing this compound via dehydration of N-ethyldiethanolamine. What are the likely causes?
Low yields in this synthesis are a common problem and can typically be traced back to a few critical parameters.[2]
-
Inadequate Temperature Control: The dehydration and cyclization require high temperatures, often in the range of 180-210°C.[2][3] If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, temperatures that are too high can cause decomposition and the formation of charred byproducts. A calibrated high-temperature thermometer and a reliable heating mantle are essential. Even a 10-15°C drop from the optimal temperature can significantly reduce your yield.[3]
-
Insufficient Reaction Time: This is not a rapid reaction. Complete cyclization often requires prolonged heating, sometimes for 15 hours or more.[2][3] It's crucial to monitor the reaction's progress (e.g., by TLC or GC-MS) to determine the optimal reaction time for your specific setup.
-
Improper Acid Catalyst Concentration: Strong acids like sulfuric acid or hydrochloric acid act as both a catalyst and a dehydrating agent.[2] Using an insufficient amount or a less concentrated acid will result in an incomplete reaction. For laboratory-scale synthesis, oleum (fuming sulfuric acid) has been shown to produce high yields (90-95%) in shorter reaction times (0.5-1.5 hours) due to its superior dehydrating power.[4]
-
Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction. Ensuring efficient removal of water, for instance with a Dean-Stark apparatus or by using a powerful dehydrating agent like oleum, can drive the reaction equilibrium towards the product.[5]
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and address low yield issues in the dehydration synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield.
Troubleshooting Impurities & Side Reactions
Q3: I'm observing significant impurities in my final product. What are the common side reactions?
Byproduct formation is a primary challenge in morpholine synthesis. The most common impurity is often unreacted starting material. Other potential byproducts can arise from intermolecular reactions or further reactions of the product.
-
N-Ethylmorpholine: In syntheses starting from morpholine and an ethylating agent, over-alkylation can lead to the formation of quaternary ammonium salts. In routes involving diethylene glycol and ammonia (a common industrial route for unsubstituted morpholine), N-ethylmorpholine can be a significant byproduct.[5]
-
High-Molecular-Weight Condensation Products: At the high temperatures required for synthesis, intermolecular condensation reactions can occur, leading to the formation of dimers and oligomers, often referred to as "heavies".[5] These can be difficult to separate from the desired product.
-
Starting Material Purity: Impurities in your starting materials can carry through the reaction or even inhibit catalyst activity, leading to a complex mixture of byproducts.[5] Always ensure the purity of your starting materials before beginning the synthesis.
Reaction Parameter Optimization
Q4: How can I optimize the reaction conditions for a reductive amination approach to this compound?
Reductive amination is a powerful method for C-N bond formation and can be applied to the synthesis of this compound.[6][7] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Borohydride Reagents (e.g., NaBH₃CN, 2-Picoline Borane) | Catalytic hydrogenation is often the most atom-economical and "green" option.[8] However, borohydride reagents can offer greater functional group tolerance and may be more practical for smaller-scale lab synthesis. NaBH₃CN is particularly effective as it is selective for the iminium ion over the starting aldehyde.[9] |
| Solvent | Protic solvents like methanol or ethanol | These solvents are generally required to facilitate the formation of the iminium ion intermediate.[8] |
| pH | Mildly acidic (pH 4-6) | Imine formation is typically acid-catalyzed, but a strongly acidic environment can protonate the starting amine, rendering it non-nucleophilic. Maintaining a slightly acidic pH is key for optimal imine formation. |
| Temperature | Room temperature to 50°C | Reductive aminations are often run at or slightly above room temperature. Higher temperatures may be needed for less reactive substrates but can also lead to side reactions. |
Key Optimization Insight: A crucial aspect of reductive amination is managing the equilibrium between the reactants and the imine intermediate. The removal of water formed during imine formation can drive the reaction forward. This can be achieved by using a dehydrating agent like molecular sieves.
Visualizing the Reductive Amination Pathway
Caption: General pathway for this compound synthesis via reductive amination.
Analysis & Purification
Q5: What are the best methods for monitoring reaction progress and purifying the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment, TLC is invaluable. Staining with potassium permanganate (KMnO₄) is often effective for visualizing morpholine derivatives, which may not be UV-active.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for monitoring the reaction. It allows for the separation and identification of starting materials, intermediates, the final product, and any volatile byproducts.[11][12] For quantitative analysis, a flame ionization detector (FID) can also be used.[13]
-
-
Purification:
-
Distillation: The primary method for purifying this compound is fractional distillation.[3] Due to its hygroscopic nature, it's critical to ensure all glassware is dry and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) if high purity is required.
-
Drying: Before the final distillation, the crude product should be thoroughly dried. Stirring the crude product over potassium hydroxide (KOH) pellets is an effective method for removing residual water.[3]
-
Column Chromatography: If non-volatile impurities are present, silica gel column chromatography can be used for purification.[10] A solvent system such as dichloromethane/ethyl acetate is a good starting point.[10]
-
Safety Precautions
Q6: What are the primary safety hazards associated with this compound synthesis?
The synthesis of this compound involves several hazardous materials and conditions. A thorough risk assessment should be conducted before beginning any experiment.
-
This compound: The product itself is a flammable liquid and vapor.[14] It is harmful if swallowed and toxic in contact with skin or if inhaled.[14] It causes severe skin burns and eye damage.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Reagents:
-
Strong Acids (H₂SO₄, HCl): These are highly corrosive and can cause severe burns. The addition of acid to diethanolamine is highly exothermic and should be done slowly with cooling.[3]
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Keep them away from heat, sparks, and open flames.[17][18]
-
Reducing Agents: Borohydride reagents can react with water or protic solvents to release flammable hydrogen gas.[8]
-
-
General Precautions:
Experimental Protocols
Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale Adaptation)
This protocol is adapted from the well-established dehydration of diethanolamine and serves as a model for the cyclization step in this compound synthesis (starting from N-ethyldiethanolamine).[3]
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple, a distillation condenser (or Dean-Stark trap), and a stirring mechanism, add 62.5 g of diethanolamine.
-
Acidification: While cooling the flask in an ice bath and stirring, slowly add concentrated hydrochloric acid (approx. 50-60 mL) or sulfuric acid until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic.
-
Dehydration Reaction: Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for at least 15 hours to facilitate cyclization.[3]
-
Neutralization: After cooling, carefully neutralize the resulting morpholine salt with a strong base, such as a concentrated sodium hydroxide solution, to form a slurry.
-
Isolation: Distill the crude morpholine from the alkaline slurry.
-
Purification: Dry the crude morpholine by stirring over potassium hydroxide pellets. Decant the morpholine and perform a final fractional distillation, collecting the fraction that boils at the appropriate temperature for your target compound (for unsubstituted morpholine, this is 126-129°C).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lobachemie.com [lobachemie.com]
- 16. nj.gov [nj.gov]
- 17. uccaribe.edu [uccaribe.edu]
- 18. chemstock.ae [chemstock.ae]
Side reactions and byproduct formation in morpholine synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals who are working with morpholine synthesis and encountering challenges related to side reactions and byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and troubleshooting efforts.
Section 1: Understanding the Core Synthesis Routes & Byproducts
Morpholine is a critical heterocyclic compound with wide applications, from being a building block for pharmaceuticals like the antibiotic linezolid to its use as a corrosion inhibitor in steam power plants.[1][2] Industrially, it is primarily synthesized via two major routes, each with a unique profile of potential side reactions.
-
Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed dehydration of diethanolamine (DEA), often using concentrated sulfuric or hydrochloric acid at high temperatures (150-210°C).[2][3][4][5]
-
Reductive Amination of Diethylene Glycol (DEG): The more modern and widely used industrial process involves reacting diethylene glycol (DEG) with ammonia at high temperatures (150–400°C) and pressures (3–40 MPa) over a hydrogenation catalyst.[1][2][3]
The choice of synthesis route significantly impacts the types of byproducts you are likely to encounter.
Comparative Overview of Synthesis Routes
| Feature | Dehydration of Diethanolamine (DEA) | Reductive Amination of Diethylene Glycol (DEG) |
| Primary Reactants | Diethanolamine, Strong Acid (e.g., H₂SO₄) | Diethylene Glycol, Ammonia, Hydrogen |
| Catalyst | Strong Acid (acts as catalyst and dehydrating agent) | Hydrogenation catalyst (e.g., Ni, Co, Cu on a support)[3][6] |
| Typical Temp. | 180 - 210°C[4] | 150 - 400°C[1] |
| Common Byproducts | N-ethylmorpholine, Piperazine, High-molecular-weight tars, large salt waste after neutralization.[6] | 2-(2-aminoethoxy)ethanol (AEE), N-ethylmorpholine, Polyamines ("heavies").[6][7] |
| Reported Yields | Lab Scale: 35-50%[6]. Industrial (with oleum): 90-95%.[6][8] | 60-90% with high selectivity under optimized conditions.[6] |
Core Reaction Pathways and Side Reactions
Understanding the reaction mechanism is the first step in effective troubleshooting. The following diagram illustrates the desired reaction and the key branching points that lead to common impurities in the DEG process.
References
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 8. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Ethylmorpholine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-Ethylmorpholine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols designed to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials, byproducts from side reactions, residual solvents, and water. Specifically, one might encounter morpholine, N-ethylmorpholine, and various thermal degradation products. The presence of water is particularly common as this compound is hygroscopic.[1][2]
Q2: What is the most effective general-purpose method for purifying this compound?
For general laboratory-scale purification, fractional vacuum distillation is the most robust and widely applicable technique.[1][3] This method is highly effective at separating this compound from impurities with different boiling points. Applying a vacuum is crucial as it lowers the boiling point, preventing thermal decomposition which can occur at atmospheric pressure.
Q3: How can I determine the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides excellent separation of volatile components and allows for quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.
-
Karl Fischer Titration: Specifically used to quantify water content, which is a critical parameter for many applications.
-
Refractive Index: A quick physical measurement that can indicate purity if compared against a known standard of high-purity this compound.[4]
Q4: What are the critical safety precautions when handling this compound?
This compound is a flammable, corrosive, and toxic liquid that requires careful handling in a well-ventilated chemical fume hood.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[6][7][8] Ensure that an eyewash station and safety shower are readily accessible.[5][6] All containers should be kept tightly closed and stored away from heat, sparks, and open flames.[5][6] Grounding and bonding are necessary for metal containers to prevent static discharge.[6]
Visualizing the Purification Workflow
The general workflow for purifying crude this compound involves a series of logical steps, from initial assessment to final purity analysis.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation (Broad boiling range, impure fractions) | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation required. 2. Incorrect Pressure: The vacuum may be unstable or not deep enough. 3. Distillation Rate Too High: A rapid distillation rate prevents proper equilibrium between liquid and vapor phases in the column. | 1. Use a more efficient column (e.g., Vigreux, packed column). Ensure the column is well-insulated. 2. Check the vacuum pump and all seals for leaks. Use a vacuum controller for stable pressure. 3. Reduce the heating rate to allow for a slow, steady collection of distillate (approx. 1-2 drops per second). |
| Product is Colored (Yellow/Brown) | 1. Thermal Decomposition: Amines can decompose at high temperatures, especially in the presence of air.[9] 2. Oxidation: Exposure to air during heating can cause oxidation.[9] 3. Contaminated Glassware: Residual impurities in the distillation apparatus. | 1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. 2. Perform the distillation under an inert atmosphere (Nitrogen or Argon). 3. Thoroughly clean and dry all glassware before use. A pre-distillation wash with a dilute acid solution followed by rinsing can be effective. |
| Low Recovery Yield | 1. Mechanical Losses: Product held up in the distillation column or condenser. 2. Premature or Late Fraction Cuts: Incorrect collection of the main product fraction. 3. Foaming: Vigorous boiling can lead to crude material being carried over into the receiving flask.[10][11] | 1. Allow the apparatus to cool completely before dismantling to let the material drain. 2. Monitor the head temperature closely. Start collecting the main fraction when the temperature stabilizes at the expected boiling point and stop when it begins to rise or fall significantly. 3. Add boiling chips or a magnetic stir bar for smooth boiling. If foaming is severe, consider an anti-foaming agent or reduce the distillation rate. |
| Persistent Water Contamination (Confirmed by hazy appearance or Karl Fischer) | 1. Ineffective Initial Drying: The crude material was not sufficiently dried before distillation. 2. Formation of an Azeotrope: Water can form azeotropes with amines, making separation by simple distillation difficult.[12][13][14] 3. Hygroscopic Nature: The purified product absorbed moisture from the atmosphere after distillation. | 1. Pre-dry the crude this compound over a suitable drying agent like potassium hydroxide (KOH) pellets for several hours before distillation. 2. Consider azeotropic distillation by adding a solvent like toluene that forms a lower-boiling azeotrope with water. The water can then be removed with the solvent before distilling the pure amine.[15] 3. Collect the purified fractions in receivers that can be sealed under an inert atmosphere. Store the final product over molecular sieves. |
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This is the primary method for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Potassium Hydroxide (KOH) pellets (for pre-drying)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-Drying: Add KOH pellets to the crude this compound in a round-bottom flask. Seal the flask and allow it to stand for at least 4-6 hours (or overnight) with occasional swirling to remove bulk water.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Decanting: Carefully decant the pre-dried this compound into the distillation flask, leaving the KOH pellets behind.
-
Evacuate System: Connect the apparatus to the vacuum source and slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).
-
Heating: Begin stirring (if using a stir bar) and gently heat the distillation flask using the heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain low-boiling impurities and residual water.
-
Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point of this compound at the working pressure (approx. 155-157 °C at atmospheric pressure), switch to a clean receiving flask to collect the pure product.[16]
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
-
Storage: Transfer the purified this compound to a clean, dry, amber glass bottle. Purge with an inert gas before sealing and store in a cool, dry place.[4]
Protocol 2: Purification via Salt Formation and Recrystallization
This method is useful for removing impurities that have similar boiling points to this compound but different acid-base properties.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid (HCl) solution in diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 5M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring. The this compound hydrochloride salt will precipitate as a white solid.[17]
-
Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolate the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt on the filter with a small amount of cold, anhydrous diethyl ether to remove non-basic impurities.
-
-
Recrystallization (Optional): For higher purity, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).[18][19]
-
Liberate the Free Base:
-
Suspend the purified salt in water and transfer to a separatory funnel.
-
Slowly add aqueous NaOH solution while shaking until the solution is strongly basic (check with pH paper). This will convert the salt back to the free amine.[20]
-
-
Extraction:
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with brine to remove residual water.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Final Distillation: The recovered amine can be further purified by a final simple or fractional vacuum distillation as described in Protocol 1 to remove any remaining solvent or impurities.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fractional Distillation Applications | Distillation Systems | Pope Scientific, Inc. [popeinc.com]
- 4. (2S)-2-Ethylmorpholine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [chemheterocycles.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. uccaribe.edu [uccaribe.edu]
- 9. researchgate.net [researchgate.net]
- 10. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 11. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 12. EP1312600A1 - Process for separating mixtures of crude, water-containing amines originating from the amine synthesis - Google Patents [patents.google.com]
- 13. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 14. kochmodular.com [kochmodular.com]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Mastering Diastereoselectivity in 2,6-Disubstituted Morpholine Synthesis
Welcome to the technical support center for the synthesis of 2,6-disubstituted morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high diastereoselectivity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2,6-disubstituted morpholines.
Issue 1: Low Diastereomeric Ratio (d.r.)
A low diastereomeric ratio is one of the most frequent challenges. The formation of a nearly 1:1 mixture of diastereomers can stem from several factors related to reaction kinetics and thermodynamics.
Potential Causes & Solutions:
-
Inadequate Catalyst Control: The choice of catalyst is paramount in directing the stereochemical outcome.
-
Solution: For the synthesis of cis-2,6-disubstituted morpholines, consider employing catalysts that favor a thermodynamically controlled process. Iron(III) catalysts, such as FeCl₃, have been shown to promote an equilibrium that favors the more stable cis isomer[1][2]. Palladium(II) and Gold(I) catalysts are also effective in activating allylic alcohols to yield cis products[1][2]. For enantioselective syntheses, rhodium catalysts with bisphosphine ligands bearing a large bite angle have demonstrated excellent results[3].
-
-
Sub-optimal Reaction Temperature: Temperature can significantly influence whether a reaction is under kinetic or thermodynamic control.
-
Solution: For reactions where the desired diastereomer is the kinetic product, lowering the reaction temperature can enhance selectivity. Conversely, if the desired product is the thermodynamically more stable isomer, increasing the temperature may allow for equilibration to the favored diastereomer[4]. It is crucial to perform a temperature screening study to identify the optimal conditions for your specific substrate and catalyst system.
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can impact the transition state geometry and, consequently, the diastereoselectivity.
-
Solution: Screen a range of solvents with varying polarities. Dichloromethane (CH₂Cl₂) is often a suitable starting point for many metal-catalyzed syntheses of morpholines[2].
-
-
Unfavorable Starting Material Geometry: The stereochemistry of the starting materials can directly influence the stereochemical outcome of the reaction.
-
Solution: When using allylic alcohols as precursors, the geometry of the double bond is critical. For instance, the use of (Z)-allylic alcohols in conjunction with a Pd(II) catalyst has been demonstrated to be effective for the diastereoselective synthesis of cis-2,6-disubstituted morpholines[1][2].
-
Issue 2: Preferential Formation of the Undesired Diastereomer
At times, a reaction may yield the undesired diastereomer with high selectivity. This suggests that the reaction conditions favor the formation of that specific stereoisomer.
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: Your current conditions may favor the kinetic product when the thermodynamic one is desired, or vice-versa.
-
Solution: To favor the thermodynamic product (often the cis isomer due to reduced steric strain), employ conditions that allow for equilibration, such as elevated temperatures and the use of catalysts like FeCl₃ that can facilitate a reversible reaction mechanism[1][2]. To favor the kinetic product, utilize lower temperatures and catalysts that promote an irreversible pathway.
-
-
N-Protecting Group Influence: The steric bulk and electronic properties of the nitrogen protecting group can influence the facial selectivity of the cyclization step.
-
Solution: The use of a p-toluenesulfonamide (Ts) protecting group has been shown to be critical for the stereoselective synthesis of trans-2,5-disubstituted morpholines, preventing the formation of undesired cis-2,6-disubstituted isomers[5]. Experiment with different protecting groups (e.g., Boc, Cbz, Benzyl) to modulate the steric environment of the transition state.
-
Issue 3: Low Reaction Yield and/or Formation of Side Products
Low yields can be attributed to incomplete conversion, decomposition of starting materials or products, or the formation of unwanted side products.
Potential Causes & Solutions:
-
Inappropriate Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry can all impact the overall yield.
-
Solution: A systematic optimization of reaction parameters is necessary. For instance, in the dehydration of diethanolamine to form morpholine, inadequate temperature control (optimal range is 180-210°C) and insufficient reaction time (often requiring 15 hours or more) can lead to low yields[6].
-
-
Side Reactions: In some cases, alternative reaction pathways can compete with the desired cyclization.
-
Solution: For the synthesis of trans-2,5-disubstituted morpholines, the use of an N-benzyl protecting group can lead to a mixture of trans-2,5- and cis-2,6-disubstituted products, likely through a reversible aziridinium ion formation[5]. Switching to a tosyl protecting group can circumvent this issue[5].
-
Frequently Asked Questions (FAQs)
Q1: How do I decide between a kinetic and a thermodynamic approach to control diastereoselectivity?
A: The choice depends on the relative stability of the desired diastereomer.
-
Thermodynamic Approach: If the desired diastereomer is the more stable one (typically the cis isomer in 2,6-disubstituted morpholines to minimize steric interactions), a thermodynamic approach is suitable. This involves using conditions that allow the reaction to reach equilibrium, such as higher temperatures and catalysts that can facilitate reversible steps (e.g., FeCl₃)[1][2].
-
Kinetic Approach: If the desired diastereomer is the less stable one, a kinetic approach is necessary. This requires conditions that favor the faster-forming product, such as lower temperatures and irreversible reaction pathways.
Q2: What is the role of the N-protecting group in influencing the stereochemical outcome?
A: The N-protecting group plays a crucial role in influencing the steric and electronic environment of the reaction center. A bulky protecting group can direct the approach of reagents or the conformation of the transition state, thereby enhancing diastereoselectivity. For example, in the synthesis of trans-2,5-disubstituted morpholines, a tosyl group was found to be essential to prevent the formation of the isomeric cis-2,6-disubstituted morpholine[5].
Q3: Can I achieve high enantioselectivity in addition to diastereoselectivity?
A: Yes, achieving high enantioselectivity is possible through asymmetric catalysis. The use of chiral catalysts and ligands is key. For instance, in the asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts have been shown to provide excellent enantioselectivities (up to 99% ee)[3]. Similarly, enantiomerically pure 2,6-disubstituted morpholines can be synthesized from chiral epoxides[7][8].
Q4: Are there any one-pot procedures available for the synthesis of 2,6-disubstituted morpholines?
A: Yes, one-pot procedures have been developed to improve efficiency. For example, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been used for the enantioselective synthesis of 3-substituted morpholines[9]. Another approach involves a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed in situ by an Fe(III)-catalyzed heterocyclization to provide substituted morpholines with good yields and diastereoselectivities[9].
Experimental Protocols & Data
Protocol 1: Iron(III)-Catalyzed Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines[1]
This protocol describes the synthesis of cis-2,6-disubstituted morpholines from substituted amino alcohols.
Step-by-Step Methodology:
-
Dissolve the substituted amino alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add FeCl₃·6H₂O (10 mol%) to the solution.
-
Seal the reaction vessel and stir the mixture at the desired temperature (room temperature or 50 °C) for the specified time.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired morpholine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
Table 1: Optimization of Reaction Conditions for cis-2,6-Disubstituted Morpholine Synthesis [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (cis/trans) |
| 1 | FeCl₃·6H₂O (10) | CH₂Cl₂ | rt | 24 | 75 | 90:10 |
| 2 | FeCl₃·6H₂O (10) | CH₂Cl₂ | 50 | 12 | 80 | 92:8 |
Protocol 2: Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines[5]
This protocol outlines a multi-step synthesis starting from an enantiopure epoxide and an amino alcohol.
Step-by-Step Methodology:
-
Epoxide Opening: React the enantiopure epoxide (1.0 equiv) with an excess of the amino alcohol (e.g., 4-fold excess) in a suitable solvent like n-propanol at reflux. This yields the amino diol.
-
N-Tosylation: Selectively protect the nitrogen of the amino diol with tosyl chloride (1.1 equiv) in the presence of a base like triethylamine (2.0 equiv) in dichloromethane at 0 °C.
-
Cyclization: Cyclize the N-tosylated diol using a one-step hydroxyl activation and ring closure method.
-
N-Deprotection: Remove the tosyl group to obtain the final trans-2,5-disubstituted morpholine.
Visualizations
Decision-Making Workflow for Diastereoselective Morpholine Synthesis
Caption: A decision tree for selecting a synthetic strategy.
General Reaction Scheme for Metal-Catalyzed Morpholine Synthesis
Caption: Metal-catalyzed synthesis of 2,6-disubstituted morpholines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 2-Ethylmorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into a common challenge in modern synthesis: the deactivation of catalysts in reactions involving 2-Ethylmorpholine. As a sterically hindered tertiary amine, this compound is a valuable building block, but its inherent chemical nature can pose significant hurdles to catalytic efficiency. This document provides a structured approach to understanding, diagnosing, and overcoming these challenges to ensure robust and reproducible reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Deactivation
This section addresses the fundamental mechanisms of catalyst deactivation caused by this compound.
Q1: What is the primary mechanism by which this compound deactivates metal catalysts?
A: The principal deactivation mechanism is poisoning .[1][2][3] this compound, like other N-heterocycles and tertiary amines, possesses a lone pair of electrons on its nitrogen atom. This lone pair can strongly coordinate to the active metal centers (e.g., Palladium, Nickel, Platinum, Rhodium) of the catalyst. This process, known as chemisorption, blocks these active sites, preventing reactant molecules from accessing them and thus halting or significantly slowing the catalytic cycle.[3][4][5]
Q2: Are all types of catalysts equally susceptible to poisoning by this compound?
A: No, susceptibility varies. Catalysts with coordinatively unsaturated, electron-deficient metal centers are particularly vulnerable. For instance, low-valent palladium (Pd(0)) or nickel (Ni(0)) species, which are crucial intermediates in many cross-coupling reactions, are readily poisoned.[6][7] In contrast, catalysts with bulky, electron-donating ligands can sterically shield the metal center and electronically saturate it, reducing its affinity for the morpholine nitrogen.[8] Similarly, heterogeneous catalysts can be poisoned, though the effect might be modulated by the nature of the support material.[5]
Q3: Besides poisoning, are there other deactivation pathways to consider?
A: Yes. While poisoning is the most direct mechanism, two other processes can occur, often exacerbated by reaction conditions:
-
Fouling/Coking: At elevated temperatures, organic molecules like this compound or reaction byproducts can decompose, leading to the deposition of carbonaceous residues (coke) on the catalyst surface.[1] This physically blocks pores and active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal nanoparticles on a heterogeneous catalyst support to agglomerate into larger, less active particles.[1][9] This irreversible process reduces the available catalytic surface area.
Q4: Can impurities in my this compound reagent be a source of deactivation?
A: Absolutely. Commercial reagents can contain impurities that are potent catalyst poisons, such as sulfur or other nitrogen-containing compounds.[1][10] It is crucial to use high-purity reagents or implement a feedstock purification step to minimize the introduction of external poisons.[10][11]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic framework for identifying the cause of catalyst deactivation and implementing corrective actions.
| Observed Problem | Potential Root Cause(s) | Recommended Diagnostic & Corrective Actions |
| Rapid and complete loss of activity early in the reaction. | Severe Catalyst Poisoning: Strong, irreversible binding of this compound or a potent impurity from the feedstock.[1][3] | 1. Verify Reagent Purity: Analyze the this compound and other starting materials for impurities (e.g., via GC-MS). Purify feedstock if necessary.[10][11] 2. Incremental Substrate Addition: Instead of adding all the this compound at once, add it slowly over time. This maintains a low instantaneous concentration, reducing the rate of poisoning.[8] 3. Modify Ligand Environment: Switch to a catalyst system with bulky, electron-rich ligands (e.g., biarylphosphines, N-Heterocyclic Carbenes) to protect the metal center.[8] |
| Gradual decline in reaction rate over an extended period. | Reversible Poisoning or Fouling (Coking): Weaker, competitive binding of the amine, or slow buildup of carbonaceous deposits on the catalyst surface.[1] | 1. Optimize Temperature: Lowering the reaction temperature can sometimes disfavor amine coordination and will reduce the rate of coke formation.[1][12] 2. Increase Catalyst Loading: A modest increase in catalyst loading may compensate for the gradual deactivation, though this is not always economically viable. 3. Post-Reaction Analysis: Characterize the spent catalyst (e.g., using TGA, TEM) to confirm the presence of coke. If confirmed, proceed to regeneration protocols. |
| Reaction works well initially but fails upon catalyst recycling. | Irreversible Poisoning, Sintering, or Leaching: The catalyst is permanently damaged during the first run. High temperatures may cause sintering, or the active metal may be leaching into the solution.[1][13] | 1. Analyze for Leaching: Measure the metal content in the reaction solution post-filtration using ICP-MS. 2. Reduce Thermal Stress: Ensure the reaction temperature is not exceeding the thermal stability limit of the catalyst. Implement strict temperature control.[9] 3. Implement a Regeneration Protocol: Before recycling, attempt to regenerate the catalyst to remove poisons or coke. See Protocol 2 below.[14][15] |
| Poor reproducibility between batches. | Variability in Reagent Purity or Reaction Setup: Inconsistent levels of poisons in reagents or exposure to air/moisture.[8] | 1. Standardize Reagent Source & Purity: Use reagents from the same batch and of the highest available purity for all experiments.[10] 2. Ensure Inert Atmosphere: Metal catalysts, particularly in their active low-valent states, are sensitive to oxygen. Ensure all reactions are conducted under a strictly inert atmosphere (Argon or Nitrogen).[8] |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and addressing catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Section 3: Proactive Strategies and Mitigation Protocols
Beyond troubleshooting, proactive measures can significantly extend catalyst lifetime and improve reaction performance.
Mechanism of Catalyst Poisoning by this compound
The diagram below illustrates the fundamental poisoning mechanism where the nitrogen atom of this compound coordinates to a generic metal active site on a catalyst support, rendering it inactive.
Caption: Mechanism of active site poisoning by this compound.
Protocol 1: Mitigating Catalyst Poisoning via Slow Addition of this compound
This protocol is designed for a generic cross-coupling reaction to minimize catalyst deactivation by maintaining a low concentration of the amine poison throughout the reaction.[8]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl halide (Reactant A)
-
Coupling partner (Reactant B)
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Syringe pump
Procedure:
-
Reactor Setup: To a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet, add the palladium catalyst, aryl halide, coupling partner, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Initial Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Prepare Amine Solution: In a separate flame-dried flask, prepare a solution of this compound in a small amount of the degassed solvent.
-
Slow Addition: Draw the this compound solution into a gas-tight syringe and place it on a syringe pump. Once the reaction mixture has reached the target temperature, begin the slow addition of the amine solution over several hours (e.g., 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and proceed with standard aqueous work-up and purification procedures.
Protocol 2: General Regeneration of a Fouled Heterogeneous Catalyst (e.g., Pd/C)
This protocol describes a method for regenerating a catalyst that has been deactivated by the deposition of organic residues (coking/fouling).[14][15]
Safety Note: This procedure involves heating in the presence of air and should be performed in a well-ventilated fume hood.
Procedure:
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a solvent that is a good solvent for all reactants and products (e.g., ethyl acetate, followed by methanol) to remove physically adsorbed species. Repeat this wash 3-5 times.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Calcination (Coke Removal):
-
Place the dried, spent catalyst in a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature (e.g., 5 °C/min) under a flow of air to a target temperature of 350-450 °C. The optimal temperature depends on the catalyst's thermal stability.[15]
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of carbonaceous deposits.
-
-
Reduction (for Oxide-Supported Metal Catalysts):
-
After cooling to room temperature under an inert atmosphere, the active metal may be in an oxidized state.
-
If required for activity, the catalyst must be re-reduced. This is typically done under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at an elevated temperature, specific to the catalyst manufacturer's recommendations.
-
-
Storage: Store the regenerated catalyst under an inert atmosphere until its next use.
Catalyst Deactivation and Regeneration Cycle
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csc.com.tw [csc.com.tw]
- 15. mdpi.com [mdpi.com]
Stability of 2-Ethylmorpholine under acidic and basic conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylmorpholine. This resource provides in-depth guidance on assessing and managing the stability of this compound under acidic and basic conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what factors can influence it?
This compound, a tertiary amine, is a relatively stable organic compound. Its stability is largely attributed to the saturated morpholine ring. However, like most organic molecules, its stability is not absolute and can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can promote degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Oxidizing Agents: The presence of oxidizing agents can lead to N-oxidation or ring cleavage.
-
Light: Although not extensively documented for this specific molecule, photolytic degradation is a potential pathway for many organic compounds.
The morpholine ring itself is generally stable, and its derivatives are used as corrosion inhibitors in high-temperature steam systems, which speaks to their inherent robustness.[1][2][3] However, in a laboratory or pharmaceutical setting, precise control and understanding of its stability profile under specific stress conditions are crucial.
Q2: How does the structure of this compound contribute to its basicity and potential reactivity?
This compound possesses a nitrogen atom within the morpholine ring, which has a lone pair of electrons, making it a Brønsted-Lowry base. The presence of the ethyl group, an electron-donating alkyl group, increases the electron density on the nitrogen atom through a positive inductive effect. This enhanced electron density makes the lone pair more available to accept a proton, rendering this compound basic.
The ether linkage within the morpholine ring, however, has a slight electron-withdrawing effect, which can make morpholine and its derivatives slightly less basic than their piperidine counterparts.[2] This basicity is a key factor in its reactivity, particularly in acidic solutions where the nitrogen can be protonated, potentially initiating degradation pathways.
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
While specific degradation pathways for this compound are not extensively reported in the literature, we can infer potential pathways based on the chemistry of morpholine and related N-alkylated amines.
-
Acidic Conditions: Under strong acidic conditions, the primary degradation pathway is likely to be acid-catalyzed hydrolysis of the ether linkage, leading to ring-opening. This would be initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water. The protonated amine would make the molecule more susceptible to such an attack. A potential degradation product could be N-ethyl-diethanolamine.
-
Basic Conditions: this compound is expected to be more stable under basic conditions compared to acidic conditions. The lone pair on the nitrogen is less likely to be involved in reactions that would destabilize the ring. Degradation under basic conditions, if it occurs, would likely require harsh conditions (e.g., high temperature) and may proceed through different mechanisms, such as elimination reactions if a suitable leaving group were present on the ring, which is not the case for this compound itself.
It is important to note that these are predicted pathways, and empirical forced degradation studies are essential to identify the actual degradation products for your specific experimental conditions.[4][5][6]
Troubleshooting Guide: Forced Degradation Studies
Issue 1: I am not observing any degradation of this compound under my initial stress conditions.
Potential Cause & Solution:
This is a common scenario, as this compound is a relatively stable molecule. The lack of degradation suggests that the stress conditions are not sufficiently stringent.
-
For Acidic/Basic Hydrolysis:
-
Increase Acid/Base Concentration: If you started with a mild acid (e.g., 0.01 M HCl) or base (e.g., 0.01 M NaOH), incrementally increase the concentration (e.g., to 0.1 M, 1 M, or even higher).
-
Increase Temperature: If the experiment is being conducted at room temperature, consider increasing the temperature to 50-60 °C.[5] A good starting point is to reflux the solution for a set period.
-
Extend Exposure Time: If you are still not seeing degradation, extend the duration of the stress test from a few hours to 24-48 hours.
-
Workflow for Optimizing Stress Conditions:
Caption: Workflow for optimizing stress conditions in forced degradation studies.
Issue 2: I am observing more than 20% degradation of this compound, making it difficult to identify primary degradation products.
Potential Cause & Solution:
Excessive degradation can lead to the formation of secondary and tertiary degradation products, complicating the analysis and interpretation of the degradation pathway. The goal of a forced degradation study is typically to achieve 5-20% degradation.[5]
-
Reduce Stress Conditions:
-
Decrease Acid/Base Concentration: If you are using a high concentration of acid or base, reduce it.
-
Lower the Temperature: If the reaction is being heated, conduct it at a lower temperature or at room temperature.
-
Shorten Exposure Time: Reduce the duration of the stress test. It is advisable to take time-point samples to monitor the progression of degradation.
-
Issue 3: I am having trouble analyzing my stressed samples of this compound and its potential degradation products.
Potential Cause & Solution:
Analytical challenges can arise from the polarity of this compound and its potential degradation products, as well as matrix effects from the stress conditions.
-
For HPLC Analysis:
-
Column Selection: A C18 column may not provide sufficient retention for the polar this compound. Consider using a polar-embedded or a HILIC column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of amines. Buffering the mobile phase around the pKa of this compound (approximately 9.0) can be beneficial, but be mindful of column stability at high pH. Using a mobile phase with a low pH (e.g., with formic or acetic acid) will protonate the amine, which can improve its interaction with some stationary phases.
-
Derivatization: If direct analysis is challenging, consider derivatization to a less polar, more easily detectable compound.[7][8]
-
-
For GC-MS Analysis:
-
Derivatization: this compound is a polar compound and may exhibit poor peak shape and tailing on standard non-polar GC columns. Derivatization is often necessary to improve its volatility and chromatographic performance.[7][9] A common method for secondary amines like morpholine is nitrosation to form the more volatile N-nitrosomorpholine.[7][9]
-
Column Selection: If analyzing without derivatization, a base-deactivated column is recommended to minimize peak tailing.[10]
-
Hypothetical Acid-Catalyzed Degradation Pathway of this compound:
Caption: A hypothetical pathway for the acid-catalyzed degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours. It is recommended to take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation progress.
-
-
Neutralization: After the desired time, cool the sample to room temperature and carefully neutralize it with a suitable base (e.g., 1 M sodium hydroxide) to a pH of approximately 7.
-
Sample Analysis: Analyze the neutralized sample and a non-stressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS, or GC-MS).
Protocol 2: Forced Degradation by Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours. As with acid hydrolysis, taking intermediate time point samples is advisable.
-
-
Neutralization: After the desired time, cool the sample to room temperature and carefully neutralize it with a suitable acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.
-
Sample Analysis: Analyze the neutralized sample and a non-stressed control sample using a validated stability-indicating analytical method.
Data Summary
| Stress Condition | Reagent | Temperature | Time | Expected Outcome | Potential Primary Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 5-20% degradation | N-ethyl-diethanolamine |
| Basic Hydrolysis | 1 M NaOH | 60°C | 24 hours | Minimal to no degradation | To be determined empirically |
References
- 1. Morpholine (EHC 179, 1996) [inchem.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. benchchem.com [benchchem.com]
- 10. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 2-Ethylmorpholine
Technical Support Center: 2-Ethylmorpholine Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of this compound. As a basic amine, this compound presents specific chromatographic challenges that require a systematic and well-understood approach to resolve. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Part 1: Foundational Understanding
Q1: What is peak tailing and why is it a critical problem in my analysis?
In an ideal HPLC separation, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[1] This asymmetry indicates an issue with the interaction between your analyte and the HPLC system or a problem with the system's fluidic path.
Quantitatively, peak tailing is often measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.2 is generally considered indicative of significant tailing.[2][3]
Consequences of Peak Tailing:
-
Inaccurate Quantification: Peak integration software can struggle to accurately determine the start and end of a tailing peak, leading to imprecise and inaccurate area calculations.[1]
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to quantify individual components in a complex mixture.[1]
-
Decreased Sensitivity: As a peak broadens and tails, its height decreases. This lowers the signal-to-noise ratio, negatively impacting the limit of detection (LOD) and limit of quantification (LOQ).
Q2: My primary issue is with this compound. Why is this specific compound so prone to peak tailing?
This compound is a basic compound containing a tertiary amine functional group. This chemical characteristic is the primary reason it is susceptible to peak tailing in reversed-phase HPLC. The issue arises from a secondary retention mechanism involving the stationary phase.[3]
Most reversed-phase HPLC columns use silica particles as the support material. Even with advanced manufacturing, the silica surface contains residual, unreacted silanol groups (Si-OH).[4][5] At a typical mobile phase pH (e.g., above 3-4), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[3][6]
Your basic analyte, this compound, will be protonated and positively charged (R₃NH⁺) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites. This interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.[1][4]
References
Technical Support Center: Scaling the Synthesis of Chiral 2-Ethylmorpholine
Welcome to the technical support center for the synthesis of chiral 2-ethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the scalable synthesis of this important chiral building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research and development.
The Challenge of Scalable Chiral this compound Synthesis
Chiral this compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. The challenge lies not just in its synthesis, but in achieving high enantiomeric purity on a large scale in a cost-effective and reproducible manner. This guide will navigate the common hurdles and provide robust solutions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and scale-up of chiral this compound.
Question: My reaction is showing low enantioselectivity. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity is a common issue when scaling up asymmetric reactions. The root cause often lies in subtle deviations from optimal reaction conditions that become magnified at a larger scale.
-
Catalyst Activity and Loading: On a larger scale, ensuring uniform distribution and activity of the chiral catalyst is critical.
-
Troubleshooting:
-
Catalyst Purity: Ensure the catalyst is of high purity and has been stored correctly to prevent degradation.
-
Catalyst Loading: While it may be tempting to reduce catalyst loading for cost reasons on a large scale, this can sometimes lead to a decrease in enantioselectivity. It is crucial to re-optimize the catalyst loading at the intended scale.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in a higher proportion of the non-selective background reaction. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.
-
Troubleshooting:
-
Exotherm Control: The synthesis of this compound can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to an increase in the reaction temperature and a corresponding drop in enantioselectivity. Implement a robust cooling system and consider slower addition of reagents to control the exotherm.
-
Precise Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature throughout the reactor.
-
-
-
Solvent Purity: The presence of impurities in the solvent can sometimes interfere with the catalyst.
-
Troubleshooting:
-
Solvent Grade: Use a high-purity, anhydrous solvent. On a larger scale, it is advisable to test the solvent for any potential catalyst poisons.
-
-
Question: I am observing a significant amount of a side-product, leading to low yield and difficult purification. How can I minimize its formation?
Answer:
Side-product formation is often exacerbated at scale due to longer reaction times and potential temperature gradients.
-
Common Side-Products: A common side-product in the synthesis of this compound is the over-alkylation or dimerization of reactants.
-
Troubleshooting:
-
Stoichiometry and Reagent Addition: Carefully control the stoichiometry of your reactants. On a large scale, it is often beneficial to add one of the reactants slowly over time to maintain a low concentration and minimize side reactions.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC). Quench the reaction as soon as it reaches completion to avoid the formation of degradation products or side-products from prolonged reaction times.
-
-
Question: The purification of my chiral this compound by chromatography is proving to be inefficient and not scalable. What are my alternatives?
Answer:
While chiral chromatography is an excellent analytical tool, it is often not economically viable for large-scale purification.
-
Alternative Purification Strategies:
-
Diastereomeric Salt Resolution: This is a classical and often highly effective method for resolving chiral amines at scale.
-
Process: React the racemic this compound with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.
-
Optimization: The choice of resolving agent and solvent system is crucial and requires experimental optimization to achieve high diastereomeric purity and yield.
-
-
Enzymatic Resolution: Biocatalysis can offer a highly selective and environmentally friendly alternative.
-
Process: Use a lipase or another suitable enzyme to selectively acylate one enantiomer of the this compound, allowing for the separation of the acylated product from the unreacted enantiomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chiral this compound?
A1: The most common strategies include:
-
Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to directly produce the desired enantiomer. A notable example is the asymmetric aminohydroxylation of an appropriate olefin.
-
Resolution of a Racemic Mixture: This involves synthesizing racemic this compound and then separating the enantiomers, often through diastereomeric salt formation as discussed above.
-
From the Chiral Pool: This approach utilizes a readily available enantiomerically pure starting material, such as a chiral amino acid, and converting it into the target molecule through a series of chemical transformations.
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A2: The most reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a suitable chiral stationary phase. It is essential to develop a robust analytical method and validate it by running a sample of the racemic mixture to ensure baseline separation of the two enantiomeric peaks.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3:
-
Exotherm Management: As mentioned, be prepared for a significant exotherm and have an adequate cooling system in place.
-
Reagent Handling: Handle all chemicals, especially corrosive or flammable ones, in a well-ventilated area and with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be aware of any potential for gas evolution and ensure the reactor is equipped with a proper pressure relief system.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic this compound
Objective: To separate the enantiomers of this compound via fractional crystallization of diastereomeric salts.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve racemic this compound in methanol in a suitable reactor.
-
In a separate vessel, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Allow the mixture to stir at room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize out of solution. The time required for crystallization will vary and should be monitored.
-
Filter the solid salt and wash it with a small amount of cold methanol.
-
To check the diastereomeric purity, a small sample of the salt can be treated with a base to liberate the free amine, which can then be analyzed by chiral HPLC or GC.
-
Recrystallize the salt from fresh methanol until the desired diastereomeric purity is achieved.
-
Combine all the purified salt and dissolve it in water.
-
Add a sufficient amount of a strong base, such as 2M NaOH solution, to deprotonate the amine and dissolve the salt.
-
Extract the liberated chiral this compound with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Data Presentation
Table 1: Comparison of Chiral Synthesis Strategies for this compound
| Strategy | Pros | Cons | Scalability |
| Asymmetric Synthesis | - Direct route to the desired enantiomer- High potential for atom economy | - Catalyst can be expensive- Requires careful optimization of reaction conditions | Good, with careful process control |
| Diastereomeric Salt Resolution | - Well-established and robust technology- Can be highly effective for certain substrates | - Theoretical maximum yield is 50%- Requires screening of resolving agents and solvents | Excellent |
| Enzymatic Resolution | - High enantioselectivity- Mild reaction conditions- Environmentally friendly | - Enzymes can be sensitive to reaction conditions- May require co-factor regeneration | Moderate to Good |
Visualizations
Caption: Workflow for Chiral Resolution.
Caption: Decision Tree for Troubleshooting.
Validation & Comparative
The Understated Virtuoso: A Comparative Study of Morpholine-Based Organocatalysts in Asymmetric Synthesis
For the discerning researcher in drug development and the broader scientific community, the quest for efficient, selective, and robust catalytic systems is perpetual. While pyrrolidine-based organocatalysts, such as proline and its derivatives, have long held the spotlight in asymmetric synthesis, a nuanced understanding of alternative scaffolds can unlock new avenues for molecular complexity and efficiency. This guide presents a comparative analysis of morpholine-based organocatalysts, aiming to provide a data-driven perspective on their performance, particularly in contrast to their more celebrated pyrrolidine counterparts. We will delve into the mechanistic intricacies that govern their reactivity and furnish detailed experimental protocols to empower researchers to validate these findings in their own laboratories.
The Morpholine Scaffold: Beyond a Mere Pyrrolidine Analogue
Historically, morpholine-based organocatalysts have been perceived as less reactive than their pyrrolidine-containing cousins. This perception is rooted in fundamental electronic and conformational properties. The presence of the electron-withdrawing oxygen atom in the morpholine ring is known to decrease the nucleophilicity of the crucial enamine intermediate formed during the catalytic cycle.[1][2] Furthermore, the six-membered ring of morpholine exhibits a more pronounced pyramidalization at the nitrogen atom, which can hinder the optimal orbital overlap required for efficient catalysis.[1][2]
However, recent advancements in catalyst design have challenged this dogma. Judicious substitution on the morpholine ring, particularly the introduction of β-amino acid functionalities, has given rise to a new class of highly efficient organocatalysts. These catalysts not only match but in certain aspects, surpass the performance of traditional systems, especially in terms of catalyst loading and substrate economy.
Head-to-Head: Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins serves as a robust benchmark for evaluating the efficacy of enamine-based organocatalysis. Here, we present a direct comparison of a series of novel β-morpholine amino acid-based catalysts with the performance profile of typical pyrrolidine-based systems.
A recent study introduced four innovative β-morpholine amino acid catalysts (I-IV), demonstrating their exceptional performance in the 1,4-addition of propanal to β-nitrostyrene.[3] A key finding was the ability to achieve high yields and stereoselectivities with a remarkably low catalyst loading of just 1 mol%, a significant improvement over the often required 10-20 mol% for many pyrrolidine-based catalysts.[2]
Comparative Performance Data:
| Catalyst | Yield (%)[3] | dr (syn:anti)[3] | ee (%)[3] | Catalyst Loading (mol%)[3] |
| Morpholine I | 95 | >99:1 | 95 | 1 |
| Morpholine II | 93 | >99:1 | 92 | 1 |
| Morpholine III | 96 | >99:1 | 96 | 1 |
| Morpholine IV | 94 | >99:1 | 93 | 1 |
| (S)-Proline | ~90 | ~95:5 | ~97 | 10-20[2] |
Table 1: Performance of β-morpholine amino acid catalysts in the Michael addition of propanal to β-nitrostyrene. Data for (S)-Proline is a representative range from the literature for similar reactions.
This data underscores the remarkable efficiency of these novel morpholine-based catalysts. The ability to operate at significantly lower loadings not only reduces cost but also simplifies product purification, a critical consideration in process development.
The Causality Behind the Enhanced Performance: A Mechanistic Insight
The superior performance of these β-morpholine amino acid catalysts can be attributed to a well-defined transition state that overcomes the inherent electronic disadvantages of the morpholine scaffold. Computational studies have revealed a highly organized transition state where the carboxylic acid moiety of the catalyst plays a crucial dual role.[3] It acts as a Brønsted acid to activate the nitroolefin and as a Brønsted base to deprotonate the iminium ion, facilitating catalyst turnover. This intricate hydrogen-bonding network effectively shields one face of the enamine, leading to high stereocontrol.
Caption: Generalized catalytic cycle for the morpholine-catalyzed Michael addition.
Experimental Protocols: A Guide to Self-Validation
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for both the synthesis of a representative β-morpholine amino acid catalyst and its application in the asymmetric Michael addition.
Synthesis of a Representative β-Morpholine Amino Acid Catalyst (Catalyst I)
This protocol is a generalized representation based on the synthetic scheme for catalyst I as described in the literature.[3]
Caption: Synthetic workflow for a β-morpholine amino acid catalyst.
Step-by-Step Procedure:
-
Amino Alcohol Formation: To a solution of the starting amino acid (1.0 eq) in an appropriate solvent (e.g., THF), add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC).
-
N-Benzylation: The resulting amino alcohol is dissolved in a suitable solvent (e.g., methanol), and benzaldehyde (1.1 eq) is added, followed by a reducing agent (e.g., NaBH₄). The reaction is stirred until the imine intermediate is fully reduced.
-
Morpholine Ring Formation: The N-benzylated amino alcohol is reacted with (R)-epichlorohydrin in the presence of a Lewis acid (e.g., Yb(OTf)₃) to facilitate the cyclization, affording the morpholine core.
-
Protecting Group Manipulation: The secondary amine is protected with a Boc group, followed by hydrogenolysis to remove the benzyl group.
-
Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach) to yield the final β-morpholine amino acid catalyst.
Asymmetric Michael Addition Protocol
Materials:
-
β-Morpholine amino acid catalyst (1 mol%)
-
Aldehyde (1.0 eq)
-
Nitroolefin (1.2 eq)
-
Organic solvent (e.g., CH₂Cl₂)
-
N-Methylmorpholine (NMM) (as a co-catalyst, if the catalyst is in its salt form)
Procedure:
-
To a stirred solution of the β-morpholine amino acid catalyst in the chosen solvent at room temperature, add the aldehyde.
-
After a brief stirring period (approx. 10 minutes), add the nitroolefin.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Broadening the Horizon: Morpholine Catalysts in Other Asymmetric Transformations
While the Michael addition showcases the potential of modern morpholine-based organocatalysts, their application in other key asymmetric reactions is an area of active investigation. Preliminary studies have shown the promise of "bimorpholine" structures in asymmetric aldol reactions, where the C2-symmetric scaffold with four hydrogen bond acceptor sites leads to high stereoselectivity.[2] However, direct, quantitative comparisons with benchmark catalysts like proline and MacMillan's imidazolidinones in a wide range of aldol, Mannich, and Diels-Alder reactions are still emerging in the literature. The development of a broader data set for these comparisons will be crucial in fully defining the scope and utility of morpholine-based organocatalysis.
Conclusion: A Promising Future for a Once-Overlooked Scaffold
The narrative of morpholine-based organocatalysts is a compelling example of how innovative catalyst design can overcome perceived limitations. The development of β-morpholine amino acids has demonstrated that this scaffold is not merely a less reactive alternative to pyrrolidine but a platform for highly efficient and selective catalysts that can operate at remarkably low loadings. While the body of comparative data is most mature for the Michael addition, the promising results in this area should inspire further exploration of morpholine-based catalysts in a wider array of asymmetric transformations. For researchers and drug development professionals, the morpholine scaffold represents a valuable and increasingly powerful tool in the ever-expanding arsenal of asymmetric organocatalysis.
References
A Comparative Guide to the Validation of 2-Ethylmorpholine Analytical Methods for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a procedural step but a cornerstone of regulatory approval and patient safety.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Ethylmorpholine, a critical component in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only the "how" but the "why" behind experimental choices, ensuring a scientifically sound and defensible validation package for regulatory submission.
The Imperative of Method Validation in a Regulatory Environment
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring that the measurements are accurate, reliable, and reproducible.[1][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of analytical methods to ensure product quality and patient safety.[2][5] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for the validation of analytical procedures.[6][7][8][9][10]
This compound, with its potential to be a process-related impurity or a starting material, requires a robust analytical method for its quantification to ensure it is within acceptable limits in the final drug substance. The choice of the analytical method and the thoroughness of its validation are critical for a successful regulatory submission.[11]
Comparative Analysis of Analytical Techniques for this compound
The selection of an appropriate analytical technique is the first critical decision in method development. For a polar, secondary amine like this compound, the two most common and powerful analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[12] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12] |
| Sample Volatility | Requires volatile and thermally stable analytes or derivatization.[13][14] | Suitable for non-volatile and thermally labile compounds.[15] |
| Derivatization | Often necessary for polar amines like this compound to increase volatility and improve peak shape.[14] | Often not required, allowing for direct analysis.[12] |
| Instrumentation | GC system coupled to a mass spectrometer.[12] | HPLC system with a choice of detectors (e.g., UV, MS).[12] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM) in MS.[12] | Varies with the detector; MS detectors offer high sensitivity.[12] |
| Resolution | High-efficiency capillary columns provide excellent resolution.[12] | Excellent resolution is achievable with a wide variety of stationary phases.[12] |
| Analysis Time | Typically offers faster analysis times.[12] | Can range from a few minutes to over an hour.[12] |
Deeper Dive: Justifying the Choice of Method
Gas Chromatography-Mass Spectrometry (GC-MS):
GC is a powerful technique for separating volatile and semi-volatile compounds.[13] However, direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and column interactions.[14] To overcome this, a derivatization step is often employed to convert the amine into a less polar, more volatile derivative.[14] A common approach for secondary amines is nitrosation to form a stable N-nitrosamine derivative, which is amenable to GC analysis.[16][17]
The coupling of GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte, even at trace levels.[18]
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[15] For the analysis of this compound, a reversed-phase HPLC method could be developed. However, due to the polar nature and lack of a strong chromophore in this compound, detection can be a challenge.
UV detection would likely have low sensitivity. Therefore, coupling HPLC with a mass spectrometer (LC-MS) would be the preferred approach for achieving the required sensitivity and selectivity.[19] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be considered, but these may offer lower sensitivity than MS.
A Validated GC-MS Method for this compound: A Step-by-Step Protocol
Based on established methods for the analysis of morpholine, a robust and sensitive GC-MS method involving derivatization is presented here as a primary recommendation.[16][17][20]
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard (Purity ≥ 95%)
-
Hydrochloric acid (HCl), 0.05 M
-
Saturated sodium nitrite (NaNO₂) solution
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Sample matrix
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with deionized water to create working standards at appropriate concentrations for the calibration curve.
3. Sample Preparation and Derivatization:
-
Accurately weigh or pipette the sample into a suitable vial.
-
Add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂ solution.[17]
-
Vortex the mixture and heat at 40°C for 5 minutes.[17]
-
After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso-2-ethylmorpholine derivative.[17]
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to an autosampler vial.
4. GC-MS Instrumental Parameters (Representative):
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[20]
-
Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or similar mid-polarity column.[16]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[16]
-
Injector Temperature: 250°C.[20]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[20]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[20]
-
MS Source Temperature: 230°C.[20]
-
MS Quadrupole Temperature: 150°C.[20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitroso-2-ethylmorpholine.
Validation of the Analytical Method: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[1][10] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[3][7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[3][21] | The peak for this compound should be well-resolved from other peaks, and there should be no interference at the retention time of the analyte in the blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[1][3] | Correlation coefficient (r²) ≥ 0.999.[16] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3] | For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value.[1][3] | The mean recovery should be within 90-110% for non-regulated products. For pharmaceuticals, 100 ± 2% is typical for an assay.[22] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][3] Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate Precision (inter-assay precision): RSD ≤ 5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][3] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3] | Typically determined at a signal-to-noise ratio of 10:1 and validated for precision and accuracy.[23] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][3] | System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Validation Workflow Logic
Caption: Logical flow of the analytical method validation process.
Data Interpretation and Troubleshooting
A critical aspect of method validation is the interpretation of the data and the ability to troubleshoot any issues that arise. For instance, poor peak shape in the GC-MS analysis could indicate incomplete derivatization or issues with the GC column. In such cases, optimizing the derivatization reaction conditions (e.g., time, temperature, reagent concentration) or using a new column would be necessary.
System suitability tests (SSTs) are an integral part of the analytical procedure and are performed before and during the analysis to ensure the system is performing adequately.[3] Typical SST parameters include peak resolution, tailing factor, and the precision of replicate injections.
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and the stringent requirements of regulatory agencies. While both GC-MS and HPLC-MS are viable options, the GC-MS method with derivatization often provides a more robust and sensitive approach for the analysis of small, polar amines.
This guide provides a comprehensive framework for the development and validation of such a method. By following a systematic approach, grounded in scientific principles and regulatory guidelines, researchers and drug development professionals can build a strong and defensible analytical method validation package, ultimately contributing to a smoother and more successful regulatory submission.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjarr.com [wjarr.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. regulink.com [regulink.com]
- 12. benchchem.com [benchchem.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. benchchem.com [benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Routes of 2-Substituted Morpholines for Medicinal Chemistry
The morpholine ring, particularly when substituted at the 2-position, is a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and modulation of basicity compared to its piperidine counterpart, have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the key synthetic strategies to access 2-substituted morpholines, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate route for their specific applications. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols for benchmark transformations.
The Strategic Importance of the 2-Substituted Morpholine Moiety
The substitution at the C2 position of the morpholine ring introduces a critical chiral center adjacent to the ring oxygen. This structural feature allows for precise three-dimensional positioning of substituents, enabling fine-tuning of interactions with biological targets. Consequently, 2-substituted morpholines are integral components of numerous clinically approved drugs and investigational new drug candidates.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-substituted morpholines can be broadly categorized into three main approaches:
-
Classical Cyclization Strategies: These foundational methods typically involve the intramolecular cyclization of acyclic precursors, often derived from readily available amino alcohols.
-
Chiral Pool Synthesis: This approach leverages the inherent chirality of natural products, such as amino acids, to construct enantiomerically pure morpholine derivatives.
-
Modern Catalytic Methods: These cutting-edge techniques employ transition metal, organo-, or photocatalysts to achieve high levels of stereocontrol and efficiency, often under mild reaction conditions.
The following sections will provide a detailed comparison of these strategies, highlighting their respective advantages and limitations.
Classical Cyclization of N-(2-Hydroxyethyl)amine Derivatives
The intramolecular cyclization of N-substituted-2-aminoethanol derivatives represents one of the most direct and long-standing approaches to the morpholine core. The general strategy involves the formation of a C-O or C-N bond to close the six-membered ring.
Mechanistic Rationale
The key transformation is typically an intramolecular Williamson ether synthesis or a related nucleophilic substitution reaction. An N-substituted amino alcohol is first alkylated on the nitrogen with a two-carbon unit bearing a leaving group. Subsequent intramolecular cyclization via the hydroxyl group attacking the electrophilic carbon center furnishes the morpholine ring. Alternatively, a pre-formed N-(2-hydroxyethyl)amine can be reacted with an electrophile that introduces the C2-substituent and a leaving group, setting the stage for cyclization.
Key Advantages:
-
Simplicity and Cost-Effectiveness: Often utilizes readily available and inexpensive starting materials.
-
Scalability: Many classical procedures are amenable to large-scale synthesis.
Limitations:
-
Harsh Reaction Conditions: Can require strong bases, high temperatures, or the use of hazardous reagents.
-
Limited Stereocontrol: Achiral starting materials will produce racemic products, and diastereoselectivity can be challenging to control.
-
Functional Group Tolerance: The often harsh conditions can limit the compatibility with sensitive functional groups.
Chiral Pool Synthesis: Leveraging Nature's Chirality
The use of enantiomerically pure starting materials derived from the chiral pool, most notably amino acids, is a powerful strategy for the asymmetric synthesis of 2-substituted morpholines.
Strategic Approach
A common approach begins with the reduction of the carboxylic acid moiety of an N-protected α-amino acid to the corresponding amino alcohol. This chiral amino alcohol then serves as a key building block. Subsequent N-alkylation with a suitable two-carbon electrophile, followed by intramolecular cyclization, yields the desired enantiopirically enriched 2-substituted morpholine. The substituent at the 2-position is directly derived from the side chain of the starting amino acid.
Key Advantages:
-
Excellent Enantiocontrol: The stereochemistry at the C2 position is predetermined by the chirality of the starting material.
-
Access to Diverse Substituents: The vast array of commercially available natural and unnatural amino acids provides access to a wide range of C2-substituted morpholines.
Limitations:
-
Multi-step Sequences: These syntheses can be lengthy, often requiring protection/deprotection steps, which can lower the overall yield.
-
Limited to Available Chiral Precursors: The diversity of accessible structures is ultimately constrained by the availability of the corresponding chiral starting materials.
Modern Catalytic Methods: Precision and Efficiency
Recent years have witnessed a surge in the development of sophisticated catalytic methods for the synthesis of 2-substituted morpholines, offering unprecedented levels of stereocontrol and functional group tolerance.
Asymmetric Hydrogenation of Dehydromorpholines
A powerful strategy involves the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. This "after cyclization" approach establishes the crucial C2-stereocenter in the final step.
-
Mechanistic Insight: A prochiral enamine or enamide within a dehydromorpholine precursor is hydrogenated using a chiral transition metal catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand. The chiral environment of the catalyst directs the facial selectivity of the hydride addition, leading to high enantiomeric excess. This method has been shown to be highly effective, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee)[1][2][3][4]. The reaction can be performed on a gram scale, highlighting its practical utility[2][4].
Organocatalytic Cycloetherification
Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of heterocyclic compounds. In the context of 2-substituted morpholines, chiral organocatalysts can promote enantioselective halocycloetherification reactions.
-
Causality in Action: A chiral catalyst, often a cinchona alkaloid derivative, activates a halogenating agent (e.g., N-chlorosuccinimide). This activated complex then delivers the halogen to one face of an appropriately positioned alkene in an acyclic amino alcohol precursor, inducing a stereoselective cyclization to form the chlorinated morpholine product with high enantiopurity.
Photocatalytic Diastereoselective Annulation
Visible-light photocatalysis offers a mild and efficient platform for the construction of complex molecular architectures. A recently developed method utilizes a photocatalytic, diastereoselective annulation strategy to synthesize 2-aryl morpholines.
-
Underlying Principle: This approach employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to generate a radical cation intermediate from an imine substrate. Subsequent intramolecular cyclization with a tethered alcohol proceeds with high diastereoselectivity to afford the trans-2,3-disubstituted morpholine products[5][6]. This method is notable for its use of readily available starting materials and its ability to construct complex morpholine scaffolds directly[5][7].
Comparative Data Summary
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Stereocontrol |
| Classical Cyclization | Simple, cost-effective, scalable | Harsh conditions, limited stereocontrol, poor functional group tolerance | Variable (Moderate to High) | Racemic or requires chiral resolution |
| Chiral Pool Synthesis | Excellent enantiocontrol, diverse substituents | Multi-step, limited by chiral precursor availability | Moderate to Good | Excellent (Enantiopure) |
| Asymmetric Hydrogenation | High yields, excellent enantioselectivity, atom economical | Requires specialized catalysts and equipment (high pressure) | High to Quantitative | Excellent (up to >99% ee)[1][2][3][4] |
| Organocatalytic Cycloetherification | Mild conditions, metal-free, high enantioselectivity | Substrate scope can be limited | Good to Excellent | Excellent |
| Photocatalytic Annulation | Mild conditions, high diastereoselectivity, direct access to complex scaffolds | Requires specialized photocatalytic setup | Good to Excellent | Excellent (Diastereoselective)[5][6] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine[4]
Synthesis of (R)-N-Cbz-2-phenylmorpholine
To a dried Schlenk tube are added [Rh(COD)2]SbF6 (2.6 mg, 0.005 mmol, 1 mol%) and (R,R,R)-SKP (3.7 mg, 0.00525 mmol, 1.05 mol%) under an argon atmosphere. Anhydrous and degassed dichloromethane (2 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (140.6 mg, 0.5 mmol, 1.0 equiv) is then added. The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 50 atm with hydrogen and the reaction mixture is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the product as a white solid.
Yield: Quantitative. Enantiomeric Excess: 99% ee, as determined by HPLC analysis.
Protocol 2: Synthesis of a 2-Substituted Morpholine via Ring Opening of a 2-Tosyl-1,2-oxazetidine[8]
Synthesis of Methyl (2R,3S)-4-tosyl-3-hydroxy-2-methylmorpholine-2-carboxylate
A mixture of 2-tosyl-1,2-oxazetidine (53.3 mg, 0.25 mmol, 1.0 equiv), methyl 2-methyl-3-oxopropanoate (29.0 mg, 0.25 mmol, 1.0 equiv), and K2CO3 (41.5 mg, 0.30 mmol, 1.2 equiv) in 1,4-dioxane (500 μL, 0.5 M) is stirred overnight at room temperature. The reaction mixture is then filtered, concentrated, and the resulting residue is purified by gradient column chromatography using hexane/EtOAc as the eluent to afford the product.
Yield: 81% Diastereomeric Ratio: 2.9:1
Logical Workflow for Synthetic Route Selection
The choice of synthetic route is dictated by a multitude of factors including the desired stereochemistry, scale of synthesis, available starting materials, and functional group tolerance. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route to 2-substituted morpholines.
Conclusion
The synthesis of 2-substituted morpholines is a rich and evolving field, with a diverse array of methodologies available to the modern medicinal chemist. While classical cyclization methods offer simplicity and scalability for racemic targets, the demand for enantiomerically pure compounds has driven the widespread adoption of chiral pool synthesis and, more recently, sophisticated catalytic strategies. Asymmetric hydrogenation, organocatalysis, and photocatalysis provide powerful tools for accessing these valuable scaffolds with high levels of stereocontrol and efficiency. The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, desired scale, and available resources. This guide provides a framework for making that informed decision, empowering researchers to accelerate the discovery and development of new medicines.
References
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
Comparative Kinetic Analysis of 2-Ethylmorpholine as a Catalyst in Urethane Formation
A Senior Application Scientist's Guide to Methodical Catalyst Evaluation
For researchers and professionals in process and drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and purity. While tertiary amines are common catalysts for reactions like urethane formation, secondary amines such as 2-Ethylmorpholine present a different mechanistic profile that warrants detailed kinetic investigation. Due to the limited specific kinetic data available for this compound in the public domain, this guide provides a comprehensive framework for conducting a comparative kinetic study. We will outline the experimental design, protocols, and data analysis required to objectively evaluate the performance of this compound against a well-characterized tertiary amine catalyst, N-Methylmorpholine (NMM), in a model urethane formation reaction.
The Mechanistic Dichotomy: Secondary vs. Tertiary Amine Catalysis
The fundamental difference between a secondary amine like this compound and a tertiary amine like N-Methylmorpholine lies in the presence of a reactive N-H proton. This structural distinction dictates their interaction with electrophiles, such as isocyanates, and consequently, their catalytic pathways.
-
Tertiary Amine Catalysis (e.g., N-Methylmorpholine): Tertiary amines function as true catalysts. In urethane synthesis, they operate primarily through a "proton-shuttle" or Lewis base mechanism. The amine's lone pair of electrons activates the alcohol's hydroxyl group, increasing its nucleophilicity for attack on the isocyanate carbonyl carbon. The catalyst facilitates proton transfer to form the urethane product and is regenerated at the end of the cycle.[1][2] This pathway is generally clean and efficient.
-
Secondary Amine Interaction (e.g., this compound): this compound, possessing an N-H bond, can act not only as a catalyst but also as a competing nucleophile. It can react directly with the isocyanate to form a stable urea adduct. This parallel reaction pathway can consume both the "catalyst" and the isocyanate, potentially leading to a more complex reaction profile, induction periods, or lower overall yields of the desired urethane product. A thorough kinetic study is therefore essential to deconvolute its catalytic activity from its role as a reactant.
Below is a diagram illustrating the proposed divergent pathways.
References
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Ethylmorpholine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. 2-Ethylmorpholine, a key heterocyclic building block, is no exception. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its purity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering field-proven insights and supporting experimental data to empower informed decision-making in sourcing this critical reagent.
The Imperative of Purity: Why Scrutinize this compound?
The presence of impurities in this compound can have cascading effects on a synthetic pathway, leading to:
-
Altered Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, unpredictably altering reaction rates and diminishing the yield of the desired product.
-
Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, leading to a complex product mixture that complicates downstream purification.
-
Compromised API Stability and Safety: Impurities incorporated into the final API can affect its stability, efficacy, and, most critically, its safety profile. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification and control of impurities in drug substances.[1]
Therefore, a robust analytical strategy to qualify and quantify the purity of incoming this compound is a non-negotiable aspect of quality control in pharmaceutical research and manufacturing.
A Multi-Pronged Approach to Purity Elucidation
A comprehensive assessment of this compound purity relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique and complementary piece of the purity puzzle.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile amines like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying the parent compound from closely related impurities.
The Rationale Behind the Method: The choice of a GC-based method is predicated on the volatility of this compound. By converting the liquid sample into a gaseous phase and passing it through a capillary column, we can achieve separation based on the differential partitioning of analytes between the stationary phase and the carrier gas. A Flame Ionization Detector (FID) is typically employed for its robust and linear response to hydrocarbons. For unequivocal identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[2][3][4]
dot graph "GC_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", color="#34A853"];
subgraph "cluster_0" { label = "Sample Preparation"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="this compound Sample"]; Dilution [label="Dilution in a suitable solvent\n(e.g., Methanol)"]; Sample -> Dilution; }
subgraph "cluster_1" { label = "GC-FID/MS Analysis"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Injection [label="Injection into GC"]; Separation [label="Separation on a\ncapillary column"]; Detection [label="Detection by FID or MS"]; Injection -> Separation -> Detection; }
subgraph "cluster_2" { label = "Data Analysis"; bgcolor = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Chromatogram [label="Chromatogram Generation"]; Integration [label="Peak Integration and\nQuantification"]; Identification [label="Impurity Identification\n(via MS or standards)"]; Chromatogram -> Integration -> Identification; }
Dilution -> Injection [lhead=cluster_1]; Detection -> Chromatogram [lhead=cluster_2]; } Caption: Workflow for GC-FID/MS Purity Analysis of this compound.
Experimental Protocol: GC-FID Purity Assay
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperatures: Injector at 250°C and detector at 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]
-
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in methanol.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the this compound peak area relative to the total peak area.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities
While GC is excellent for volatile compounds, HPLC is indispensable for detecting non-volatile or thermally labile impurities that may be present in this compound.[5][6]
The Rationale Behind the Method: HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase. For a basic compound like this compound, reversed-phase chromatography with an acidic mobile phase is often effective. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. Alternatively, derivatization with a UV-active agent can be employed for enhanced sensitivity with a UV detector.[7]
Experimental Protocol: HPLC-RID Purity Assay
-
Instrument and Column: An HPLC system with a refractive index detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 3.0 with acetic acid) in an isocratic elution. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Similar to GC, calculate purity based on the relative peak area of this compound.
Spectroscopic Methods: Unveiling the Structural Identity and Subtle Impurities
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are vital for confirming the identity of the bulk material and detecting impurities that may not be readily separable by chromatography.
¹H NMR Spectroscopy: A Fingerprint of the Molecule
¹H NMR provides a detailed "fingerprint" of the this compound molecule, allowing for structural confirmation and the detection of structurally related impurities. The chemical shift, integration, and multiplicity of the proton signals are highly sensitive to the molecular environment.
The Rationale Behind the Method: ¹H NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can excite the protons and observe their relaxation. The resulting spectrum provides information about the number of different types of protons and their connectivity. Impurities will present as additional, often lower-intensity, signals in the spectrum.[8][9]
FTIR Spectroscopy: Identifying Functional Groups
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the identity of this compound and for detecting gross contamination with compounds containing different functional groups.
The Rationale Behind the Method: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The specific frequencies of absorption are characteristic of the bonds present in the molecule.
Comparative Analysis of Commercial this compound
To illustrate the practical application of these methods, we present a hypothetical comparative analysis of this compound from three different commercial suppliers. The data presented in the following tables are representative of what a researcher might find when analyzing different lots and grades of this reagent.
Table 1: Purity of Commercial this compound by GC-FID and HPLC-RID
| Supplier | Stated Purity | Purity by GC-FID (%) | Purity by HPLC-RID (%) |
| Supplier A | 95% | 95.8 | 96.2 |
| Supplier B | ≥98% | 98.7 | 98.9 |
| Supplier C | ≥99% (High Purity) | 99.6 | 99.7 |
Table 2: Impurity Profile of Commercial this compound by GC-MS
| Impurity | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| Morpholine | 0.8 | 0.3 | < 0.1 |
| N-Ethylmorpholine | 1.5 | 0.5 | 0.1 |
| Diethanolamine | 0.5 | < 0.1 | Not Detected |
| Unknown Impurity 1 | 0.9 | 0.2 | Not Detected |
| Unknown Impurity 2 | 0.5 | 0.2 | 0.1 |
¹H NMR Spectral Data for this compound (Representative)
A representative ¹H NMR spectrum of high-purity this compound would be expected to be consistent with its structure. Minor peaks not attributable to the main compound would indicate the presence of impurities.
A Logic-Driven Approach to Supplier Selection
The selection of a suitable this compound supplier should be a data-driven process guided by the specific requirements of the application.
dot graph "Supplier_Selection_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#EA4335"]; edge [fontname="Arial", color="#34A853"];
subgraph "cluster_0" { label = "Define Application Needs"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Application [label="Application Requirements\n(e.g., Early-phase research, GMP synthesis)"]; }
subgraph "cluster_1" { label = "Initial Supplier Screening"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; StatedPurity [label="Review Stated Purity\nand Specifications"]; CoA [label="Request Certificate of Analysis"]; StatedPurity -> CoA; }
subgraph "cluster_2" { label = "In-House Analysis"; bgcolor = "#FEF7E0"; node [fillcolor="#FFFFFF"]; PurityAnalysis [label="Perform GC/HPLC Purity Analysis"]; ImpurityProfiling [label="Conduct GC-MS Impurity Profiling"]; Spectroscopy [label="Confirm Identity with\nNMR and FTIR"]; PurityAnalysis -> ImpurityProfiling -> Spectroscopy; }
subgraph "cluster_3" { label = "Decision"; bgcolor = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Compare [label="Compare Analytical Data\nwith Requirements"]; Select [label="Select Optimal Supplier"]; Compare -> Select; }
Application -> StatedPurity [lhead=cluster_1]; CoA -> PurityAnalysis [lhead=cluster_2]; Spectroscopy -> Compare [lhead=cluster_3]; } Caption: Decision workflow for selecting a this compound supplier.
For early-stage research where small-scale reactions are being explored, a lower purity grade (e.g., 95%) may be acceptable if the impurities are well-characterized and not expected to interfere with the desired chemistry. However, for process development and GMP synthesis, a high-purity grade (≥99%) is strongly recommended to ensure consistency, maximize yield, and minimize the burden of impurity clearance in the final API.
Conclusion
The purity of this compound is a critical parameter that directly impacts the success of synthetic chemistry in a pharmaceutical context. A multi-technique analytical approach, combining the strengths of GC, HPLC, and spectroscopy, is essential for a comprehensive purity assessment. By understanding the principles behind these methods and implementing a rigorous in-house validation of commercial materials, researchers and drug development professionals can mitigate risks, ensure the quality of their science, and ultimately contribute to the development of safe and effective medicines.
References
- 1. Validation of Analytical Methods – Xchem Pharma [xchempharma.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brjac.com.br [brjac.com.br]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Landscape of 2-Ethylmorpholine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is a cornerstone of rational drug design. The conformational preferences of a molecule dictate its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides an in-depth technical exploration of the conformational analysis of 2-ethylmorpholine, a key heterocyclic scaffold. While specific literature on this compound's conformational analysis is sparse, this guide synthesizes established principles from studies on morpholine and its C2-substituted analogs to present a predictive and practical framework for its investigation. We will delve into the nuanced interplay of steric and stereoelectronic effects that govern its structure and, by extension, its function.
The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a ubiquitous feature in a vast array of biologically active compounds, including approved drugs and clinical candidates.[1][2] Its prevalence stems from its advantageous physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substitution, and the overall scaffold often imparts favorable solubility and metabolic profiles.[3] However, the conformational flexibility of the six-membered ring means that its substituents can adopt different spatial orientations, profoundly impacting its biological activity.[4]
The unsubstituted morpholine ring predominantly adopts a chair conformation to minimize torsional strain.[5][6] This chair can exist in two rapidly interconverting forms, with the substituent on the nitrogen atom occupying either an axial or an equatorial position. The introduction of a substituent at the C2 position, as in this compound, introduces a new layer of complexity to this equilibrium.
The Conformational Dichotomy of this compound: Axial vs. Equatorial
The primary conformational question for this compound revolves around the preferred orientation of the ethyl group: axial or equatorial. This equilibrium is governed by a delicate balance of competing steric and stereoelectronic forces.
Steric Hindrance: The A-Value and 1,3-Diaxial Interactions
Stereoelectronic Influences: The Anomeric and Pseudo A(1,3) Strain Effects
The presence of heteroatoms in the morpholine ring introduces stereoelectronic effects that can counteract simple steric arguments.
-
The Anomeric Effect: This effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom in a ring to favor the axial position.[7] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, the oxygen) and the antibonding (σ*) orbital of the C-substituent bond. For the ethyl group in this compound, which is not highly electronegative, the classical anomeric effect is expected to be weak.
-
Pseudo A(1,3) Strain: In N-substituted morpholines, a steric interaction can occur between a substituent on the nitrogen and an axial substituent at C2 or C6. While this compound is not N-substituted in its parent form, derivatives with N-alkylation would experience this strain, further disfavoring an axial C2-substituent. More relevant to this compound itself is a similar pseudo-allylic strain that can arise depending on the nature of the N-substituent, which can influence the preference for the axial orientation of a C2-substituent.[3][7]
For this compound, the larger size of the ethyl group compared to a methyl group suggests that steric hindrance will be a dominant factor, likely leading to a preference for the equatorial conformation . However, the exact equilibrium will be influenced by the solvent and any substitution on the nitrogen.
Experimental Approaches to Conformational Analysis
A combination of experimental techniques is essential for a comprehensive understanding of the conformational landscape of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying conformational equilibria in solution.[8]
-
Chemical Shifts (δ): The chemical shifts of the ring protons, particularly H2, are sensitive to the orientation of the ethyl group. An axial H2 (corresponding to an equatorial ethyl group) typically resonates at a higher field (lower ppm) than an equatorial H2 (axial ethyl group).
-
Coupling Constants (J): Vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large ³J values (typically 8-10 Hz) are indicative of an axial-axial relationship, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial interactions.[9][10] Analysis of the coupling constants between H2 and the adjacent H3 protons can provide quantitative information about the chair conformation and the orientation of the ethyl group.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as 2D NOESY, detect through-space interactions between protons that are close to each other (typically < 5 Å).[11] For an axially oriented ethyl group, NOEs would be expected between the ethyl protons and the syn-axial protons at C6 and the axial proton on the nitrogen. Conversely, an equatorial ethyl group would show NOEs to the adjacent equatorial and axial protons at C3.
Experimental Protocol: 1D and 2D NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound or its derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum on a high-field spectrometer (≥400 MHz) to observe the chemical shifts and coupling patterns of all protons.[12]
-
Carefully integrate the signals to ensure the correct proton count.
-
Measure the coupling constants for the H2 proton multiplet.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling networks and confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms) to identify through-space correlations that will define the preferred conformation.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Analyze the coupling constants of the H2 proton to determine its axial or equatorial orientation.
-
Interpret the NOESY cross-peaks to confirm the spatial proximity of protons consistent with either the axial or equatorial conformer.
-
If both conformers are present in significant populations, variable temperature NMR studies can be performed to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[13][14] While this does not directly reflect the conformational equilibrium in solution, it provides a precise geometric snapshot of a low-energy conformer. For many drug-like molecules, the solid-state conformation is relevant to the bioactive conformation.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.
-
Analysis: Analyze the refined structure to determine the conformation of the morpholine ring and the orientation of the 2-ethyl substituent. The Cambridge Structural Database (CSD) can be searched for related structures to draw comparisons.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of this compound and its derivatives.[16]
Conformational Search Algorithms
These algorithms systematically or stochastically explore the potential energy surface of a molecule to identify low-energy conformers. Common methods include:
-
Systematic Search: Rotates all rotatable bonds in discrete steps. This can be computationally expensive for highly flexible molecules.
-
Stochastic/Monte Carlo Search: Randomly changes the coordinates of the atoms and accepts or rejects the new conformation based on its energy.
-
Molecular Dynamics: Simulates the movement of atoms over time, allowing the molecule to explore different conformational states.
Energy Calculations
Once a set of conformers is generated, their relative energies are calculated using various levels of theory:
-
Molecular Mechanics (MM): Uses classical force fields (e.g., MMFF, OPLS) to rapidly calculate steric energies. It is suitable for initial conformational searches.
-
Quantum Mechanics (QM): Provides more accurate energies by solving the Schrödinger equation. Density Functional Theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger) offer a good balance of accuracy and computational cost for conformational energy calculations. For very high accuracy, coupled-cluster methods like CCSD(T) can be used as a benchmark.[16]
Computational Protocol: Conformational Analysis of this compound
-
Structure Building: Build the 3D structure of this compound using a molecular modeling software package.
-
Conformational Search:
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94s) to generate a diverse set of low-energy conformers.
-
Select the unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each unique conformer using a quantum mechanics method, such as DFT with the B3LYP functional and the 6-31G(d,p) basis set.
-
Perform frequency calculations to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Analysis:
-
Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformers to characterize their structures.
-
Simulate NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with experimental data to validate the computational model.
-
Comparative Analysis of this compound Derivatives
The conformational equilibrium of the morpholine ring can be significantly influenced by the nature and position of other substituents.
| Derivative Type | Expected Influence on Conformation | Rationale |
| N-Alkylation | May increase the preference for an equatorial C2-ethyl group. | Introduction of an N-alkyl group can lead to unfavorable steric interactions with an axial C2-substituent (pseudo A(1,3) strain). |
| C3-Substitution | The relative stereochemistry will dictate the overall preferred conformation. A trans relationship between a C2-ethyl and a C3-substituent may be more stable if both can adopt equatorial positions. | Minimization of steric interactions between adjacent substituents. |
| Electron-withdrawing N-substituents (e.g., N-acyl, N-sulfonyl) | May increase the preference for an axial C2-ethyl group. | Flattens the nitrogen pyramid, which can alter the steric environment and potentially enhance stabilizing anomeric-type interactions. |
Biological Implications of Conformational Preferences
The orientation of the 2-ethyl group can have a profound impact on the biological activity of a molecule by altering its shape and the presentation of key pharmacophoric features to a biological target.[1][17] For instance, a molecule's ability to fit into a binding pocket can be critically dependent on whether a key substituent is in an axial or equatorial position.[18]
In the context of drug design, locking a molecule into its bioactive conformation through chemical modification (conformational constraint) is a common strategy to enhance potency and selectivity. Therefore, understanding the conformational preferences of a scaffold like this compound is a prerequisite for such optimization efforts.
Conclusion
The conformational analysis of this compound and its derivatives is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. While the ethyl group at the C2 position is predicted to predominantly favor the equatorial orientation due to steric considerations, this preference can be modulated by other substituents and the molecular environment. A thorough understanding of these conformational nuances is paramount for the successful design and development of novel therapeutics based on this privileged heterocyclic scaffold. The protocols and principles outlined in this guide provide a robust framework for researchers to elucidate the structure-activity relationships of this compound-containing compounds.
Visualizations
Caption: Experimental workflow for the conformational analysis of this compound derivatives.
Caption: Conformational equilibrium of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. longdom.org [longdom.org]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Ethylmorpholine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethylmorpholine, a compound frequently utilized in pharmaceutical development and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical's waste stream with confidence and precision.
I. Hazard Assessment and Precautionary Data
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step of the waste management process, ensuring that all actions are grounded in a comprehensive risk assessment.
This compound is classified as a hazardous substance, exhibiting multiple risk characteristics. It is a flammable liquid and vapor, capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, it is toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[1][2] These properties necessitate careful handling in a well-ventilated area, preferably under a chemical fume hood, and the use of appropriate personal protective equipment (PPE).[1][2]
| Property | Value | Implication for Disposal |
| Molecular Formula | C6H13NO | - |
| Molecular Weight | 115.17 g/mol [4] | - |
| Flash Point | 27 °C / 80.6 °F[2] | High flammability risk. Requires storage away from ignition sources and use of non-sparking tools.[1][2] |
| Boiling Point | 139 °C / 282.2 °F[2] | - |
| Solubility | Water soluble[1][2] | High mobility in the environment if released into drains.[1][2] |
| Hazards | Flammable, Corrosive, Acutely Toxic[1][4] | Mandates handling as hazardous waste. |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by a series of logical steps designed to mitigate risk and ensure regulatory compliance. The following workflow provides a clear path from the point of generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
III. Detailed Disposal Protocol
This section provides an in-depth explanation of the procedural steps for the safe disposal of this compound waste.
1. Waste Characterization and Segregation:
The first critical step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5][6] Given its properties of ignitability (flash point < 60°C) and corrosivity, it will likely be considered hazardous waste.
-
Action: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]
2. Selection of Waste Containers:
The choice of a waste container is crucial to prevent leaks, reactions, and fugitive emissions.
-
Material Compatibility: Utilize containers made of materials chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] Always consult a chemical compatibility chart if you are uncertain.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Flammable, Corrosive, Toxic)
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
3. Waste Collection and Storage:
-
Transfer: When transferring this compound waste into the designated container, use a funnel to prevent spills. Perform this operation within a chemical fume hood.
-
Container Fullness: Do not overfill waste containers. A good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition such as open flames, hot surfaces, and sparks.[1][2] Ensure that incompatible chemicals, such as strong oxidizing agents, are not stored in the same secondary containment.[1]
4. Final Disposal:
Under no circumstances should this compound be disposed of down the drain.[2][9] Its water solubility gives it high mobility in the environment, posing a significant ecological risk.[1][2]
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[10]
5. Spill Management:
In the event of a spill, evacuate the area and remove all sources of ignition.[2][10] For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[2][10] For large spills, contact your EHS department immediately.
IV. Causality and Scientific Rationale
Understanding the "why" behind these procedures is integral to fostering a strong safety culture.
-
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, toxic gases, or even explosions. Segregation also streamlines the disposal process, as different categories of waste require specific treatment methods.
-
Why use a fume hood? this compound has a low odor threshold and can cause respiratory irritation.[10] Working in a fume hood minimizes the inhalation of harmful vapors.
-
Why ground metal containers? this compound is a flammable liquid. The transfer of this chemical between metal containers can generate static electricity, which can serve as an ignition source. Grounding and bonding dissipate this static charge.[10]
-
Why professional disposal? Licensed hazardous waste facilities have the specialized equipment and expertise to handle and treat hazardous chemicals in an environmentally sound manner, often through high-temperature incineration or other advanced treatment technologies.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. uccaribe.edu [uccaribe.edu]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. EcoOnline Help Center [help.ecoonline.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
Navigating the Safe Handling of 2-Ethylmorpholine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Handling 2-Ethylmorpholine in a laboratory setting requires a meticulous approach to safety. This guide provides essential, immediate, and actionable information for the operational use and disposal of this compound, ensuring the well-being of personnel and the integrity of research. As Senior Application Scientists, we synthesize technical data with practical, field-tested insights to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Profile of this compound
This compound is a versatile compound, but it is not without its hazards. A thorough understanding of its risk profile is the foundation of safe handling. It is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C6H13NO[1][2] |
| Molecular Weight | 115.17 g/mol [1] |
| Boiling Point | 155-157 °C[3] |
| Density | 0.9419 g/cm³[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create a barrier between you and the chemical, mitigating the risk of exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4][5] For tasks with a higher risk of splashing, a face shield worn over safety goggles is essential.[6] This dual protection is critical to prevent irreversible eye damage.[1]
-
Skin Protection:
-
Gloves: Wear solvent-resistant gloves, such as neoprene or nitrile rubber.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] Double gloving is recommended when handling hazardous drugs and provides an extra layer of safety.[6]
-
Lab Coat/Gown: A chemically resistant lab coat or gown is necessary to protect your skin and clothing from potential splashes.[4][6] Ensure the material is non-absorbent; polyethylene-coated polypropylene or similar laminates are preferred over standard cloth lab coats.[6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5]
Visualizing Your PPE Ensemble:
References
- 1. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52769-10-5 [m.chemicalbook.com]
- 3. This compound CAS#: 52769-10-5 [m.chemicalbook.com]
- 4. uccaribe.edu [uccaribe.edu]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. chemstock.ae [chemstock.ae]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
